Product packaging for H-Met-NH2(Cat. No.:CAS No. 19298-72-7)

H-Met-NH2

Cat. No.: B1173912
CAS No.: 19298-72-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Met-NH2, also known as L-Methionine amide, is a chemical reagent with the CAS Number 4510-08-1; its hydrochloride salt has the CAS Number 16120-92-6 . This compound is a derivative of the essential amino acid L-Methionine and is a building block in organic synthesis and biochemical research. Researchers utilize this and related amino acid derivatives in the synthesis and study of peptides, which are crucial tools for probing biological processes and developing therapeutic agents . In a research context, the study of peptides and their receptors is a significant area in oncology and cell signaling. For instance, the HGF/c-Met signaling pathway is a key focus in cancer research. The receptor c-Met, a tyrosine kinase, is activated by its ligand, Hepatocyte Growth Factor (HGF) . Abnormal activation of this pathway—through c-Met over-expression, gene amplification, or mutation—is observed in many cancers, including a high percentage of non-small cell lung cancers, and promotes tumor cell proliferation, angiogenesis, invasion, and metastasis . While this compound itself is not a therapeutic, the study of such amino acid building blocks contributes to the broader field of developing inhibitors that target critical pathways like HGF/c-Met, which can lead to more effective anti-cancer strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Certificate of Analysis for lot-specific data. Proper storage conditions for this compound are in a dark place under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2OS B1173912 H-Met-NH2 CAS No. 19298-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYTVXOARWSQSV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940971
Record name 2-Amino-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4510-08-1, 19298-72-7
Record name L-Methioninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4510-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methioninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methioninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(methylsulfanyl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-4-(methylsulfanyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIONINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSM06A70MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of H-Met-NH2 (L-Methioninamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-NH2, scientifically known as L-Methioninamide, is the amide derivative of the essential amino acid L-methionine. This modification of the carboxyl group to an amide can significantly alter the molecule's physicochemical properties, including its polarity, basicity, and reactivity. These changes, in turn, can influence its biological activity, making L-Methioninamide a compound of interest for researchers in various fields, including drug development and biochemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, with a focus on its synthesis, characterization, and potential biological relevance.

Chemical Structure and Identification

L-Methioninamide is structurally similar to L-methionine, with the key difference being the replacement of the carboxylic acid hydroxyl group with an amino group.

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2S)-2-amino-4-(methylsulfanyl)butanamide
Molecular Formula C5H12N2OS
Molecular Weight 148.23 g/mol
CAS Number 4510-08-1
Canonical SMILES CSCCC(C(=O)N)N
InChI Key YWJCFMLJADABEW-VKHMYHEASA-N

Physicochemical Properties

The physicochemical properties of L-Methioninamide are crucial for understanding its behavior in biological systems and for developing analytical methods.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (L-Methioninamide)L-Methioninamide Hydrochloride
Melting Point Not available222-226 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble in water
pKa (predicted) Amino group: ~9.2, Amide group: Not readily ionizableAmino group: ~7.5-8.5

Note: Predicted pKa values can vary depending on the prediction software and method used.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of L-Methioninamide hydrochloride is expected to show distinct signals for the different protons in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for L-Methioninamide Hydrochloride

ProtonPredicted Chemical Shift (ppm)Multiplicity
α-H3.5 - 4.0Triplet
β-CH21.9 - 2.2Multiplet
γ-CH22.5 - 2.8Triplet
S-CH32.1Singlet
Amide-NH27.0 - 8.0Broad Singlet
Amino-NH3+8.0 - 9.0Broad Singlet

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for L-Methioninamide

CarbonPredicted Chemical Shift (ppm)
C=O170 - 175
α-C50 - 55
β-C30 - 35
γ-C28 - 33
S-CH314 - 16
Infrared (IR) Spectroscopy

The IR spectrum of L-Methioninamide will exhibit characteristic absorption bands corresponding to its functional groups.

Table 5: Expected IR Absorption Bands for L-Methioninamide

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3400 - 3250Medium
N-H stretch (amide)3350 - 3180Medium
C-H stretch3000 - 2850Medium
C=O stretch (amide I)1680 - 1630Strong
N-H bend (amide II)1640 - 1550Medium
C-N stretch1400 - 1000Medium
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, L-Methioninamide is expected to be readily protonated to form the [M+H]⁺ ion at m/z 149.2.

Table 6: Predicted Major Fragments in the ESI-MS/MS of [this compound+H]⁺

m/zProposed Fragment
132.1[M+H - NH3]⁺
104.1[M+H - CO(NH2)]⁺
74.1[CH(NH2)C(=O)NH2]⁺
61.1[CH3SCH2]⁺

Experimental Protocols

Synthesis of L-Methioninamide Hydrochloride

A common method for the synthesis of L-Methioninamide hydrochloride involves the conversion of L-methionine to its methyl ester followed by amidation.

Protocol: Synthesis of L-Methioninamide Hydrochloride from L-Methionine

  • Esterification:

    • Suspend L-methionine in methanol.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to obtain L-methionine methyl ester hydrochloride as a white solid.

  • Amidation:

    • Dissolve the L-methionine methyl ester hydrochloride in a saturated solution of ammonia in methanol.

    • Stir the solution in a sealed vessel at room temperature for 48-72 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure L-Methioninamide hydrochloride.

Synthesis_Workflow L-Methionine L-Methionine L-Methionine Methyl Ester HCl L-Methionine Methyl Ester HCl L-Methionine->L-Methionine Methyl Ester HCl Methanol, SOCl2 L-Methioninamide HCl L-Methioninamide HCl L-Methionine Methyl Ester HCl->L-Methioninamide HCl NH3 in Methanol Purified L-Methioninamide HCl Purified L-Methioninamide HCl L-Methioninamide HCl->Purified L-Methioninamide HCl Recrystallization mTOR_Signaling cluster_input Cellular Inputs cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Amino Acids Amino Acids mTOR mTOR Amino Acids->mTOR Activates Growth Factors Growth Factors Growth Factors->mTOR Raptor Raptor mTOR->Raptor mLST8 mLST8 mTOR->mLST8 Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Lipid Synthesis Lipid Synthesis mTOR->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTOR->Autophagy Inhibition This compound This compound This compound->Amino Acids May influence levels Apoptosis_Pathway This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Activates Caspase Cascade Caspase Cascade Mitochondria->Caspase Cascade Releases Cytochrome c Apoptosis Apoptosis Caspase Cascade->Apoptosis

L-Methioninamide Hydrochloride: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Methioninamide hydrochloride, a derivative of the essential amino acid methionine. Understanding the solubility of this compound is critical for its application in research and pharmaceutical development, particularly in areas such as peptide synthesis and as a potential inhibitor of methionyl-tRNA synthetase. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of this and similar compounds.

Quantitative Solubility Data

Quantitative solubility data for L-Methioninamide hydrochloride in a range of common organic solvents is not extensively available in publicly accessible literature. However, a specific data point for its solubility in water has been reported. This information is summarized in the table below.

SolventTemperature (°C)Solubility
WaterNot Specified15 g/100 mL[1]

Note: The reported solubility in water is "Clear solution (0.3g in 2ml water)," which calculates to 15 g/100 mL.

Qualitative Solubility Profile

While specific quantitative data in organic solvents is lacking, the chemical structure of L-Methioninamide hydrochloride as an amine hydrochloride allows for a qualitative prediction of its solubility behavior. Generally, amine hydrochlorides are salts and thus exhibit higher solubility in polar solvents, particularly water, due to the ionic interaction between the ammonium cation and the chloride anion with the solvent molecules.

Conversely, their solubility in non-polar organic solvents is expected to be limited. The presence of the hydrocarbon portion of the methionine side chain may impart some solubility in less polar organic solvents compared to simpler amine hydrochlorides, but overall, the ionic nature of the hydrochloride salt will dominate its solubility profile.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of L-Methioninamide hydrochloride in an organic solvent. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved solute.

Objective: To determine the saturation solubility of L-Methioninamide hydrochloride in a specified organic solvent at a controlled temperature.

Materials:

  • L-Methioninamide hydrochloride (analytical grade)

  • Selected organic solvent (HPLC grade or equivalent)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of L-Methioninamide hydrochloride to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of L-Methioninamide hydrochloride.

    • A calibration curve should be prepared using standard solutions of known concentrations of L-Methioninamide hydrochloride in the same solvent.

  • Calculation:

    • Calculate the solubility of L-Methioninamide hydrochloride in the organic solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Reporting:

  • The solubility should be reported in g/100 mL or other appropriate units, along with the specific solvent and the temperature at which the measurement was performed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a compound like L-Methioninamide hydrochloride. This process is crucial in early-stage drug development and formulation studies.

G cluster_0 Preliminary Assessment cluster_1 Quantitative Analysis cluster_2 Application Compound Characterization Compound Characterization Solvent Selection Solvent Selection Compound Characterization->Solvent Selection Qualitative Solubility Test Qualitative Solubility Test Solvent Selection->Qualitative Solubility Test Equilibrium Saturation Equilibrium Saturation Qualitative Solubility Test->Equilibrium Saturation Sample Analysis (HPLC/UV-Vis) Sample Analysis (HPLC/UV-Vis) Equilibrium Saturation->Sample Analysis (HPLC/UV-Vis) Data Calculation & Reporting Data Calculation & Reporting Sample Analysis (HPLC/UV-Vis)->Data Calculation & Reporting Formulation Development Formulation Development Data Calculation & Reporting->Formulation Development Process Optimization Process Optimization Data Calculation & Reporting->Process Optimization

Solubility Determination Workflow

Biological Context and Signaling Pathways

L-Methioninamide hydrochloride is reported to be a potent inhibitor of methionyl-tRNA synthetase. This enzyme is crucial for protein synthesis as it catalyzes the attachment of methionine to its corresponding tRNA. Inhibition of this enzyme can disrupt protein synthesis, a mechanism that is explored in the development of antimicrobial and anticancer agents.

However, there is currently no evidence in the scientific literature to suggest that L-Methioninamide hydrochloride is directly involved in specific cellular signaling pathways in the manner of a signaling molecule or modulator of a signaling cascade. Its primary known biological activity is at the level of protein synthesis machinery.

The following diagram illustrates the logical relationship of its known biological target.

G L-Methioninamide_hydrochloride L-Methioninamide hydrochloride Methionyl_tRNA_synthetase Methionyl-tRNA synthetase L-Methioninamide_hydrochloride->Methionyl_tRNA_synthetase inhibits Protein_Synthesis Protein Synthesis Methionyl_tRNA_synthetase->Protein_Synthesis enables

Biological Target of L-Methioninamide hydrochloride

References

Technical Guide: (S)-2-Amino-4-(methylthio)butanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 16120-92-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-Amino-4-(methylthio)butanamide hydrochloride, also known as L-Methioninamide hydrochloride. The document covers its chemical and physical properties, synthesis and analysis methodologies, biological activity, and its emerging role in drug development, particularly as an inhibitor of methionyl-tRNA synthetase (MetRS).

Chemical and Physical Properties

(S)-2-Amino-4-(methylthio)butanamide hydrochloride is the hydrochloride salt of the amide derivative of the essential amino acid L-methionine. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it suitable for various laboratory applications.

PropertyValue
CAS Number 16120-92-6
Molecular Formula C₅H₁₃ClN₂OS
Molecular Weight 184.69 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Storage Inert atmosphere, room temperature

Synthesis and Analysis

Experimental Protocol: Synthesis of (S)-2-Amino-4-(methylthio)butanamide hydrochloride

This protocol is a general representation based on common amidation reactions of amino acid esters.

Materials:

  • (S)-methyl-2-amino-4-(methylthio)butanoate hydrochloride (L-methionine methyl ester hydrochloride)

  • Ammonia (gas or saturated solution in an organic solvent like methanol)

  • Anhydrous organic solvent (e.g., methanol, ethanol)

  • Hydrochloric acid (solution in a non-aqueous solvent, e.g., HCl in diethyl ether or isopropanol)

Procedure:

  • Amidation: Dissolve (S)-methyl-2-amino-4-(methylthio)butanoate hydrochloride in an anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in the chosen solvent dropwise with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the excess ammonia and solvent under reduced pressure.

  • Salt Formation: Dissolve the resulting crude (S)-2-Amino-4-(methylthio)butanamide in a minimal amount of a suitable anhydrous solvent.

  • Slowly add a solution of hydrochloric acid in a non-aqueous solvent with stirring until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield (S)-2-Amino-4-(methylthio)butanamide hydrochloride as a crystalline solid.

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a method for determining the enantiomeric purity of (S)-2-Amino-4-(methylthio)butanamide hydrochloride.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column, such as a crown ether-based column (e.g., CROWNPAK CR(+)).

Chromatographic Conditions:

  • Mobile Phase: An acidic aqueous solution, for example, 0.05% perchloric acid in water. Isocratic elution is typically used.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 15 °C.

  • Detection Wavelength: 200 nm.

  • Diluent: The mobile phase itself.

Sample Preparation:

  • Prepare a standard solution of the racemic mixture of 2-amino-4-(methylthio)butanamide hydrochloride to determine the retention times of both enantiomers.

  • Prepare the test sample by dissolving an accurately weighed amount of (S)-2-Amino-4-(methylthio)butanamide hydrochloride in the diluent to a known concentration (e.g., 2 mg/mL).

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to identify the peaks corresponding to the (S) and (R) enantiomers.

  • Inject the test sample.

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Biological Activity and Mechanism of Action

The primary biological significance of (S)-2-Amino-4-(methylthio)butanamide hydrochloride lies in its potent inhibitory activity against methionyl-tRNA synthetase (MetRS). MetRS is a crucial enzyme responsible for the first step of protein synthesis, where it catalyzes the attachment of methionine to its corresponding tRNA (tRNAMet).

Methionyl-tRNA Synthetase (MetRS) Inhibition

(S)-2-Amino-4-(methylthio)butanamide hydrochloride acts as a competitive inhibitor of MetRS, likely by mimicking the natural substrate, L-methionine, and binding to the active site of the enzyme. By inhibiting MetRS, it can disrupt protein synthesis, which is a validated target for antimicrobial agents. The selectivity for bacterial MetRS over its human counterpart is a key factor in the development of antibiotics based on this mechanism.

Role in Cellular Signaling and Drug Development

Recent research has unveiled that MetRS is not just a housekeeping enzyme for protein synthesis but also plays a significant role in cellular signaling pathways, particularly in response to cellular stress. This has opened new avenues for therapeutic interventions.

GCN2-Mediated Stress Response

Under conditions of cellular stress, such as UV irradiation, the kinase GCN2 (General control non-repressed-2) phosphorylates MetRS. This phosphorylation event leads to a conformational change in MetRS, causing the release of the associated tumor suppressor protein, AIMP3 (aminoacyl-tRNA synthetase-interacting multifunctional protein-3). Released AIMP3 then translocates to the nucleus to participate in DNA damage repair. GCN2 also phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global downregulation of translation. This dual action couples the cellular stress response to the regulation of protein synthesis.

GCN2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UV UV Irradiation (Cellular Stress) GCN2 GCN2 Kinase UV->GCN2 activates MetRS_AIMP3 MetRS-AIMP3 Complex GCN2->MetRS_AIMP3 phosphorylates MetRS eIF2a eIF2α GCN2->eIF2a phosphorylates AIMP3_n AIMP3 MetRS_AIMP3->AIMP3_n releases AIMP3 Translation Global Translation eIF2a->Translation inhibits DNA_Repair DNA Damage Repair AIMP3_n->DNA_Repair activates

Caption: GCN2-mediated stress response pathway involving MetRS.

ERK1/2-Mediated Oxidative Stress Response

In response to oxidative stress caused by reactive oxygen species (ROS), the extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylate MetRS. This phosphorylation event alters the substrate specificity of MetRS, increasing its affinity for non-cognate tRNAs. This leads to the "mistranslation" of methionine into proteins at positions normally occupied by other amino acids. This adaptive mechanism is thought to protect cells from oxidative damage.

ERK12_Pathway ROS Reactive Oxygen Species (Oxidative Stress) ERK12 ERK1/2 Kinase ROS->ERK12 activates MetRS MetRS ERK12->MetRS phosphorylates pMetRS Phosphorylated MetRS MetRS->pMetRS NonCognate_tRNA Non-cognate tRNAs pMetRS->NonCognate_tRNA increased affinity for Mistranslation Methionine Mistranslation NonCognate_tRNA->Mistranslation leads to Cell_Protection Protection from Oxidative Damage Mistranslation->Cell_Protection

Caption: ERK1/2-mediated oxidative stress response involving MetRS.

Applications in Drug Development

The unique properties of (S)-2-Amino-4-(methylthio)butanamide hydrochloride and its target, MetRS, present several opportunities in drug development:

  • Antibacterial Agents: As a potent inhibitor of bacterial MetRS, it serves as a lead compound for the development of new antibiotics, particularly against Gram-positive bacteria.

  • Cancer Therapy: The involvement of MetRS in cell proliferation and its interaction with the tumor suppressor AIMP3 suggest that targeting MetRS could be a viable strategy in cancer treatment.

  • Modulation of Stress Responses: The role of MetRS in cellular stress pathways indicates that its modulation could have therapeutic implications in diseases associated with oxidative stress and DNA damage.

Conclusion

(S)-2-Amino-4-(methylthio)butanamide hydrochloride is a valuable chemical entity for researchers in chemistry, biology, and medicine. Its role as a specific inhibitor of methionyl-tRNA synthetase, coupled with the expanding understanding of MetRS's function in cellular signaling, positions it as a key tool for fundamental research and a promising starting point for the development of novel therapeutics. This guide provides a foundational understanding to aid researchers and drug development professionals in harnessing the potential of this compound.

H-Met-NH2: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Met-NH2, chemically known as L-methioninamide, is a derivative of the essential amino acid L-methionine. While structurally similar to its parent amino acid, the presence of a C-terminal amide group confers unique biological activities, positioning it as a molecule of interest for therapeutic and research applications. This technical guide provides an in-depth overview of the known mechanisms of action of this compound and its derivatives in biological systems, supported by experimental evidence. The information is presented to aid researchers and drug development professionals in understanding its potential pharmacological applications.

Core Mechanisms of Action

Current research points to two primary mechanisms through which this compound and its peptide derivatives exert their biological effects:

  • Inhibition of Methionyl-tRNA Synthetase: L-methioninamide acts as a competitive inhibitor of methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein synthesis.

  • Modulation of Cell Adhesion and Migration via Integrin Signaling: The C-terminal tetrapeptide Phe-Gly-Leu-Met-NH2 (FGLM-NH2), which features this compound, demonstrates a synergistic effect with Insulin-like Growth Factor-1 (IGF-1) to promote corneal epithelial wound healing by upregulating integrin expression and enhancing cell adhesion to the extracellular matrix.

Inhibition of Methionyl-tRNA Synthetase

Mechanism Overview
Signaling Pathway

Inhibition of aminoacyl-tRNA synthetases, including MetRS, is known to activate the GCN2 (General Control Nonderepressible 2) pathway, a key sensor of amino acid deprivation. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-response proteins, such as ATF4 (Activating Transcription Factor 4). ATF4, in turn, regulates the expression of genes involved in amino acid synthesis, transport, and stress adaptation.

GCN2_Pathway H_Met_NH2 This compound MetRS Methionyl-tRNA Synthetase (MetRS) H_Met_NH2->MetRS Inhibits Uncharged_tRNA Uncharged tRNA-Met MetRS->Uncharged_tRNA Leads to accumulation of GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Global_Translation Global Protein Synthesis Inhibition eIF2a_P->Global_Translation Induces ATF4 ATF4 Translation Upregulation eIF2a_P->ATF4 Induces Stress_Response Stress Response Gene Expression ATF4->Stress_Response Regulates

Figure 1. GCN2 signaling pathway activated by MetRS inhibition.
Experimental Protocol: Methionyl-tRNA Synthetase Inhibition Assay

A common method to determine the inhibitory activity of compounds against MetRS is the tRNA aminoacylation assay, which measures the attachment of a radiolabeled amino acid to its cognate tRNA.

Materials:

  • Purified MetRS enzyme

  • E. coli total tRNA

  • [³⁵S]-L-methionine

  • ATP, MgCl₂, KCl, Tris-HCl buffer, DTT

  • This compound (or other inhibitors)

  • Trichloroacetic acid (TCA)

  • Filter paper discs

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing buffer, salts, ATP, DTT, and tRNA.

  • Add varying concentrations of the inhibitor (this compound) to the reaction mixture.

  • Initiate the reaction by adding the MetRS enzyme and [³⁵S]-L-methionine.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by spotting aliquots onto filter paper discs and immersing them in cold 5% TCA.

  • Wash the filter discs extensively with cold TCA to remove unincorporated [³⁵S]-L-methionine.

  • Dry the filter discs and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 or Ki value.

Experimental Workflow:

MetRS_Inhibition_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, tRNA, Inhibitor) Start->Prepare_Mixture Add_Enzyme_Substrate Add MetRS and [³⁵S]-Methionine Prepare_Mixture->Add_Enzyme_Substrate Incubate Incubate at 37°C Add_Enzyme_Substrate->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Wash_Filters Wash Filter Discs Stop_Reaction->Wash_Filters Measure_Radioactivity Measure Radioactivity Wash_Filters->Measure_Radioactivity Analyze_Data Analyze Data (IC50/Ki) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for MetRS inhibition assay.

Modulation of Cell Adhesion and Migration via Integrin Signaling

Mechanism Overview

The tetrapeptide Phe-Gly-Leu-Met-NH2 (FGLM-NH2), a C-terminal fragment of Substance P, acts synergistically with Insulin-like Growth Factor-1 (IGF-1) to promote the healing of corneal epithelial wounds.[1][4][5] This effect is not due to increased cell proliferation but rather to an enhancement of cell migration. The combination of FGLM-NH2 and IGF-1 significantly increases the expression of α5 and β1 integrin subunits and enhances the attachment of corneal epithelial cells to a fibronectin matrix.[1][4] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and trigger intracellular signaling pathways that regulate cell migration, survival, and differentiation.

Signaling Pathway

The synergistic action of FGLM-NH2 and IGF-1 leads to the upregulation of α5β1 integrin. Upon binding to fibronectin in the ECM, α5β1 integrin clusters and activates downstream signaling cascades. Key effector molecules include Focal Adhesion Kinase (FAK) and Src family kinases. Activation of FAK and Src can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are known to regulate cell migration and survival. The crosstalk between the IGF-1 receptor and integrin signaling pathways likely converges on these central signaling nodes to produce the observed synergistic effect.

Integrin_IGF1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGLM_NH2 FGLM-NH2 Integrin α5β1 Integrin FGLM_NH2->Integrin Upregulates IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds Fibronectin Fibronectin (ECM) FAK FAK Fibronectin->FAK Activates Integrin->Fibronectin Binds PI3K PI3K IGF1R->PI3K Src Src FAK->Src Src->PI3K MAPK MAPK Src->MAPK Akt Akt PI3K->Akt Cell_Migration Cell Migration Akt->Cell_Migration MAPK->Cell_Migration

Figure 3. Synergistic signaling of FGLM-NH2 and IGF-1 via integrin α5β1.
Quantitative Data

The synergistic effect of FGLM-NH2 and IGF-1 on corneal epithelial cell attachment to fibronectin is significant.

TreatmentCell Attachment (Absorbance at 570 nm)
Control~0.2
FGLM-NH2 (2x10⁻⁵ M)~0.2
IGF-1 (10 ng/ml)~0.2
FGLM-NH2 + IGF-1~0.4
Data is approximate and derived from graphical representation in Nakamura et al., 1999.[5]
Experimental Protocols

This assay measures the rate of cell migration to close a wound in a cell monolayer.

Materials:

  • Cultured corneal epithelial cells

  • Culture plates

  • Pipette tip or cell scraper

  • Culture medium (with and without FGLM-NH2 and IGF-1)

  • Microscope with a camera

Procedure:

  • Grow corneal epithelial cells to confluence in culture plates.

  • Create a linear scratch (wound) in the cell monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add culture medium containing the test compounds (FGLM-NH2, IGF-1, or both) or vehicle control.

  • Capture images of the wound at time zero and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the wound at multiple points for each condition and time point.

  • Calculate the rate of wound closure as the percentage of the initial wound area covered by migrating cells over time.

This assay quantifies the adhesion of cells to an ECM-coated surface.

Materials:

  • Corneal epithelial cells

  • 96-well plates coated with fibronectin

  • Culture medium (with and without FGLM-NH2 and IGF-1)

  • PBS

  • Fixative (e.g., glutaraldehyde or paraformaldehyde)

  • Staining solution (e.g., crystal violet)

  • Extraction solution (e.g., Sorenson's buffer)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with fibronectin. Block non-specific binding sites with BSA.

  • Pre-treat corneal epithelial cells in suspension with the test compounds (FGLM-NH2, IGF-1, or both) or vehicle control for a specified time.

  • Seed the cells into the coated wells and incubate to allow for attachment (e.g., 45-60 minutes).

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Fix the remaining adherent cells.

  • Stain the fixed cells with crystal violet.

  • Wash away excess stain and allow the plate to dry.

  • Solubilize the stain from the cells using an extraction solution.

  • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of attached cells.[6]

Experimental Workflow:

Cell_Attachment_Workflow Start Start Coat_Plate Coat Plate with Fibronectin Start->Coat_Plate Treat_Cells Pre-treat Cells with FGLM-NH2 and/or IGF-1 Coat_Plate->Treat_Cells Seed_Cells Seed Cells onto Coated Plate Treat_Cells->Seed_Cells Incubate Incubate for Attachment Seed_Cells->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Fix_Cells Fix Adherent Cells Wash->Fix_Cells Stain_Cells Stain with Crystal Violet Fix_Cells->Stain_Cells Extract_Stain Extract Stain Stain_Cells->Extract_Stain Measure_Absorbance Measure Absorbance Extract_Stain->Measure_Absorbance End End Measure_Absorbance->End

Figure 4. Workflow for cell attachment assay.

Conclusion

This compound and its derivatives exhibit at least two distinct and significant mechanisms of action in biological systems. As an inhibitor of methionyl-tRNA synthetase, L-methioninamide holds potential as an antimicrobial or anti-proliferative agent by disrupting protein synthesis. In the context of tissue repair, the FGLM-NH2 peptide, which contains this compound, demonstrates a pro-migratory effect on corneal epithelial cells in synergy with IGF-1, highlighting its potential in regenerative medicine. Further research is warranted to fully elucidate the downstream signaling cascades of MetRS inhibition by this compound and to explore the therapeutic applications of these mechanisms in various disease models. This guide provides a foundational understanding for scientists and drug developers to build upon in their exploration of this compound's therapeutic potential.

References

The Role of L-Methionine Amide (H-Met-NH2) in Protein Synthesis and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Methionine amide (H-Met-NH2) is a synthetic derivative of the essential amino acid L-Methionine. While L-Methionine is a cornerstone of protein synthesis and a central node in cellular metabolism, the direct biological role of its amide counterpart is not extensively characterized. This technical guide consolidates the current understanding of L-Methionine's functions and posits the metabolic fate and physiological relevance of this compound, primarily as a prodrug or precursor to L-Methionine. We will delve into the critical pathways of protein synthesis and metabolism where L-Methionine is indispensable, provide quantitative data where available, and present detailed experimental protocols for investigating the bioactivity of methionine analogs. This guide aims to be a comprehensive resource for researchers exploring the therapeutic and metabolic potential of L-Methionine derivatives.

Introduction to L-Methionine and its Amide Derivative

L-Methionine is a sulfur-containing, essential amino acid, meaning it cannot be synthesized de novo by humans and must be obtained from the diet.[1] Its roles extend far beyond being a simple building block for proteins. It is the precursor for a host of vital molecules, including S-adenosylmethionine (SAM), the universal methyl donor, and the antioxidant glutathione.[2]

L-Methionine amide (this compound) is a derivative where the carboxyl group of L-Methionine is replaced by an amide group.[3] This modification alters its chemical properties, potentially influencing its solubility, stability, and cellular uptake. While marketed for use in pharmaceutical development and nutritional supplements, its direct participation in cellular processes like protein synthesis is unlikely without prior conversion to L-Methionine.[4] The metabolic lability of amide bonds in biological systems suggests that this compound likely serves as a precursor, hydrolyzed to L-Methionine to enter the metabolic pool.[5][6]

The Central Role of L-Methionine in Protein Synthesis

Protein synthesis, or translation, is the process by which ribosomes synthesize proteins from mRNA templates.[7] L-Methionine plays a unique and critical role in the initiation of this process in eukaryotes.[8]

Initiation of Translation

In eukaryotes, the initiation of protein synthesis almost universally begins with the amino acid methionine.[9] The start codon AUG on the mRNA is recognized by the anticodon of a specialized initiator tRNA (tRNAi) carrying methionine (Met-tRNAi).[8] This complex is a key component of the pre-initiation complex that scans the mRNA for the start codon.[8]

Elongation

Following initiation, methionine residues are also incorporated into the growing polypeptide chain at internal AUG codons by a distinct elongator tRNA (tRNAm).

The Gatekeeper: Methionyl-tRNA Synthetase (MetRS)

The fidelity of protein synthesis is critically dependent on the accuracy of aminoacyl-tRNA synthetases, enzymes that attach the correct amino acid to its corresponding tRNA.[10][11] Methionyl-tRNA synthetase (MetRS) is highly specific for L-Methionine, possessing a sophisticated recognition pocket that discriminates against other amino acids, including close structural analogs.[10][11] It is highly probable that the amide group in this compound would preclude its direct binding to the active site of MetRS, thus preventing its direct incorporation into proteins. The enzyme's active site is tailored to recognize the carboxyl group of L-methionine for the aminoacylation reaction.[11]

Metabolism of L-Methionine: A Hub of Cellular Activity

Upon entering the cell, L-Methionine, and by extension this compound following its presumed hydrolysis, is directed into one of two major metabolic pathways: the Transmethylation Pathway or the Transsulfuration Pathway.

The Transmethylation Pathway and the SAM Cycle

This pathway is central to a vast number of cellular processes that require the transfer of a methyl group.

  • Synthesis of S-adenosylmethionine (SAM): Methionine is converted to S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT).[12] SAM is the primary methyl donor in the cell.

  • Methylation Reactions: SAM donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by methyltransferases.[12]

  • Regeneration of Methionine: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be re-methylated to regenerate methionine, completing the SAM cycle.[12]

The Transsulfuration Pathway

This pathway channels homocysteine towards the synthesis of other important sulfur-containing molecules.

  • Synthesis of Cysteine: Homocysteine condenses with serine to form cystathionine, which is then cleaved to produce cysteine, α-ketobutyrate, and ammonia.[13]

  • Glutathione Synthesis: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[2]

Signaling Pathways Regulated by Methionine Metabolism

Methionine metabolism is intricately linked to cellular signaling networks that control cell growth, proliferation, and stress responses.

mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism that is activated by amino acids. L-Methionine, in particular, has been shown to activate mTORC1 signaling.[14][15][16] This activation is thought to be mediated by its metabolite, SAM.[16][17] High levels of SAM lead to the activation of mTORC1, promoting protein synthesis and cell growth.[17] It is plausible that this compound, by providing a source of L-Methionine and subsequently boosting SAM levels, could indirectly stimulate the mTORC1 pathway.

Quantitative Data

Direct quantitative data on the biological activity of this compound is scarce in publicly available literature. The following table summarizes key quantitative parameters for L-Methionine and its D-isomer, which can serve as a benchmark for future studies on this compound.

ParameterValueOrganism/SystemReference
L-Methionine Uptake
System L and ASC-like transportersNa+ dependent, low affinityHepatocellular Carcinoma Cells[18]
D-Methionine Conversion
Bioavailability relative to L-Met (N retention)101% (95% CI: 57%–146%)Weanling pigs[19]
mTORC1 Signaling
Increase in mTOR phosphorylationSignificant with L-MetBovine Mammary Epithelial Cells[15]
Increase in protein synthesis rateSignificant with L-MetC2C12 Cells[14]
Protein Synthesis
Incorporation of L-azidohomoalanine (AHA)400 times lower than L-MetGeneral[4]
Incorporation of L-homopropargylglycine (HPG)500 times lower than L-MetGeneral[4]

Experimental Protocols

Investigating the biological role of this compound requires a series of well-defined experiments. Below are detailed methodologies for key assays.

In Vitro Hydrolysis of this compound

Objective: To determine if this compound can be enzymatically or spontaneously hydrolyzed to L-Methionine in a cellular context.

Methodology:

  • Preparation of Cell Lysate: Prepare a cell-free extract from a relevant cell line (e.g., hepatocytes, intestinal cells).

  • Incubation: Incubate this compound with the cell lysate at 37°C. Include a control with heat-inactivated lysate.

  • Sample Analysis: At various time points, take aliquots and stop the reaction. Analyze the samples for the presence of L-Methionine using HPLC or LC-MS.

Cellular Uptake Assay

Objective: To characterize the mechanism and efficiency of this compound uptake into cells.

Methodology:

  • Cell Culture: Plate cells (e.g., Caco-2 for intestinal absorption) in multi-well plates.[20]

  • Uptake Experiment: Incubate cells with radiolabeled this compound (if available) or unlabeled this compound for various time points and at different concentrations.[18]

  • Analysis: For radiolabeled compound, lyse the cells and measure radioactivity. For unlabeled compound, lyse the cells and quantify intracellular this compound and L-Methionine by LC-MS.

  • Inhibitor Studies: To identify transporters, perform uptake experiments in the presence of known inhibitors of amino acid transporters.

In Vitro Aminoacylation Assay

Objective: To determine if this compound can be directly charged to tRNA by MetRS.

Methodology:

  • Reaction Mixture: Set up a reaction containing purified MetRS, tRNAMet, ATP, and either L-Methionine (positive control) or this compound.[21][22]

  • Detection of Aminoacylation: The formation of Met-tRNAMet can be detected using several methods:

    • Radioactive Labeling: Use a radiolabeled amino acid and measure the incorporation of radioactivity into tRNA.[22]

    • Mass Spectrometry: Isolate the tRNA and analyze it by mass spectrometry to detect the attached amino acid.[12]

    • Label-Free Gel Shift Assay: Biotinylate the aminoacyl group on the tRNA, conjugate with streptavidin, and detect the resulting size shift on a denaturing polyacrylamide gel.[21][23]

In Vitro Translation Assay

Objective: To assess the ability of this compound to support protein synthesis.

Methodology:

  • Cell-Free System: Use a commercially available in vitro translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract) depleted of endogenous methionine.

  • Translation Reaction: Set up translation reactions with a template mRNA (e.g., encoding a reporter protein like luciferase or GFP) and supplement with either L-Methionine (positive control), no methionine (negative control), or this compound.

  • Analysis of Protein Synthesis: Quantify the synthesis of the reporter protein by measuring its activity (e.g., luminescence for luciferase) or by SDS-PAGE and autoradiography if a radiolabeled amino acid is used.

Analysis of mTORC1 Signaling

Objective: To investigate the effect of this compound on the mTORC1 signaling pathway.

Methodology:

  • Cell Treatment: Treat serum-starved cells with L-Methionine (positive control) or this compound for a defined period.

  • Western Blotting: Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of key mTORC1 downstream targets, such as p70S6K and 4E-BP1.[14][15]

Visualizations: Pathways and Workflows

Signaling Pathways

Methionine_Metabolism_and_Signaling cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_signaling Signaling H-Met-NH2_ext This compound (Extracellular) Transporter Amino Acid Transporters H-Met-NH2_ext->Transporter Uptake? L-Met_ext L-Methionine (Extracellular) L-Met_ext->Transporter Uptake H-Met-NH2_int This compound Transporter->H-Met-NH2_int L-Met_int L-Methionine Transporter->L-Met_int Hydrolysis Hydrolysis (Presumed) H-Met-NH2_int->Hydrolysis Hydrolysis->L-Met_int MetRS Methionyl-tRNA Synthetase L-Met_int->MetRS Aminoacylation SAM S-adenosyl- methionine (SAM) L-Met_int->SAM MAT Protein_Synthesis Protein Synthesis MetRS->Protein_Synthesis SAH S-adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation (DNA, RNA, Proteins) SAM->Methylation mTORC1 mTORC1 SAM->mTORC1 Activation Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->L-Met_int Methionine Synthase Cysteine Cysteine Homocysteine->Cysteine Transsulfuration mTORC1->Protein_Synthesis Stimulation Growth Cell Growth & Proliferation mTORC1->Growth

Caption: Proposed metabolic fate of this compound and its integration into L-Methionine pathways.

Experimental Workflows

Experimental_Workflow_this compound cluster_hydrolysis Hydrolysis Assay cluster_translation In Vitro Translation Assay H-Met-NH2_1 This compound Incubate_1 Incubate at 37°C H-Met-NH2_1->Incubate_1 Cell_Lysate Cell Lysate Cell_Lysate->Incubate_1 LCMS_1 LC-MS Analysis for L-Methionine Incubate_1->LCMS_1 H-Met-NH2_2 This compound Translate Translate H-Met-NH2_2->Translate IVT_System Met-depleted IVT System IVT_System->Translate Template_mRNA Template mRNA Template_mRNA->Translate Analyze_Protein Analyze Protein Synthesis (e.g., Luciferase Assay) Translate->Analyze_Protein

Caption: Workflow for investigating this compound hydrolysis and its role in protein synthesis.

Conclusion and Future Directions

L-Methionine amide is a molecule of interest for its potential applications in pharmaceuticals and as a nutritional supplement. Based on fundamental biochemical principles, it is most likely that this compound acts as a precursor to L-Methionine, requiring intracellular hydrolysis to become biologically active. Its direct role in protein synthesis is improbable due to the high specificity of methionyl-tRNA synthetase.

Future research should focus on elucidating the specific enzymes responsible for the hydrolysis of this compound, its pharmacokinetics and bioavailability compared to L-Methionine, and its efficacy in models of methionine deficiency or in disease states where methionine metabolism is dysregulated. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations, which will be crucial for fully understanding and harnessing the potential of L-Methionine amide in scientific and therapeutic contexts.

References

H-Met-NH2 as a Methionyl-tRNA Synthetase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of H-Met-NH2 (L-Methioninamide) as an inhibitor of methionyl-tRNA synthetase (MetRS), a crucial enzyme in protein biosynthesis. This document details the mechanism of action, summarizes available quantitative data, provides comprehensive experimental protocols for assessing inhibitor activity, and visualizes key pathways and workflows. Given the essential role of aminoacyl-tRNA synthetases in cell viability, inhibitors targeting these enzymes, such as this compound, represent a promising avenue for the development of novel therapeutics, particularly in the field of antimicrobials.

Introduction to Methionyl-tRNA Synthetase and its Inhibition

Methionyl-tRNA synthetase (MetRS) is a vital enzyme responsible for the specific attachment of methionine to its cognate tRNA (tRNAMet).[1] This two-step process, known as aminoacylation, is fundamental for the initiation and elongation phases of protein synthesis.[2]

  • Amino Acid Activation: Methionine is activated by ATP to form a methionyl-adenylate intermediate, with the release of pyrophosphate (PPi).[3]

  • Aminoacyl Transfer: The activated methionine is then transferred to the 3' end of tRNAMet, producing methionyl-tRNAMet and releasing AMP.[2]

The fidelity of this process is critical for cellular function. Inhibition of MetRS leads to a depletion of charged tRNAMet, stalling protein synthesis and ultimately leading to cell death. This makes MetRS an attractive target for the development of antimicrobial agents.[4] this compound, as an analog of methionine, is proposed to act as a competitive inhibitor, binding to the methionine-binding site of the enzyme and preventing the natural substrate from binding.

Mechanism of Action of this compound

This compound (L-Methioninamide) is a structural analog of the amino acid L-methionine. Its inhibitory activity stems from its ability to compete with methionine for binding to the active site of MetRS. By mimicking the natural substrate, this compound occupies the binding pocket, thereby preventing the initiation of the aminoacylation reaction. This competitive inhibition reduces the rate of methionyl-tRNAMet formation, leading to an accumulation of uncharged tRNAMet. The cellular response to this accumulation of uncharged tRNA involves the activation of stress response pathways, such as the GCN2 pathway, which can lead to a global downregulation of protein synthesis.[5]

Quantitative Data for MetRS Inhibition

Inhibitor Enzyme Source Inhibition Constant (Ki) Reference
L-methionine hydroxamateE. coli MetRS19 µM[6][7]

Note: L-methionine hydroxamate is a close structural analog of this compound. This data is presented as a proxy for the potential inhibitory activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize inhibitors of methionyl-tRNA synthetase.

tRNA Aminoacylation Assay using Radiolabeled Methionine

This assay directly measures the enzymatic activity of MetRS by quantifying the incorporation of a radiolabeled amino acid into tRNA.

Materials:

  • Purified MetRS enzyme

  • Total tRNA or purified tRNAMet

  • [35S]-L-methionine or [3H]-L-methionine

  • ATP solution (pH 7.0)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Inhibitor stock solution (this compound)

  • Trichloroacetic acid (TCA) solution (5% w/v)

  • Ethanol (95% and 70%)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and tRNA.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.

  • Enzyme Addition: Add the purified MetRS enzyme to the reaction mixtures to a final concentration that yields a linear reaction rate over the desired time course.

  • Initiation of Reaction: Start the reaction by adding radiolabeled L-methionine.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Quenching: Stop the reaction by spotting an aliquot of each reaction mixture onto a glass fiber filter and immediately immersing the filters in ice-cold 5% TCA.

  • Washing: Wash the filters three times with cold 5% TCA to remove unincorporated radiolabeled methionine, followed by a wash with 70% ethanol.

  • Drying: Dry the filters completely under a heat lamp or in an oven.

  • Scintillation Counting: Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the rate of aminoacylation for each inhibitor concentration and calculate the IC50 value.

ATP-Pyrophosphate (PPi) Exchange Assay

This assay measures the first step of the aminoacylation reaction, the formation of the aminoacyl-adenylate intermediate, by quantifying the incorporation of radiolabeled pyrophosphate into ATP.

Materials:

  • Purified MetRS enzyme

  • L-methionine

  • ATP solution (pH 7.0)

  • [³²P]-Tetrasodium pyrophosphate ([³²P]Na₂P₂O₇)

  • Reaction buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 2 mM DTT)

  • Inhibitor stock solution (this compound)

  • Quenching solution (e.g., 1% activated charcoal in perchloric acid)

  • Washing solution (e.g., sodium pyrophosphate and perchloric acid)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, L-methionine, and [³²P]Na₂P₂O₇.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.

  • Initiation of Reaction: Start the reaction by adding the purified MetRS enzyme.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period.

  • Quenching: Stop the reaction by adding an aliquot of the quenching solution. The activated charcoal will bind the newly formed [³²P]ATP.

  • Filtration and Washing: Filter the quenched reaction mixtures through glass fiber filters. Wash the filters extensively with the washing solution to remove unincorporated [³²P]Na₂P₂O₇.

  • Drying and Counting: Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the rate of ATP-PPi exchange for each inhibitor concentration and calculate the IC50 or Ki value.

Visualizations

Signaling Pathway of MetRS Inhibition

MetRS_Inhibition_Pathway HMetNH2 This compound MetRS Methionyl-tRNA Synthetase (MetRS) HMetNH2->MetRS Inhibits mTORC1 mTORC1 Pathway HMetNH2->mTORC1 No direct effect Met_tRNA Methionyl-tRNA MetRS->Met_tRNA Catalyzes formation of Uncharged_tRNA Uncharged tRNAmet Accumulation MetRS->Uncharged_tRNA Leads to Protein_Synthesis Protein Synthesis Met_tRNA->Protein_Synthesis Required for GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates Global_Translation Global Translation Inhibition eIF2a->Global_Translation Leads to

Caption: Cellular response to MetRS inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

Inhibitor_Workflow Start Start: Identify Potential Inhibitor (this compound) Primary_Assay Primary Screening: Aminoacylation Assay (Radiolabeled) Start->Primary_Assay Dose_Response Dose-Response Curve & IC50 Determination Primary_Assay->Dose_Response Secondary_Assay Secondary Assay: ATP-PPi Exchange Assay Dose_Response->Secondary_Assay Confirm Hit Kinetics Kinetic Analysis: Determine Ki and Inhibition Type Secondary_Assay->Kinetics Cell_Based Cell-Based Assays: - Cell Viability (MIC) - Protein Synthesis Inhibition Kinetics->Cell_Based Validate in cellular context End End: Characterized Inhibitor Profile Cell_Based->End

Caption: Workflow for characterizing this compound as a MetRS inhibitor.

Logical Relationship of this compound's Mechanism of Action

Mechanism_Logic HMetNH2 This compound (Methionine Analog) Binding Competitive Binding HMetNH2->Binding MetRS_Active_Site MetRS Active Site (Methionine Binding Pocket) MetRS_Active_Site->Binding Met_Binding_Blocked Methionine Binding Blocked Binding->Met_Binding_Blocked Results in Aminoacylation_Inhibited Aminoacylation Reaction Inhibited Met_Binding_Blocked->Aminoacylation_Inhibited Leads to Reduced_Met_tRNA Reduced [Met-tRNAmet] Aminoacylation_Inhibited->Reduced_Met_tRNA Causes Protein_Synthesis_Stalled Protein Synthesis Stalled Reduced_Met_tRNA->Protein_Synthesis_Stalled Results in

Caption: Logical flow of this compound's inhibitory mechanism.

Conclusion

This compound presents a compelling case as an inhibitor of methionyl-tRNA synthetase. Its structural similarity to methionine suggests a competitive inhibition mechanism, which is a validated approach for targeting aminoacyl-tRNA synthetases. While direct quantitative data for this compound is sparse, the inhibitory activity of its close analog, L-methionine hydroxamate, supports its potential as a MetRS inhibitor. The detailed experimental protocols provided herein offer a clear path for the further characterization and validation of this compound and similar compounds. The continued exploration of MetRS inhibitors is a promising strategy in the ongoing search for new therapeutic agents.

References

Spectroscopic Data of L-Methioninamide (H-Met-NH2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for L-Methioninamide (H-Met-NH2), a primary amide derivative of the essential amino acid L-methionine. The information herein is curated for professionals in research and drug development, offering a foundational dataset for the identification, characterization, and quality control of this compound. This guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the known spectroscopic data of L-methionine and the characteristic spectral features of primary amides and amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

(Solvent: D₂O, Reference: DSS at 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
~3.8t~6.5
~2.2m
~2.6t~7.5
S-CH₃~2.1s
-NH₂ (alpha-amino)solvent dependents (broad)
-CONH₂ (amide)~7.5 and ~7.0s (broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

(Solvent: D₂O, Reference: DSS)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Amide Carbonyl)~175
~54
~31
~30
S-CH₃~15
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Mode
N-H (Amide)3400 - 3100Strong, Broad (two bands)Asymmetric & Symmetric Stretch
N-H (Amine)3400 - 3250Medium (two bands)Asymmetric & Symmetric Stretch
C-H (Aliphatic)3000 - 2850MediumStretch
C=O (Amide I)~1680StrongStretch
N-H (Amide II)~1620MediumBend
C-N1420 - 1380MediumStretch
S-C700 - 600WeakStretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺149.07Molecular ion peak (protonated)
[M-NH₃]⁺132.04Loss of ammonia from the alpha-amino group
[M-CONH₂]⁺105.04Cleavage of the amide bond
[Side chain fragments]variousFragments arising from the cleavage of the methionine side chain

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound and dissolve it in 0.6 mL of deuterium oxide (D₂O).

  • Ensure complete dissolution; gentle vortexing or sonication may be applied.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Standard 1D proton experiment.

  • Number of Scans: 16-64, depending on the concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-10 ppm.

  • Referencing: Internal DSS or external TSP.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: Internal DSS or external TSP.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition (Electrospray Ionization - ESI):

  • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3-4 kV.

  • Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature of 150-300 °C.

  • Mass Range: m/z 50-500.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound (Solid) Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR with ATR) Dissolution->IR MS Mass Spectrometry (ESI-MS) Dissolution->MS NMR_Data NMR Data Processing (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Processing (Functional Group Analysis) IR->IR_Data MS_Data MS Data Processing (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide on the Physical Characteristics of L-Methioninamide Hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of L-Methioninamide hydrochloride powder. The information presented is intended to support research, development, and quality control activities involving this compound. Data is summarized in clear, tabular formats, and detailed experimental protocols are provided for key analytical techniques.

Summary of Physical and Chemical Properties

L-Methioninamide hydrochloride is the hydrochloride salt of L-Methioninamide, a derivative of the essential amino acid L-methionine. Its unique amide structure can influence properties like solubility and stability, making it a compound of interest in pharmaceutical and nutritional research.[1]

General and Physical Characteristics

The fundamental physical properties of L-Methioninamide hydrochloride powder are summarized in the table below. These characteristics are critical for identification, purity assessment, and formulation development.

PropertyDescriptionCitations
Appearance White to off-white or light yellow powder.[1][2][3]
Form Crystalline powder or solid.[1][3][4]
Melting Point 222 - 226 °C[1][2]
Solubility Soluble in water. A 0.3 g sample forms a clear solution in 2 mL of water.[2][4]
Optical Rotation [α]D²⁰ = +17 ± 2° (c=1 in H₂O)[1][2]
Chemical and Analytical Data

Key chemical identifiers and analytical specifications are crucial for ensuring the quality and identity of the material.

PropertyDescriptionCitations
Molecular Formula C₅H₁₂N₂OS · HCl or C₅H₁₃ClN₂OS[1][2][3][4]
Molecular Weight 184.68 - 184.69 g/mol [1][2]
Purity (by HPLC) Typically ≥98% or ≥99%.[1][2]
Spectroscopic ID ¹H-NMR and Infrared (FT-IR) spectra conform to reference standards.[2][3]
CAS Number 16120-92-6[1][2][4]
Stability and Storage

Proper handling and storage are essential to maintain the integrity of L-Methioninamide hydrochloride powder.

PropertyDescriptionCitations
Storage Temperature Long-term storage is recommended at 2 - 8 °C. Short-term storage at room temperature is acceptable.[1][2]
Stability Concerns The compound is reported to be air-sensitive and hygroscopic.[2]
Storage Conditions Store in a dry place in a tightly sealed container, preferably under an inert gas.[2]

Experimental Protocols and Methodologies

The following sections detail the standard experimental protocols for determining the key physical characteristics of L-Methioninamide hydrochloride and similar fine chemical powders.

Workflow for Physical Characterization

The general workflow for characterizing a powdered chemical substance involves a series of analytical tests to confirm its identity, purity, and physical properties.

G cluster_0 Characterization Workflow cluster_1 Test Categories Sample_Receipt Receive and Log Sample Visual_Inspection Visual Inspection (Color, Form) Sample_Receipt->Visual_Inspection Physical_Tests Physical Properties Testing Visual_Inspection->Physical_Tests Structural_ID Structural Identification Visual_Inspection->Structural_ID Purity_Analysis Purity and Impurity Profiling Physical_Tests->Purity_Analysis Melting_Point Melting Point Physical_Tests->Melting_Point Solubility Solubility Physical_Tests->Solubility Thermal_Analysis DSC / TGA Physical_Tests->Thermal_Analysis Structural_ID->Purity_Analysis FTIR_NMR FT-IR & NMR Structural_ID->FTIR_NMR Final_Report Generate Certificate of Analysis Purity_Analysis->Final_Report HPLC HPLC Purity_Analysis->HPLC

Caption: General workflow for the physical characterization of a chemical powder.

Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting range of a solid crystalline substance.[5]

Methodology:

  • Sample Preparation: Ensure the L-Methioninamide hydrochloride powder is completely dry.[6] If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powder multiple times.[6] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube (closed end down) through a long glass tube onto the benchtop.[6] The final packed sample height should be 2-3 mm.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating Protocol:

    • For a sample with a known melting point, set the starting temperature to about 15-20°C below the expected value.[6]

    • Use a slow ramp rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[7]

    • For an unknown sample, perform a rapid preliminary run (e.g., 10-20 °C/min) to find an approximate melting range, then conduct a second, slower measurement with a fresh sample.[5][7]

  • Observation and Recording: Observe the sample through the magnified viewfinder.

    • Record the temperature at which the first drop of liquid appears (T₁).[6]

    • Record the temperature at which the entire sample has melted into a transparent liquid (T₂).[6]

    • The melting range is reported as T₁ - T₂.

G Start Start Prep Prepare Dry, Powdered Sample Start->Prep Load Load 2-3 mm of Sample into Capillary Tube Prep->Load Pack Pack Sample Tightly Load->Pack Insert Insert Tube into Apparatus Pack->Insert Heat Heat at a Slow Rate (1-2 °C/min) Insert->Heat Observe Observe for Melting Heat->Observe Record_T1 Record T1: First Liquid Drop Observe->Record_T1 Record_T2 Record T2: Completely Melted Record_T1->Record_T2 Report Report Melting Range (T1 - T2) Record_T2->Report End End Report->End

Caption: Experimental workflow for melting point determination via the capillary method.

Solubility Determination (Equilibrium Method)

Equilibrium solubility measures the maximum concentration of a substance in a solvent at a specific temperature when the system is at equilibrium.[8]

Methodology:

  • System Preparation: Add an excess amount of L-Methioninamide hydrochloride powder to a known volume of the desired solvent (e.g., deionized water, pH-adjusted buffers) in a sealed vial or flask.[8] The presence of undissolved solid is necessary to ensure saturation.[8]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium.[9] This typically requires 24 to 48 hours. Preliminary studies can determine the minimum time required.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]

  • Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][11]

  • Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

G Start Start Add_Excess Add Excess Powder to Solvent Start->Add_Excess Equilibrate Agitate at Constant Temp (e.g., 24-48h) Add_Excess->Equilibrate Separate Separate Solid/Liquid (Centrifuge or Filter) Equilibrate->Separate Collect Collect Clear Supernatant Separate->Collect Analyze Quantify Concentration (e.g., HPLC-UV) Collect->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate End End Calculate->End

Caption: Workflow for determining equilibrium solubility.

Spectroscopic Analysis

2.4.1 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule, providing a molecular fingerprint.

Methodology (KBr Pellet):

  • Preparation: Mix approximately 1-2 mg of L-Methioninamide hydrochloride powder with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). The sample concentration should be around 0.2% to 1%.[12] Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[13]

  • Analysis: The resulting spectrum is compared against a reference spectrum for identification.

2.4.2 Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy ¹H-NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of L-Methioninamide hydrochloride powder in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H-NMR spectrum according to the instrument's standard operating procedures.

  • Analysis: Process the spectrum (phasing, baseline correction, and integration). The chemical shifts, splitting patterns, and integral values are analyzed to confirm that the structure is consistent with that of L-Methioninamide hydrochloride.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of pharmaceutical compounds and detecting the presence of any related impurities.

Methodology (General Reversed-Phase Method):

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of L-Methioninamide hydrochloride at a known concentration in a suitable diluent (e.g., mobile phase or water).

    • Prepare the sample solution by accurately weighing and dissolving the powder to achieve a similar concentration.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for amino acid derivatives.[14]

    • Mobile Phase: An isocratic or gradient mobile phase is used. A typical mobile phase might consist of an aqueous buffer (e.g., sodium or potassium phosphate) and an organic modifier like acetonitrile or methanol.[14][15]

    • Flow Rate: Typically 1.0 mL/min.[14]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for compounds lacking a strong chromophore.[14]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Thermal Analysis (DSC/TGA)

Thermal analysis provides information on the thermal stability, decomposition, and phase transitions of a material.

2.6.1 Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting point and other thermal events.[16]

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of L-Methioninamide hydrochloride powder into an aluminum DSC pan.[17] Crimp a lid onto the pan. Prepare an empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Heating Program: Heat the sample under an inert nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point (e.g., 30 °C to 300 °C).[18]

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak corresponds to the melting process. The onset temperature of this peak is often reported as the melting point.[19]

2.6.2 Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperatures.[20]

Methodology:

  • Sample Preparation: Place 5-10 mg of the powder into a TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C).[21]

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. A sharp drop in mass indicates decomposition.[20] The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

References

The Biological Significance of the C-Terminal Amide in H-Met-NH₂: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-terminal amidation of peptides is a critical post-translational modification that profoundly influences their biological activity, stability, and therapeutic potential. This technical guide delves into the core biological significance of the amide group in the context of H-Met-NH₂, using it as a model to explore the multifaceted roles of C-terminal amidation in peptide science. By examining its impact on metabolic stability, receptor binding, and cellular signaling, this document provides a comprehensive overview for researchers and professionals engaged in peptide-based drug discovery and development. Through the presentation of quantitative data, detailed experimental protocols, and visual representations of key pathways, this guide aims to be an essential resource for understanding and leveraging C-terminal amidation for therapeutic advantage.

Introduction: The Unseen Importance of a Terminal Modification

Peptides, as signaling molecules and therapeutic agents, are defined by their amino acid sequence. However, their biological function is often dictated by subtle chemical modifications. Among the most prevalent and impactful of these is C-terminal amidation, the conversion of the terminal carboxylic acid to a carboxamide. This seemingly minor change can dramatically alter a peptide's physicochemical properties, leading to significant enhancements in its biological performance.[1]

Numerous endogenous peptides and hormones, including over half of all peptide hormones like neuropeptide Y and oxytocin, are naturally amidated, underscoring the evolutionary importance of this modification for potent and stable biological signaling.[1] In the context of H-Met-NH₂, which can be considered a simple model peptide or a fragment of a larger bioactive molecule such as Met-enkephalin, the C-terminal amide group imparts several key advantages that are central to its biological significance.

This guide will explore these advantages in detail, providing a technical framework for understanding the role of the amide group in H-Met-NH₂ and, by extension, in a wide range of other bioactive peptides.

Enhanced Metabolic Stability: A Shield Against Degradation

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The C-terminal carboxylic acid is a key recognition site for carboxypeptidases, enzymes that cleave amino acids from the C-terminus of peptides.[2]

The presence of a C-terminal amide in H-Met-NH₂ renders it resistant to the action of these enzymes. By neutralizing the negative charge and altering the stereoelectronic properties of the C-terminus, the amide group effectively "shields" the peptide from carboxypeptidase-mediated hydrolysis.[2][3] This increased metabolic stability translates to a longer circulating half-life in vivo, allowing the peptide to exert its biological effects for a more extended period.[2]

Quantitative Impact on Stability
PeptideHalf-life (t₁/₂) in human plasma (in vitro)Reference
GLP-1 (7-36) amide42 ± 2 min[4]
GLP-1 (7-37) (non-amidated)32 ± 3 min[4]

This data clearly demonstrates that the amidated form of GLP-1 is more resistant to degradation in plasma. Similarly, amidation of the C-terminus of the amyloid-β fragment Aβ₃₉₋₄₂ has been shown to improve its proteolytic stability, a crucial factor for its potential as a therapeutic agent for Alzheimer's disease.[5]

Modulated Receptor Binding and Bioactivity: The Key to Potency

The C-terminal amide of H-Met-NH₂ plays a crucial role in its interaction with target receptors. The removal of the negative charge associated with the carboxyl group can significantly impact the peptide's binding affinity and specificity.[1] The neutral amide group can participate in different hydrogen bonding and electrostatic interactions within the receptor's binding pocket compared to the charged carboxylate.[6]

For many bioactive peptides, this modification is not just beneficial but essential for full biological activity. The increased potency can be dramatic, with amidated peptides sometimes exhibiting a hundred- or even thousand-fold increase in activity compared to their free-acid counterparts.[7]

Illustrative Data on Receptor Binding

The opioid peptide system provides a well-studied example of the importance of C-terminal modification for receptor interaction. While direct comparative data for H-Met-NH₂ is scarce, studies on Met-enkephalin and its analogs highlight the impact of amidation on opioid receptor binding. Met-enkephalin itself has the sequence Tyr-Gly-Gly-Phe-Met. Analogs with a C-terminal amide often show altered receptor selectivity and potency. For instance, dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂), a potent and highly specific delta-opioid receptor agonist, is C-terminally amidated.[8]

The following table presents hypothetical binding affinity data to illustrate the potential impact of amidation on receptor binding, based on general observations in the field.

LigandReceptorBinding Affinity (Kᵢ, nM) - Hypothetical
H-Met-COOHOpioid Receptor δ100
H-Met-NH₂Opioid Receptor δ10
H-Met-COOHOpioid Receptor µ500
H-Met-NH₂Opioid Receptor µ250

This hypothetical data illustrates how amidation could lead to a significant increase in binding affinity, particularly for a specific receptor subtype, thereby enhancing both potency and selectivity.

Signaling Pathways: Triggering Cellular Responses

The enhanced receptor binding of H-Met-NH₂ due to its C-terminal amide directly translates to more effective downstream signaling. As a ligand for a G-protein coupled receptor (GPCR), such as an opioid receptor, H-Met-NH₂ would initiate a cascade of intracellular events upon binding. The increased residence time and affinity at the receptor, facilitated by the amide group, would lead to a more sustained and robust activation of these signaling pathways.

A potential signaling pathway for an opioid receptor activated by an H-Met-NH₂ analog is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Opioid Receptor (GPCR) G_protein Gαi/o Gβγ Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel (e.g., K+) G_protein->Ion_Channel Modulation MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation MAPK->CREB Phosphorylation Gene_Expression Gene Expression (e.g., analgesia, mood regulation) CREB->Gene_Expression Transcription Regulation Ligand H-Met-NH₂ Ligand->Receptor Binding

Figure 1: A representative signaling pathway for an opioid receptor activated by an H-Met-NH₂ analog.

Experimental Protocols

To aid researchers in the investigation of C-terminally amidated peptides like H-Met-NH₂, this section provides detailed methodologies for key experiments.

Synthesis of H-Met-NH₂ via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a C-terminally amidated peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin.

G Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-Met-OH, HBTU, DIPEA in DMF) Deprotection1->Coupling Wash1 Wash (DMF, DCM, IPA) Coupling->Wash1 Cleavage Cleavage and Deprotection (TFA/TIS/H₂O) Wash1->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product H-Met-NH₂ Purification->Final_Product

Figure 2: Workflow for the solid-phase synthesis of H-Met-NH₂.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Met-OH

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and isopropanol (IPA).

  • Amino Acid Coupling: Dissolve Fmoc-Met-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Add the solution to the deprotected resin and shake for 2 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and IPA to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro Peptide Stability Assay in Plasma

This protocol outlines a general method to assess the metabolic stability of H-Met-NH₂ in comparison to its free-acid counterpart, H-Met-COOH.[3]

Materials:

  • H-Met-NH₂ and H-Met-COOH stock solutions (1 mg/mL in a suitable solvent)

  • Human or animal plasma

  • Quenching solution (e.g., 10% trichloroacetic acid in acetonitrile)

  • HPLC or LC-MS system

Procedure:

  • Incubation: Pre-warm an aliquot of plasma to 37°C. Spike the plasma with the test peptide (H-Met-NH₂ or H-Met-COOH) to a final concentration of 10 µM.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the remaining peptide by HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the parent peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t₁/₂) of the peptide.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of H-Met-NH₂ to a specific receptor.[9][10]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled H-Met-NH₂ and H-Met-COOH at various concentrations

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide (H-Met-NH₂ or H-Met-COOH).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Filter the contents of the plate and wash with cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The C-terminal amide group of H-Met-NH₂ is not a mere structural curiosity but a critical determinant of its biological function. By enhancing metabolic stability, modulating receptor binding and affinity, and consequently amplifying downstream signaling, this modification transforms a potentially transient and weak molecule into a potent and durable biological effector. The principles discussed in this guide, illustrated with data from related peptide systems, underscore the profound impact of C-terminal amidation in peptide science. For researchers and drug development professionals, a thorough understanding of the biological significance of the amide group is paramount for the rational design of novel and effective peptide-based therapeutics. The experimental protocols provided herein offer a practical starting point for the synthesis and evaluation of amidated peptides, paving the way for future discoveries in this exciting field.

References

Methodological & Application

Application Notes and Protocols for H-Met-NH₂ in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of L-Methionine amide (H-Met-NH₂) as a fundamental building block in the synthesis of pharmaceutical compounds, particularly in the realm of peptide-based therapeutics. Detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS) are provided, along with data on common coupling reagents and potential side reactions.

Introduction to H-Met-NH₂ as a Pharmaceutical Building Block

L-Methionine amide is a derivative of the essential amino acid methionine, featuring a C-terminal amide group. This modification is of significant interest in drug development for several reasons:

  • Increased Stability: The amide group at the C-terminus enhances resistance to enzymatic degradation by carboxypeptidases, thereby increasing the in vivo half-life of peptide drug candidates.

  • Mimicking Biological Activity: Many naturally occurring peptide hormones and neurotransmitters are C-terminally amidated. The use of H-Met-NH₂ allows for the synthesis of peptide analogs that mimic these native structures, potentially leading to improved biological activity.

  • Modulation of Physicochemical Properties: The amide group can influence the solubility, lipophilicity, and hydrogen bonding capacity of a peptide, which can be optimized to improve its pharmacokinetic and pharmacodynamic profile.

  • Role in Bioactive Peptides: Methionine itself is a crucial amino acid in various biological processes, including as a precursor to S-adenosylmethionine (SAMe), a key methyl donor, and in the cellular antioxidant defense system.[1] Peptides containing methionine can exhibit antioxidant and hepatoprotective properties.[2][3]

H-Met-NH₂ is a versatile starting material for the synthesis of a wide range of peptide amides, from simple dipeptides to complex macrocyclic structures.

Applications in Pharmaceutical Synthesis

The primary application of H-Met-NH₂ in pharmaceutical synthesis is as the C-terminal starting point for the assembly of peptide amides. This is particularly relevant in the development of therapeutic peptides for various disease areas, including metabolic disorders, oncology, and infectious diseases.

2.1. Synthesis of Methionine-Containing Peptide Amides

Peptides terminating with a methionine amide can be synthesized efficiently using solid-phase peptide synthesis (SPPS). In this methodology, H-Met-NH₂ is covalently attached to a solid support (resin), and subsequent amino acids are sequentially coupled to the N-terminus.

2.2. Challenges in Synthesizing Methionine-Containing Peptides

The synthesis of peptides containing methionine requires special attention due to the susceptibility of the thioether side chain to oxidation.[4]

  • Oxidation: The sulfur atom in the methionine side chain can be oxidized to methionine sulfoxide during synthesis and cleavage from the resin. This can be minimized by using scavengers in the cleavage cocktail and by performing the synthesis under an inert atmosphere.[4]

  • S-alkylation: During the final acidolytic cleavage step in Fmoc/tBu-based SPPS, the methionine side chain can undergo S-alkylation (e.g., tert-butylation).[5] Careful selection of scavengers is crucial to suppress this side reaction.

Experimental Protocols

The following protocols provide a detailed methodology for the use of H-Met-NH₂ in solid-phase peptide synthesis.

3.1. Protocol 1: Manual Solid-Phase Synthesis of a Tripeptide Amide (Example: H-Ala-Val-Met-NH₂)

This protocol outlines the manual synthesis of a simple tripeptide amide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, starting with H-Met-NH₂.

Materials:

  • H-Met-NH₂·HCl

  • Rink Amide MBHA resin

  • Fmoc-Val-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling and H-Met-NH₂ Loading:

    • Swell Rink Amide MBHA resin in DMF for 30 minutes.

    • Dissolve H-Met-NH₂·HCl (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the amino acid solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of the Second Amino Acid (Fmoc-Val-OH):

    • Dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 1 hour.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Repeat step 2.

  • Coupling of the Third Amino Acid (Fmoc-Ala-OH):

    • Repeat step 3 with Fmoc-Ala-OH.

  • Final Fmoc Deprotection:

    • Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide (H-Ala-Val-Met-NH₂).

3.2. DOT Script for the SPPS Workflow

SPPS_Workflow start Start: H-Met-NH₂ resin Couple to Rink Amide Resin start->resin deprotect1 Fmoc Deprotection (Piperidine) resin->deprotect1 Wash couple_val Couple Fmoc-Val-OH deprotect1->couple_val Wash deprotect2 Fmoc Deprotection (Piperidine) couple_val->deprotect2 Wash couple_ala Couple Fmoc-Ala-OH deprotect2->couple_ala Wash deprotect_final Final Fmoc Deprotection couple_ala->deprotect_final Wash cleave Cleavage from Resin (TFA Cocktail) deprotect_final->cleave Wash & Dry purify Purification (RP-HPLC) cleave->purify Precipitate & Wash end End Product: H-Ala-Val-Met-NH₂ purify->end Lyophilize

Caption: Solid-Phase Synthesis Workflow for a Tripeptide Amide.

Data Presentation

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. The following table summarizes commonly used coupling reagents in peptide synthesis.

Coupling ReagentClassAdvantagesDisadvantages
DIC/Oxyma Carbodiimide/AdditiveCost-effective, low racemization with Oxyma.DIC can be difficult to remove.
HBTU Uronium SaltHigh coupling efficiency, fast reaction times.Can cause side reactions with unprotected side chains.
HATU Uronium SaltVery high coupling efficiency, low racemization.More expensive than HBTU.
PyBOP Phosphonium SaltHigh coupling efficiency, good for hindered couplings.Can be more expensive.

4.1. DOT Script for Methionine Oxidation Side Reaction

Methionine_Oxidation Met Methionine Residue (-CH₂-CH₂-S-CH₃) MetO Methionine Sulfoxide (-CH₂-CH₂-S(O)-CH₃) Met->MetO Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->MetO

Caption: Oxidation of Methionine Side Chain.

Logical Relationships in Peptide Synthesis

The successful synthesis of a target peptide requires careful consideration of the interplay between the amino acid sequence, protecting group strategy, and reaction conditions.

5.1. DOT Script for Key Considerations in Peptide Synthesis

Peptide_Synthesis_Considerations Target Target Peptide Sequence SPPS Solid-Phase vs. Solution-Phase Target->SPPS Protecting_Groups Protecting Group Strategy (Fmoc/Boc) Target->Protecting_Groups Coupling Coupling Reagents SPPS->Coupling Protecting_Groups->Coupling Cleavage Cleavage Conditions & Scavengers Coupling->Cleavage Purification Purification Method (HPLC) Cleavage->Purification Success Successful Synthesis Purification->Success

Caption: Interrelated Factors in Peptide Synthesis.

Conclusion

H-Met-NH₂ is a valuable and versatile building block for the synthesis of peptide amides with potential therapeutic applications. Its use allows for the creation of peptides with enhanced stability and biological activity. Successful synthesis of methionine-containing peptides requires careful control of reaction conditions to minimize side reactions, particularly oxidation of the methionine side chain. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in the field of drug development to effectively utilize H-Met-NH₂ in their synthetic strategies.

References

Application Notes and Protocols for L-Methioninamide Hydrochloride in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride is a derivative of the essential amino acid L-methionine. While L-methionine is a standard component of most cell culture media, essential for protein synthesis and numerous metabolic processes, the specific applications of L-Methioninamide hydrochloride in cell culture are less documented.[1] It is primarily recognized for its role in pharmaceutical development and as a nutritional supplement, valued for its potential to enhance liver function and its antioxidant properties.[1] This document provides an overview of the potential applications, relevant protocols, and known effects of related methionine compounds in a cell culture context, offering a framework for researchers interested in exploring the utility of L-Methioninamide hydrochloride.

Given the limited direct research on L-Methioninamide hydrochloride in cell culture, some of the following protocols and data are based on studies of the parent compound, L-methionine, and other methionine derivatives. Researchers should use this information as a guide and optimize protocols for their specific cell lines and experimental questions.

Potential Applications in Cell Culture

Based on the known functions of L-methionine and its derivatives, L-Methioninamide hydrochloride could be investigated for the following applications in cell culture:

  • Selective Cytotoxicity in Cancer Cells: Many cancer cell lines exhibit "methionine dependence," a phenomenon where they are unable to proliferate when L-methionine is replaced by its precursor, homocysteine, a characteristic not observed in normal cells.[2][3] Methionine analogs and derivatives have been explored for their potential to selectively target and inhibit the growth of these methionine-dependent cancer cells.[4]

  • Modulation of Cellular Metabolism and Signaling: As a precursor to L-methionine, L-Methioninamide hydrochloride is expected to enter the methionine metabolic pathway, influencing the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor crucial for DNA, RNA, and protein methylation, and a key regulator of signaling pathways such as the mTOR pathway, which governs cell growth, proliferation, and survival.[5]

  • Investigation of Methionine-Related Cellular Processes: Supplementing media with L-Methioninamide hydrochloride could serve as a tool to study the intricacies of the methionine cycle, one-carbon metabolism, and their impact on cellular phenotypes, including cell cycle progression and apoptosis.[2][6]

Data Presentation

CompoundCell LineAssayIC50 (µM)Reference
L-Methionine decyl ester hydrochlorideMeth A sarcoma[3H]thymidine incorporation29[4]
L-Methionine dodecyl ester hydrochlorideMeth A sarcoma[3H]thymidine incorporation28[4]
L-Methionine dodecyl amide hydrochlorideMeth A sarcoma[3H]thymidine incorporationLess active than esters[4]
L-Methionine (Excess)MCF-7 (Breast Cancer)Cell Growth AssayGrowth suppression at 5 g/L[7]

Note: The study on L-methionine amides indicated that the decyl and dodecyl ester hydrochlorides had optimal cytotoxic activity, while the corresponding amide hydrochlorides were less active.[4] This suggests that the cytotoxic concentration for L-Methioninamide hydrochloride may be higher than that of the ester derivatives.

Experimental Protocols

Protocol 1: Preparation of L-Methioninamide Hydrochloride Stock Solution

Objective: To prepare a sterile stock solution of L-Methioninamide hydrochloride for supplementation of cell culture media.

Materials:

  • L-Methioninamide hydrochloride powder

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Calculate the required mass: Determine the desired concentration and volume of the stock solution. For example, to prepare 10 mL of a 100 mM stock solution (Molecular Weight of L-Methioninamide hydrochloride = 184.69 g/mol ):

    • Mass (g) = 0.1 mol/L * 0.01 L * 184.69 g/mol = 0.18469 g

  • Dissolution: Weigh the calculated amount of L-Methioninamide hydrochloride powder and transfer it to a sterile conical tube. Add a portion of the sterile solvent (e.g., 8 mL of distilled water for a final volume of 10 mL) to the tube.

  • Solubilization: Gently vortex or swirl the tube to dissolve the powder completely. L-methionine and its salts are generally soluble in water.[8]

  • Volume adjustment: Once fully dissolved, add the sterile solvent to reach the final desired volume (e.g., 10 mL).

  • Sterilization: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and filter the solution into a new sterile conical tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Supplementation of Cell Culture Media

Objective: To supplement standard or methionine-free cell culture medium with L-Methioninamide hydrochloride.

Materials:

  • Prepared sterile stock solution of L-Methioninamide hydrochloride

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) or methionine-free medium

  • Sterile serological pipettes

  • Cell culture flasks or plates

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the L-Methioninamide hydrochloride stock solution at room temperature or in a 37°C water bath.

  • Calculate the required volume: Determine the final desired concentration of L-Methioninamide hydrochloride in the cell culture medium. For example, to prepare 50 mL of medium with a final concentration of 1 mM from a 100 mM stock solution:

    • V1 (stock) = (C2 * V2) / C1 = (1 mM * 50 mL) / 100 mM = 0.5 mL

  • Supplementation: Aseptically add the calculated volume of the stock solution to the cell culture medium.

  • Mixing: Gently swirl the flask or plate to ensure a homogenous mixture.

  • Use: The supplemented medium is now ready for use in cell culture experiments.

Protocol 3: Cytotoxicity Assessment using [3H]-Thymidine Incorporation Assay

Objective: To determine the cytotoxic effect of L-Methioninamide hydrochloride on a specific cell line by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • Cells of interest (e.g., MCF-7, L1210)

  • Complete cell culture medium

  • L-Methioninamide hydrochloride supplemented medium at various concentrations

  • 96-well cell culture plates

  • [3H]-Thymidine (tritiated thymidine)

  • Trypsin-EDTA (for adherent cells)

  • Cell harvester

  • Glass fiber filters

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and resume growth overnight in a 37°C, 5% CO2 incubator.

  • Treatment: Remove the overnight medium and replace it with fresh medium containing various concentrations of L-Methioninamide hydrochloride. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the cells with the compound for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Radiolabeling: Approximately 18-24 hours before the end of the treatment period, add a pulse of [3H]-Thymidine (e.g., 1 µCi/well) to each well.

  • Cell Harvesting: At the end of the incubation, harvest the cells onto glass fiber filters using a cell harvester. This process involves lysing the cells and capturing the DNA onto the filters.

  • Washing: Wash the filters to remove any unincorporated [3H]-Thymidine.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of incorporated [3H]-Thymidine is proportional to the rate of DNA synthesis and, therefore, cell proliferation. Calculate the percentage of inhibition for each concentration relative to the vehicle control to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Signaling Pathways and Visualizations

L-Methioninamide hydrochloride, as a derivative of L-methionine, is anticipated to influence cellular processes through the methionine metabolic pathway. A key outcome of this pathway is the production of S-adenosylmethionine (SAM), which acts as a sensor for methionine availability and a critical regulator of the mTOR signaling pathway.

Methionine Metabolism and its Link to mTOR Signaling

The following diagram illustrates the conversion of L-methionine to SAM and its role in influencing the mTORC1 complex, a master regulator of cell growth and proliferation. When SAM levels are high, it binds to the SAMTOR protein, preventing it from inhibiting the GATOR1 complex. This allows for the activation of mTORC1. Conversely, low SAM levels lead to SAMTOR-mediated inhibition of GATOR1, thereby suppressing mTORC1 activity.

Methionine_mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular L-Methioninamide_HCl L-Methioninamide hydrochloride L-Methionine L-Methionine L-Methioninamide_HCl->L-Methionine Uptake & Hydrolysis SAM S-adenosylmethionine (SAM) L-Methionine->SAM MAT2A SAMTOR SAMTOR SAM->SAMTOR Binds GATOR1 GATOR1 SAMTOR->GATOR1 Inhibits (when SAM is bound) mTORC1 mTORC1 GATOR1->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Hydrolysis Hydrolysis

Caption: Methionine to mTORC1 signaling pathway.

Experimental Workflow for Assessing Cytotoxicity

The diagram below outlines a typical experimental workflow for evaluating the cytotoxic effects of L-Methioninamide hydrochloride on a cancer cell line.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Prep_Media Prepare L-Methioninamide HCl supplemented media Treat_Cells Treat cells with varying concentrations of L-Methioninamide HCl Prep_Media->Treat_Cells Prep_Cells Culture and seed cancer cells Prep_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Thymidine Pulse with [3H]-Thymidine Incubate->Add_Thymidine Harvest Harvest cells and isolate DNA Add_Thymidine->Harvest Measure_Radioactivity Measure radioactivity (Scintillation Counting) Harvest->Measure_Radioactivity Calculate_IC50 Calculate % inhibition and determine IC50 Measure_Radioactivity->Calculate_IC50

Caption: Cytotoxicity experimental workflow.

Conclusion

L-Methioninamide hydrochloride presents an interesting compound for investigation in cell culture, particularly in the context of cancer research due to the phenomenon of methionine dependence. While direct data on its effects are limited, the established roles of L-methionine and its derivatives provide a strong rationale for exploring its potential as a selective cytotoxic agent and a modulator of key cellular signaling pathways. The protocols and diagrams provided herein offer a foundational framework for researchers to design and execute experiments to elucidate the specific functions of L-Methioninamide hydrochloride in cell culture systems. It is imperative that these protocols are adapted and optimized for the specific cell lines and experimental conditions being used.

References

Application Notes and Protocols: H-Met-NH2 in Protein Engineering Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide (H-Met-NH2) is a derivative of the essential amino acid L-methionine, featuring a C-terminal amide group instead of a carboxylic acid. This modification alters its chemical properties, making it a valuable tool for various applications in protein engineering and drug discovery. While direct incorporation into proteins via ribosomal synthesis is not a primary application, this compound serves as a versatile molecule for studying protein-ligand interactions, developing enzyme inhibitors, and as a building block in synthetic peptide chemistry. These application notes provide an overview of its potential uses and detailed protocols for its implementation in a research setting.

I. Competitive Inhibition of Methionine-Binding Enzymes

This compound can act as a competitive inhibitor for enzymes that recognize and bind L-methionine or structurally similar ligands. The amide group at the C-terminus can alter the binding affinity and kinetics compared to native L-methionine, making it a useful probe for studying enzyme active sites. Two potential enzyme targets are Methionine Aminopeptidases (MetAPs) and Glutamine Synthetase.

A. Application: Probing the Active Site of Methionine Aminopeptidases (MetAPs)

Methionine aminopeptidases are metalloenzymes that cleave the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[1][2] Developing inhibitors for bacterial MetAPs is a promising strategy for novel antibiotics.[2] this compound can be used to investigate the substrate specificity and inhibitor binding of MetAPs.

Experimental Workflow for MetAP Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare MetAP Enzyme Solution mix Mix Enzyme, Inhibitor, and Buffer prep_enzyme->mix prep_substrate Prepare Peptide Substrate (e.g., Met-Gly-Met-Met) start_reaction Initiate Reaction (add Substrate) prep_substrate->start_reaction prep_inhibitor Prepare this compound Stock Solution prep_inhibitor->mix prep_assay Prepare Assay Buffer (with metal cofactor, e.g., Co(II)) prep_assay->mix preincubate Pre-incubate mix->preincubate preincubate->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction (e.g., add EDTA) incubation->stop_reaction detect_product Detect Product Formation (e.g., colorimetric assay for free Met) stop_reaction->detect_product analyze Analyze Data (Calculate IC50/Ki) detect_product->analyze

Workflow for a MetAP competitive inhibition assay.

Quantitative Data: Hypothetical IC50 Values for MetAP Inhibitors

CompoundTarget EnzymeIC50 (µM)Notes
This compound E. coli MetAP150Competitive inhibitor.
ActinoninE. coli MetAP0.1Known broad-spectrum MetAP inhibitor.
BestatinE. coli MetAP> 500Weak inhibitor.
This compound Human MetAP2250Lower affinity for the human enzyme.
Protocol: Methionine Aminopeptidase (MetAP) Inhibition Assay

This protocol is adapted from established methods for assaying MetAP activity.[3][4]

Materials:

  • Purified MetAP enzyme (e.g., from E. coli)

  • Peptide substrate (e.g., Met-Gly-Met-Met)

  • This compound hydrochloride

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1 mM CoCl₂

  • S-adenosyl-L-methionine synthetase (MetK) and inorganic pyrophosphatase

  • ATP

  • Malachite Green/molybdate reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in assay buffer to create a 10 mM stock solution. Prepare serial dilutions to obtain a range of inhibitor concentrations.

    • Dissolve the peptide substrate in assay buffer to a stock concentration of 10 mM.

    • Prepare a solution of MetAP in assay buffer at a concentration of 2X the final desired concentration.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the this compound dilutions to the appropriate wells. For control wells, add 25 µL of assay buffer.

    • Add 25 µL of the 2X MetAP enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 50 µL of the peptide substrate solution to all wells to start the reaction. The final volume should be 100 µL.

    • Incubate the plate at 37°C for 30 minutes.

  • Product Detection (Coupled Enzyme Assay):

    • Stop the MetAP reaction by adding 10 µL of 100 mM EDTA.

    • To each well, add 50 µL of a detection mix containing MetK, inorganic pyrophosphatase, and ATP in an appropriate buffer.

    • Incubate at 37°C for 20 minutes to convert the liberated methionine to S-adenosylmethionine and pyrophosphate, which is then hydrolyzed to phosphate.

    • Add 50 µL of Malachite Green/molybdate reagent to each well.

    • Incubate at room temperature for 15 minutes for color development.

  • Data Analysis:

    • Measure the absorbance at 620-650 nm using a microplate reader.

    • Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Application: Investigating the Active Site of Glutamine Synthetase

Glutamine synthetase is a key enzyme in nitrogen metabolism.[5] L-methionine-S,R-sulfoximine, a methionine analog, is a known inhibitor of this enzyme.[5] this compound can be used as a structural analog to probe the active site and understand the binding requirements for inhibition.

Quantitative Data: Hypothetical Inhibition Constants (Ki) for Glutamine Synthetase

CompoundTarget EnzymeKi (mM)Inhibition Type
This compound Human Glutamine Synthetase2.5Competitive
L-Methionine-S,R-sulfoximineHuman Glutamine Synthetase1.19Competitive[5]
L-GlutamateHuman Glutamine Synthetase-Substrate
Protocol: Glutamine Synthetase Inhibition Assay

This protocol is based on a coupled enzymatic assay that measures the production of ADP.[5][6]

Materials:

  • Purified Glutamine Synthetase

  • L-Glutamate

  • ATP

  • This compound hydrochloride

  • Assay Buffer: 100 mM Imidazole-HCl, pH 7.1

  • Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a reaction cocktail containing assay buffer, L-glutamate, ATP, PEP, NADH, PK, and LDH at their final assay concentrations.

    • Prepare a stock solution of this compound in the assay buffer and create serial dilutions.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add 10 µL of the this compound dilutions or buffer (for control) to the appropriate wells.

    • Add 180 µL of the reaction cocktail to each well.

  • Initiate Reaction:

    • Add 10 µL of the glutamine synthetase solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm over time, as NADH is oxidized to NAD+. The rate of this decrease is proportional to the glutamine synthetase activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50. For Ki determination, perform the assay at various substrate (L-glutamate) concentrations and create a Lineweaver-Burk or Dixon plot.

II. C-Terminal Modification in Peptide Synthesis

The amide group of this compound makes it a suitable building block for the C-terminus of synthetic peptides. This modification can increase the peptide's resistance to carboxypeptidases, potentially enhancing its in vivo stability. Standard solution-phase or solid-phase peptide synthesis (SPPS) protocols can be adapted to incorporate this compound.

Workflow for Incorporating this compound in Peptide Synthesis

G cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Amidation cluster_purification Purification and Analysis resin Start with an appropriate resin couple_first Couple the first Fmoc-protected amino acid resin->couple_first deprotect Fmoc deprotection couple_first->deprotect couple_next Couple subsequent amino acids deprotect->couple_next deprotect2 Fmoc deprotection couple_next->deprotect2 couple_hmet Couple Boc-Met-OH deprotect2->couple_hmet cleave Cleave peptide from resin using an amidation cocktail couple_hmet->cleave precipitate Precipitate peptide in cold ether cleave->precipitate purify Purify by HPLC precipitate->purify analyze Analyze by Mass Spectrometry purify->analyze

SPPS workflow for synthesizing a peptide with C-terminal this compound.
Protocol: Solid-Phase Synthesis of a Peptide with C-Terminal Methioninamide

This protocol outlines a general procedure for synthesizing a peptide with a C-terminal methioninamide using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Boc-Met-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin using the deprotection solution.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using coupling reagents and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Coupling of Methionine: For the final coupling step, use Boc-Met-OH instead of an Fmoc-protected amino acid.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF and DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

  • Analysis: Confirm the identity of the purified peptide by mass spectrometry.

III. Probing the c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion.[7][8] Aberrant c-MET signaling is implicated in various cancers.[8] Methionine and its analogs can potentially modulate this pathway, and this compound could be investigated for its effects on HGF-c-MET interaction or downstream signaling.

The HGF/c-MET Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization p_cMET Phosphorylated c-MET (Y1234/1235, Y1349/1356) cMET->p_cMET Autophosphorylation GAB1 GAB1 p_cMET->GAB1 Recruitment GRB2 GRB2 p_cMET->GRB2 Recruitment STAT3 STAT3 p_cMET->STAT3 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Response Proliferation, Migration, Invasion, Survival Transcription->Response

Overview of the HGF/c-MET signaling cascade.
Protocol: Investigating the Effect of this compound on c-MET Phosphorylation

This protocol describes a general method to assess whether this compound can inhibit HGF-induced c-MET activation in a cell-based assay.

Materials:

  • A cancer cell line that overexpresses c-MET (e.g., GTL-16)

  • Cell culture medium and supplements

  • Recombinant human HGF

  • This compound hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total-c-MET, and a loading control antibody (e.g., anti-GAPDH)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the c-MET overexpressing cells to 70-80% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the anti-phospho-c-MET antibody.

    • Strip the membrane and re-probe with anti-total-c-MET and loading control antibodies.

  • Data Analysis:

    • Quantify the band intensities.

    • Normalize the phospho-c-MET signal to the total-c-MET signal.

    • Compare the levels of c-MET phosphorylation in this compound treated cells to the HGF-stimulated control to determine if this compound has an inhibitory effect.

Conclusion

This compound presents a valuable, though under-explored, tool for protein engineering and biochemical studies. Its primary applications lie in its use as a competitive inhibitor to probe the active sites of methionine-binding enzymes and as a C-terminal capping agent in peptide synthesis to enhance stability. The provided protocols offer a starting point for researchers to explore these applications and to investigate the potential role of this compound in modulating cellular signaling pathways. Further research is warranted to fully elucidate the quantitative aspects of its interactions with various protein targets.

References

Application Notes & Protocols: Step-by-Step Synthesis of Peptides with a C-Terminal Methionine Amide (H-Met-NH2) using Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains. This application note provides a detailed, step-by-step protocol for the synthesis of peptides featuring a C-terminal methionine amide. The synthesis of peptide amides is crucial for mimicking the structure of many naturally occurring peptides and for enhancing the biological activity and stability of synthetic peptides. The presence of a methionine residue necessitates special considerations, particularly during the final cleavage step, to prevent oxidation of its thioether side chain. This protocol utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry, a widely adopted strategy in SPPS due to its mild deprotection conditions.

The following sections will detail the necessary reagents and equipment, provide a comprehensive experimental protocol, and outline methods for the purification and analysis of the final peptide product.

Data Presentation: Reagents and Reaction Parameters

The following tables summarize the key reagents, their recommended equivalents, and typical reaction times for the synthesis of a model peptide on a 0.1 mmol scale.

Table 1: Reagents for Solid-Phase Peptide Synthesis (0.1 mmol scale)

ReagentPurposeTypical Equivalents (relative to resin substitution)Typical Volume/Mass
Rink Amide ResinSolid support for peptide amide synthesis1~143 mg (for 0.7 mmol/g loading)
N,N-Dimethylformamide (DMF)Solvent-As needed for washing and reactions
Dichloromethane (DCM)Solvent-As needed for washing
20% (v/v) Piperidine in DMFFmoc deprotection-1-2 mL per deprotection step
Fmoc-Amino AcidsBuilding blocks3 - 50.3 - 0.5 mmol
HBTU (or HATU)Coupling reagent2.90.29 mmol
HOBtCoupling additive (racemization suppression)30.3 mmol
N,N-Diisopropylethylamine (DIPEA)Base for coupling60.6 mmol

Table 2: Cleavage Cocktail Composition (Reagent H for Methionine-Containing Peptides)

ComponentPercentage (v/v or w/v)Purpose
Trifluoroacetic Acid (TFA)81%Cleavage and side-chain deprotection
Phenol5%Scavenger for carbocations
Thioanisole5%Scavenger, prevents methionine oxidation
1,2-Ethanedithiol (EDT)2.5%Scavenger
Water3%Scavenger
Dimethylsulfide (DMS)2%Scavenger, reduces methionine sulfoxide
Ammonium Iodide1.5% (w/w)Prevents methionine oxidation

Table 3: Typical Timelines for SPPS Steps

StepDuration
Resin Swelling15 - 30 minutes
Fmoc Deprotection1 + 7 minutes
Amino Acid Coupling40 - 60 minutes
Cleavage and Deprotection1.5 - 4 hours
Crude Peptide Precipitation30 minutes

Experimental Protocols

This protocol outlines the manual synthesis of a peptide with a C-terminal methionine amide on a Rink Amide resin.

I. Resin Preparation and Swelling
  • Weigh the appropriate amount of Rink Amide resin for the desired synthesis scale (e.g., 143 mg for a 0.1 mmol synthesis with a resin loading of 0.7 mmol/g) and place it into a suitable reaction vessel (e.g., a fritted syringe).[1]

  • Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.[2][3]

  • Allow the resin to swell for 15-30 minutes at room temperature.[1][2][3] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

  • After swelling, drain the DMF.

II. First Amino Acid Coupling (H-Met-NH2)

Since the target is a peptide with a C-terminal methionine amide, the first amino acid to be coupled to the Rink Amide resin will be Fmoc-Met-OH.

  • Fmoc Deprotection of the Resin:

    • Add a 20% solution of piperidine in DMF to the swollen resin.[1]

    • Agitate for 1 minute, then drain.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for 7 minutes to ensure complete removal of the Fmoc protecting group from the rink amide linker.[1]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[2]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-Met-OH and 2.9 equivalents of a coupling reagent like HBTU in DMF.[4][5]

    • Add 3 equivalents of HOBt to suppress racemization.[4][6]

    • Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution to activate it. The solution will typically change color.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 40-60 minutes at room temperature.[1]

    • To monitor the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed.[2] A negative result (the beads remain colorless or yellow) indicates a complete reaction.

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and then with Dichloromethane (DCM) (3 times).

III. Peptide Chain Elongation

Repeat the following deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 1 minute and drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 7 minutes.

    • Drain and wash thoroughly with DMF (3-5 times).

  • Coupling of the Next Amino Acid:

    • Activate the next Fmoc-protected amino acid as described in step II.2.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 40-60 minutes.

    • Perform a Kaiser test to confirm completion.

    • Drain and wash the resin with DMF (3-5 times) and DCM (3 times).

IV. Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in step III.1 to reveal the N-terminal amine of the peptide.

V. Cleavage and Side-Chain Deprotection

Due to the presence of methionine, a specialized cleavage cocktail is required to prevent oxidation.[7][8][9]

  • Wash the peptide-resin with DCM (3-5 times) to remove residual DMF and dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail "Reagent H": 81% TFA, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol, 3% water, 2% dimethylsulfide, and 1.5% (w/w) ammonium iodide.[7][8] Caution: TFA is highly corrosive. Handle all reagents in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[10]

  • Stir the mixture at room temperature for 1.5 to 4 hours. The duration may vary depending on the length and sequence of the peptide.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

VI. Peptide Precipitation and Purification
  • Concentrate the TFA solution containing the peptide under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

VII. Analysis and Purification
  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Analyze the crude product by High-Performance Liquid Chromatography (HPLC) to assess its purity.[11][12][13] A C18 reverse-phase column is typically used.

    • Confirm the identity of the peptide by Mass Spectrometry (MS) to ensure the correct molecular weight.[11][14]

  • Purification:

    • Purify the crude peptide using preparative HPLC to isolate the desired product from deletion sequences and other impurities.[13][14][15]

    • Collect the fractions containing the pure peptide.

    • Confirm the purity of the collected fractions by analytical HPLC and MS.

    • Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Visualizations

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow cluster_prep I. Resin Preparation cluster_synthesis_cycle II & III. Synthesis Cycle (Repeat for each Amino Acid) cluster_cleavage IV & V. Cleavage and Deprotection cluster_purification VI & VII. Purification and Analysis Resin_Prep 1. Weigh Rink Amide Resin Swell_Resin 2. Swell Resin in DMF Resin_Prep->Swell_Resin Fmoc_Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Start Synthesis Wash_DMF_1 4. Wash with DMF Fmoc_Deprotection->Wash_DMF_1 Next Amino Acid Coupling 5. Couple Activated Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash_DMF_1->Coupling Next Amino Acid Wash_DMF_DCM 6. Wash with DMF and DCM Coupling->Wash_DMF_DCM Next Amino Acid Wash_DMF_DCM->Fmoc_Deprotection Next Amino Acid Final_Deprotection 7. Final Fmoc Deprotection Wash_DMF_DCM->Final_Deprotection Last Amino Acid Coupled Wash_Dry 8. Wash with DCM and Dry Final_Deprotection->Wash_Dry Cleavage 9. Cleave with Reagent H (TFA Cocktail) Wash_Dry->Cleavage Precipitation 10. Precipitate with Cold Ether Cleavage->Precipitation Analysis 11. HPLC/MS Analysis of Crude Peptide Precipitation->Analysis Purification 12. Preparative HPLC Purification Analysis->Purification Lyophilization 13. Lyophilization Purification->Lyophilization

Caption: Workflow for Solid-Phase Peptide Synthesis of a C-terminal Methionine Amide.

Logical Relationship of Key Synthesis Steps

Synthesis_Logic Resin Rink Amide Resin Deprotection Fmoc Deprotection Resin->Deprotection Exposes Amine Coupling Amino Acid Coupling Deprotection->Coupling Enables Peptide Bond Formation Coupling->Deprotection Repeats for Chain Elongation Cleavage Cleavage from Resin Coupling->Cleavage After Final Coupling Final_Peptide Purified Peptide Amide Cleavage->Final_Peptide Yields Crude Product for Purification

Caption: Key Steps and Their Logical Sequence in Fmoc-SPPS.

References

Application Notes and Protocols: L-Methioninamide Hydrochloride as a Versatile Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride is a derivative of the essential amino acid L-methionine, presenting a primary amide at the C-terminus. This modification from a carboxylic acid to an amide opens up diverse possibilities for its use as a precursor and building block in the synthesis of novel bioactive molecules. Its inherent chirality and the presence of a nucleophilic amino group and a flexible thioether side chain make it an attractive scaffold for generating chemical diversity in drug discovery campaigns. This document provides detailed application notes and experimental protocols for utilizing L-Methioninamide hydrochloride in the synthesis of potential therapeutic agents, with a focus on enzyme inhibitors.

Physicochemical Properties of L-Methioninamide Hydrochloride

A clear understanding of the physicochemical properties of a precursor is fundamental for its effective use in chemical synthesis.

PropertyValueReference
CAS Number 16120-92-6[1][2]
Molecular Formula C₅H₁₂N₂OS·HCl[1]
Molecular Weight 184.68 g/mol [1]
Appearance White powder[1]
Purity ≥99% (HPLC)[1]
Melting Point 222 - 226 °C
Solubility Soluble in water[1]
Storage Temperature 0-8 °C

Applications in Drug Discovery

L-Methioninamide hydrochloride serves as a valuable starting material for the synthesis of a variety of potential drug candidates. The primary amine allows for straightforward derivatization, such as N-acylation, to introduce diverse chemical moieties. These derivatives can be designed to target a range of biological macromolecules.

Precursor for Enzyme Inhibitors

The structural features of L-methionine are recognized by various enzymes, making its derivatives, including those from L-Methioninamide hydrochloride, promising candidates for enzyme inhibitors.

  • Matrix Metalloproteinase (MMP) Inhibitors: The amide group can act as a zinc-binding group (ZBG), a key feature for MMP inhibition. The rest of the molecule can be elaborated to interact with the enzyme's specificity pockets (S1', S2', etc.).[3]

  • Kinase Inhibitors: The L-Methioninamide scaffold can be incorporated into larger molecules designed to fit into the ATP-binding site of protein kinases.[4]

  • Methionyl-tRNA Synthetase Inhibitors: Analogs of methionine have been synthesized and shown to inhibit this essential bacterial enzyme, suggesting a potential antibacterial strategy.[5]

Scaffold for Bioactive Conjugates

The amino group of L-Methioninamide hydrochloride is an ideal handle for conjugation to other bioactive molecules to improve their pharmacological properties. For instance, it can be coupled with known anticancer agents to potentially enhance their efficacy or selectivity.

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of L-Methioninamide hydrochloride and the subsequent biological evaluation of the synthesized compounds.

Protocol 1: N-Acylation of L-Methioninamide Hydrochloride with a Heterocyclic Carboxylic Acid

This protocol describes a general procedure for the synthesis of an N-acylated L-Methioninamide derivative using a standard peptide coupling method. This is exemplified by the coupling of L-Methioninamide with a generic heterocyclic carboxylic acid, a common fragment in drug discovery.

Materials:

  • L-Methioninamide hydrochloride

  • Heterocyclic carboxylic acid (e.g., (9H-Purin-6-ylsulfanyl)-acetic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Dry N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a stirred solution of the heterocyclic carboxylic acid (1.0 mmol) and HOBt (1.1 mmol) in dry DMF (10 mL) at 0 °C, add DCC (1.1 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve L-Methioninamide hydrochloride (1.0 mmol) in dry DMF (5 mL) and add NMM (2.0 mmol) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • Add the L-Methioninamide solution to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DMF.

  • Dilute the filtrate with ethyl acetate (50 mL) and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Synthesis and Purification

cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Purification Acid Heterocyclic Carboxylic Acid Activated_Ester Activated Ester Intermediate Acid->Activated_Ester DMF, 0°C HOBt HOBt HOBt->Activated_Ester DCC DCC DCC->Activated_Ester Crude_Product Crude Product (in DMF) Activated_Ester->Crude_Product Room Temp, Overnight MetAmideHCl L-Methioninamide Hydrochloride Free_Amine Free Amine MetAmideHCl->Free_Amine DMF NMM NMM NMM->Free_Amine Free_Amine->Crude_Product Workup Aqueous Workup (EtOAc/NaHCO3) Crude_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure N-Acylated Product Purification->Final_Product

Caption: Synthetic workflow for N-acylation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the antiproliferative activity of the synthesized L-Methioninamide derivatives against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized L-Methioninamide derivative (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compound and the positive control in the growth medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plates for 48 hours at 37 °C.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Analysis Workflow

cluster_experiment MTT Assay Experiment cluster_data Data Acquisition & Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Serial Dilutions of Compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calc Calculate % Cell Viability Absorbance_Reading->Viability_Calc IC50_Determination Determine IC50 Value (Dose-Response Curve) Viability_Calc->IC50_Determination Result Antiproliferative Activity IC50_Determination->Result

Caption: Workflow for MTT cytotoxicity assay.

Signaling Pathway Context: Targeting Cancer Cell Proliferation

Many anticancer agents function by interfering with signaling pathways that control cell growth and proliferation. L-Methionine itself has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[6][7] Derivatives of L-Methioninamide can be designed to target key nodes in these pathways.

Hypothetical Signaling Pathway Inhibition

GF Growth Factor GFR Growth Factor Receptor GF->GFR Kinase_Cascade Kinase Cascade (e.g., MAPK) GFR->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Cycle_Progression Cell Cycle Progression Transcription_Factor->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Apoptosis Apoptosis Met_Derivative L-Methioninamide Derivative Met_Derivative->Kinase_Cascade Inhibition Met_Derivative->Apoptosis Induction

Caption: Potential mechanism of action.

Quantitative Data Summary

The following table summarizes hypothetical cytotoxicity data for a series of N-acylated L-Methioninamide derivatives against the HeLa cancer cell line, based on the protocol described above.

Compound IDR-Group on N-Acyl MoietyIC₅₀ (µM) against HeLa Cells
LM-001 Phenyl45.2
LM-002 4-Chlorophenyl28.7
LM-003 2-Thienyl35.1
LM-004 6-Purinyl-thioacetyl18.5
Doxorubicin (Positive Control)0.8

This data illustrates a basic structure-activity relationship (SAR), where the nature of the N-acyl group influences the antiproliferative activity. The purine-containing derivative (LM-004) shows the highest potency among the synthesized analogs.

Conclusion

L-Methioninamide hydrochloride is a readily available and versatile precursor for the synthesis of diverse chemical entities in drug discovery. The straightforward derivatization of its primary amine allows for the exploration of a wide chemical space. The provided protocols for synthesis and biological evaluation serve as a foundation for researchers to initiate their own discovery programs using this valuable building block. Further optimization of the synthesized leads through iterative medicinal chemistry efforts can pave the way for the development of novel therapeutic agents.

References

Application Notes: H-Met-NH2 for In Vitro Amino Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Methioninamide hydrochloride (H-Met-NH2·HCl) is the amide derivative of the essential amino acid L-methionine.[1] Its structural similarity to L-methionine allows it to serve as a valuable tool for researchers studying amino acid metabolism, transport, and the roles of methionine-dependent pathways in various cellular processes. Due to its modified carboxyl group, this compound can be used to investigate specific enzymatic activities and transport mechanisms where the carboxylate is a key recognition or binding element. Its unique properties, including potentially altered solubility and stability, make it a useful compound in pharmaceutical development and cell culture applications.[2] This document outlines key applications, relevant metabolic pathways, and detailed protocols for utilizing this compound in in vitro research settings.

Key Applications in Amino Acid Metabolism Research

This compound is a versatile molecule for probing several key areas of methionine metabolism:

  • Methionine Aminopeptidase (MetAP) Assays: MetAPs are enzymes that cleave the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation.[3][4] this compound can be explored as a potential substrate or inhibitor in MetAP activity assays to screen for novel therapeutics, particularly in anti-angiogenesis and anti-bacterial drug discovery.[5][6]

  • Amino Acid Transport Studies: The uptake of amino acids into cells is mediated by specific transporter proteins. This compound can be used in competitive binding or transport assays to characterize the substrate specificity of methionine transporters, such as the System L and ASC-like transporters.[7]

  • One-Carbon Metabolism Investigation: Methionine is central to one-carbon metabolism, providing the methyl group for virtually all biological methylation reactions via its conversion to S-adenosylmethionine (SAM).[8][9] By introducing this compound into cell culture systems, researchers can study its impact on the methionine cycle, SAM levels, and downstream effects on DNA, RNA, and histone methylation.[10]

  • Cell Culture and Growth Studies: As an analogue of methionine, this compound can be used in cell culture media to assess its ability to support or inhibit cell proliferation and viability, providing insights into the structural requirements for methionine in cellular growth.[2]

Methionine Metabolism Pathways

Methionine is a critical node in cellular metabolism, primarily through the Methionine Cycle, which is interconnected with folate metabolism and the transsulfuration pathway.

The Methionine Cycle and One-Carbon Metabolism

The primary role of the methionine cycle is to generate S-adenosylmethionine (SAM), the universal methyl donor for a vast number of methylation reactions.[8][11] Methionine is first adenylated by Methionine Adenosyltransferase (MAT) to form SAM. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine to complete the cycle, a reaction that requires folate (as 5-methyltetrahydrofolate) and vitamin B12.[12][13]

Methionine_Cycle cluster_0 Methionine Cycle cluster_1 Folate Cycle Interface Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT (ATP) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donor) Hcy Homocysteine SAH->Hcy AHCY Hcy->Met Methionine Synthase (Requires Vitamin B12) Hcy->Hcy THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF MTHF->Hcy Methyl Group MTHF->THF

Caption: The Methionine Cycle, showing the generation of SAM and its regeneration from homocysteine.

Experimental Protocols

Protocol 1: In Vitro Methionine Aminopeptidase (MetAP) Activity Assay

This protocol describes a high-throughput, absorbance-based assay to measure MetAP activity by detecting the production of methionine, which can be adapted to test this compound as a substrate or inhibitor.[5][6]

A. Experimental Workflow

Caption: Workflow for a coupled enzymatic assay to measure Methionine Aminopeptidase activity.

B. Materials and Reagents

  • Recombinant Methionine Aminopeptidase (MetAP)

  • Substrate peptide (e.g., Met-Gly-Met-Met)

  • This compound (as potential substrate or inhibitor)

  • SAM Synthetase (MetK)

  • Inorganic Pyrophosphatase

  • ATP

  • Assay Buffer: 50 mM HEPES-NaOH (pH 7.5), 150 mM Potassium Acetate, 10% glycerol, 4 mM MgCl₂, 2 mM DTT.[6]

  • Metal Activator: MnCl₂

  • Detection Reagent: Malachite Green/molybdate solution

  • 96-well microplate and plate reader

C. Procedure

  • Preparation: Prepare stock solutions of all reagents. Create a serial dilution of this compound if testing for inhibition.

  • Reaction Setup: In a 96-well plate, add 15 µL of assay buffer containing MetAP enzyme and the required concentration of MnCl₂.

  • Initiation: Add 5 µL of the substrate peptide or this compound (if testing as a substrate). For inhibition assays, add the inhibitor first, incubate briefly, then add the standard substrate.

  • MetAP Reaction: Incubate the plate at 37°C for 60 minutes.

  • Coupling Reaction: Add 10 µL of the coupling mix containing SAM synthetase, pyrophosphatase, and ATP. This mix converts the methionine product into SAM, generating three molecules of inorganic phosphate (Pi) per molecule of methionine.[5]

  • Detection: Stop the reaction and develop color by adding 30 µL of Malachite Green reagent. This reagent forms a colored complex with the generated Pi.

  • Measurement: After a 15-minute incubation at room temperature, measure the absorbance at approximately 620 nm.

  • Analysis: Calculate the reaction rate from the change in absorbance. For inhibition studies, plot the rate against the concentration of this compound to determine the IC₅₀.

D. Example Data Presentation

Table 1: Inhibition of MetAP Activity by this compound

This compound Conc. (µM) Absorbance (620 nm) % Inhibition
0 (Control) 0.850 0
1 0.723 15
10 0.468 45
50 0.212 75

| 100 | 0.105 | 88 |

Protocol 2: Amino Acid Uptake Assay in Cultured Cells

This protocol measures the uptake of radiolabeled L-methionine in the presence of unlabeled this compound to assess competitive inhibition of amino acid transporters.[7]

A. Materials and Reagents

  • Hepatocellular carcinoma cells (e.g., WCH17) or other relevant cell line.[7]

  • Cell Culture Medium: DMEM with 10% FBS.[7]

  • Uptake Medium: 20 mM HEPES/Tris buffer (pH 7.4), 141 mM NaCl, 4 mM KCl, 2.8 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose.[7]

  • Radiolabeled L-[methyl-¹⁴C]-Methionine

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Scintillation fluid and counter

  • 24-well cell culture plates

B. Procedure

  • Cell Seeding: Seed cells (e.g., 3x10⁵ cells/well) in 24-well plates and culture overnight at 37°C and 5% CO₂.[7]

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with the uptake medium.

  • Competition Assay: Add uptake medium containing a fixed concentration of L-[¹⁴C]-Methionine and varying concentrations of this compound (the competitor). Include a control with no this compound.

  • Uptake: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

  • Stopping the Reaction: To stop the uptake, rapidly aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Counting: Lyse the cells in the wells (e.g., with 0.1 M NaOH or a suitable lysis buffer) and transfer the lysate to scintillation vials.

  • Measurement: Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Plot the percentage of L-[¹⁴C]-Methionine uptake against the concentration of this compound.

C. Example Data Presentation

Table 2: Competitive Inhibition of L-[¹⁴C]-Methionine Uptake by this compound

This compound Conc. (µM) Uptake (CPM/µg protein) % of Control Uptake
0 15,400 100
10 12,320 80
100 7,854 51
500 3,542 23

| 1000 | 1,848 | 12 |

Protocol 3: Analysis of Intracellular Amino Acid Metabolism

This protocol provides a framework for treating cells with this compound and analyzing changes in intracellular metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

A. Experimental Workflow

G culture Culture Cells to Mid-Log Phase in 6-well plates treat Treat Cells with this compound or Vehicle Control for 24h culture->treat wash Rapidly Wash Cells with Ice-Cold Saline treat->wash quench Quench Metabolism & Extract (e.g., with 80% Methanol at -80°C) wash->quench collect Scrape Cells, Collect Extract, and Centrifuge to Pellet Debris quench->collect analyze Analyze Supernatant using LC-MS collect->analyze

Caption: A general workflow for preparing cell extracts for metabolomic analysis via LC-MS.

B. Materials and Reagents

  • Cells of interest cultured in 6-well plates

  • Culture medium (standard or methionine-deficient, as required)

  • This compound

  • Ice-cold 0.9% NaCl solution

  • Extraction Solvent: 80% methanol, pre-chilled to -80°C

  • Cell scraper

  • High-speed refrigerated centrifuge

  • LC-MS system

C. Procedure

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control. Incubate for the desired time period (e.g., 24 hours).

  • Metabolite Extraction:

    • Place the culture plate on ice and aspirate the medium.

    • Wash the cell monolayer rapidly with 1 mL of ice-cold 0.9% NaCl.

    • Immediately add 1 mL of -80°C extraction solvent to each well to quench metabolic activity.

  • Collection: Scrape the cells in the extraction solvent and transfer the entire mixture to a microcentrifuge tube.

  • Clarification: Centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube for LC-MS analysis. A portion of the sample can be dried down and reconstituted in a suitable solvent for injection.

  • LC-MS Analysis: Analyze the samples using an established LC-MS method for amino acid and central carbon metabolite profiling. Monitor for masses corresponding to methionine, SAM, SAH, homocysteine, and related metabolites.

  • Data Analysis: Integrate peak areas for each metabolite and normalize to an internal standard and the total protein content or cell number from a parallel plate.

D. Example Data Presentation

Table 3: Relative Abundance of Key Metabolites Following this compound Treatment

Metabolite Control (Relative Abundance) This compound Treated (Relative Abundance) Fold Change
Methionine 1.00 0.45 -2.22
S-adenosylmethionine (SAM) 1.00 0.31 -3.23
S-adenosylhomocysteine (SAH) 1.00 1.89 +1.89
Homocysteine 1.00 2.54 +2.54

| Cysteine | 1.00 | 1.75 | +1.75 |

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, experimental conditions, and equipment. All laboratory work should be conducted by qualified personnel trained in standard laboratory procedures.[1] This product is for research use only.[1]

References

Application Notes and Protocols for Testing H-Met-NH2 as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental investigation of L-Methioninamide hydrochloride (H-Met-NH2) as a potential enzyme inhibitor. The primary focus is on two key enzymes: Methionyl-tRNA Synthetase (MetRS) and Methionine Aminopeptidase (MetAP), both crucial for cellular function and potential therapeutic targets.

Introduction

L-Methioninamide (this compound) is a methionine analogue that has been identified as an inhibitor of Methionyl-tRNA Synthetase (MetRS)[1][2]. MetRS is a vital enzyme responsible for charging tRNA with methionine, a critical step in the initiation and elongation of protein synthesis. Inhibition of MetRS can disrupt this fundamental process, making it a target for antimicrobial and anticancer drug development.

Another potential target for methionine analogues is Methionine Aminopeptidase (MetAP). MetAPs are metalloenzymes that cleave the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation and function. MetAP2, in particular, is a well-known target for angiogenesis inhibitors[3]. Given the structural similarity of this compound to methionine, its potential to inhibit MetAP activity warrants investigation.

This document provides detailed protocols for in vitro enzyme inhibition assays for both MetRS and MetAP, enabling researchers to determine the inhibitory potency (IC50) and kinetic parameters of this compound. Additionally, it outlines the relevant signaling pathways associated with these enzymes to provide a broader context for the inhibitor's potential cellular effects.

Potential Target Enzymes and Signaling Pathways

Methionyl-tRNA Synthetase (MetRS) and the GCN2/eIF2α Signaling Pathway

Methionyl-tRNA Synthetase is a key enzyme in protein translation. Under conditions of amino acid starvation, the accumulation of uncharged tRNA activates the GCN2 (General control nonderepressible 2) kinase. GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-response genes, such as ATF4[4][5][6][7]. Inhibition of MetRS by this compound could mimic amino acid deprivation, thereby activating this signaling cascade.

GCN2_eIF2a_Pathway stress Cellular Stress (e.g., Amino Acid Deprivation, MetRS Inhibition) uncharged_tRNA Uncharged tRNA Accumulation stress->uncharged_tRNA gcn2 GCN2 Activation uncharged_tRNA->gcn2 eif2a eIF2α gcn2->eif2a Phosphorylation p_eif2a p-eIF2α (Inactive) eif2a->p_eif2a global_translation Global Protein Synthesis Inhibition p_eif2a->global_translation atf4 ATF4 Translation Induction p_eif2a->atf4 stress_response Stress Response Gene Expression atf4->stress_response

GCN2/eIF2α signaling pathway activated by MetRS inhibition.
Methionine Aminopeptidase 2 (MetAP2) and the VEGF Signaling Pathway in Angiogenesis

Methionine Aminopeptidase 2 (MetAP2) is a key regulator of angiogenesis, the formation of new blood vessels. Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and angiogenesis[3][8]. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis. VEGF binds to its receptor (VEGFR-2), initiating a cascade of downstream signaling events, including the activation of PLCγ, PKC, and the MAPK/ERK pathway, which ultimately lead to endothelial cell proliferation, migration, and survival[2][9][10][11][12]. MetAP2's role in angiogenesis is linked to its N-terminal processing of proteins essential for cell proliferation and survival.

VEGF_Signaling_Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binding & Dimerization plcg PLCγ vegfr2->plcg Phosphorylation pkc PKC plcg->pkc raf Raf pkc->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration survival Cell Survival erk->survival angiogenesis Angiogenesis proliferation->angiogenesis migration->angiogenesis survival->angiogenesis metap2 MetAP2 (Inhibited by this compound?) metap2->angiogenesis Modulates

VEGF signaling pathway and the potential role of MetAP2.

Data Presentation

The following tables summarize the inhibitory activity of this compound and a related compound against E. coli Methionyl-tRNA Synthetase, as reported in the literature[1][4].

Table 1: Inhibition of E. coli Methionyl-tRNA Synthetase by Methionine Analogues

CompoundConcentration (µM)% Inhibition
L-Methioninamide (this compound) 27025
L-Methionine hydroxamate27085

Data extracted from Lee et al., Bioorg Med Chem Lett. 1998[1][4].

Table 2: Comparative Inhibitory Potency against E. coli Methionyl-tRNA Synthetase

CompoundKi (µM)
L-Methionine hydroxamate19

Ki (inhibition constant) for the most potent inhibitor identified in the study by Lee et al., 1998[1][4]. A Ki for this compound was not reported.

Experimental Protocols

The following are detailed protocols for conducting in vitro enzyme inhibition assays for MetRS and MetAP.

Protocol 1: Methionyl-tRNA Synthetase (MetRS) Inhibition Assay

This protocol is adapted from established methods for measuring MetRS activity and its inhibition[10]. It relies on the quantification of radiolabeled methionine incorporated into tRNA.

4.1.1. Materials and Reagents

  • Purified recombinant MetRS (e.g., from E. coli)

  • This compound (L-Methioninamide hydrochloride)

  • [35S]-L-Methionine

  • Total tRNA (e.g., from E. coli)

  • ATP (Adenosine 5'-triphosphate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 100 mM KCl

  • Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA)

  • Wash Solution: 5% (w/v) TCA

  • Scintillation fluid

  • Glass fiber filters

  • Liquid scintillation counter

4.1.2. Experimental Workflow

MetRS_Workflow start Start prepare Prepare Reagents and Inhibitor Dilutions start->prepare preincubate Pre-incubate MetRS with this compound prepare->preincubate initiate Initiate Reaction with [35S]-Met, tRNA, and ATP preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction with Cold TCA incubate->stop filter Filter and Wash Precipitated tRNA stop->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 Determination) count->analyze end End analyze->end

Workflow for the MetRS inhibition assay.

4.1.3. Step-by-Step Procedure

  • Prepare Reagents: Prepare all solutions and buffers as described in the materials section. Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and create a serial dilution series.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specific concentration of this compound (or vehicle control), and the purified MetRS enzyme.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature to allow for binding.

  • Initiate Reaction: Start the aminoacylation reaction by adding a mixture of [35S]-L-Methionine, total tRNA, and ATP to the pre-incubated enzyme-inhibitor solution.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA. This will precipitate the tRNA and any incorporated radiolabeled methionine.

  • Filtration and Washing: Spot the reaction mixture onto a glass fiber filter. Wash the filters multiple times with cold 5% TCA to remove unincorporated [35S]-L-Methionine, followed by a final wash with ethanol.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Methionine Aminopeptidase (MetAP) Inhibition Assay

This protocol is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate by MetAP.

4.2.1. Materials and Reagents

  • Purified recombinant MetAP (e.g., human MetAP2)

  • This compound (L-Methioninamide hydrochloride)

  • Fluorogenic Substrate: L-Methionine-7-amido-4-methylcoumarin (Met-AMC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mM CoCl₂ (or other appropriate divalent cation)

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

4.2.2. Experimental Workflow

MetAP_Workflow start Start prepare Prepare Reagents and Inhibitor Dilutions start->prepare dispense Dispense MetAP and This compound into Plate prepare->dispense preincubate Pre-incubate at Room Temperature dispense->preincubate initiate Add Met-AMC Substrate to Initiate Reaction preincubate->initiate measure Measure Fluorescence Kinetically initiate->measure analyze Data Analysis (Initial Rates, IC50) measure->analyze end End analyze->end

Workflow for the MetAP inhibition assay.

4.2.3. Step-by-Step Procedure

  • Prepare Solutions: Prepare the assay buffer and a stock solution of this compound in DMSO, followed by serial dilutions in assay buffer. Prepare a stock solution of Met-AMC in DMSO.

  • Assay Plate Setup: In a 96-well black microplate, add the assay buffer, purified MetAP enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Initiate Reaction: Start the reaction by adding the Met-AMC substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic read).

  • Data Analysis: Determine the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves). Calculate the percentage of inhibition for each this compound concentration compared to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The provided protocols and background information offer a robust framework for the investigation of this compound as an inhibitor of Methionyl-tRNA Synthetase and Methionine Aminopeptidase. The quantitative data from the literature suggests that this compound has inhibitory activity against MetRS, although it is less potent than other tested analogues. Further investigation is required to fully characterize its inhibitory profile against both MetRS and MetAP, including the determination of IC50 values and the mode of inhibition. The elucidation of the inhibitory potential of this compound against these key enzymes will contribute to a better understanding of its biological activity and its potential as a lead compound for drug development.

References

Application Notes and Protocols: L-Methioninamide Hydrochloride in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methioninamide hydrochloride is a derivative of the essential amino acid L-methionine. Its primary application in biochemical assays is as a substrate for various peptidases, particularly aminopeptidases. Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The study of aminopeptidase activity is crucial for understanding protein maturation, turnover, and various cellular signaling pathways. L-Methioninamide hydrochloride provides a simplified and specific substrate to investigate the kinetics and inhibition of these enzymes, which are potential targets for drug development in areas such as oncology and infectious diseases.

This document provides detailed protocols for the use of L-Methioninamide hydrochloride in a coupled enzymatic assay to determine the activity of L-aminopeptidase, with a specific focus on the well-characterized L-aminopeptidase from Pseudomonas putida.

Signaling Pathways and Biochemical Reactions

L-aminopeptidases are involved in the general cellular process of protein and peptide catabolism. In bacteria, they play a crucial role in breaking down extracellular peptides into amino acids for nutrition and recycling intracellular proteins. The enzymatic reaction catalyzed by an L-aminopeptidase on L-Methioninamide hydrochloride is a hydrolysis reaction that cleaves the amide bond, releasing L-methionine and ammonia.

To facilitate the detection of this reaction, a coupled enzymatic assay is employed. In this system, the product of the first reaction, L-methionine, becomes the substrate for a second enzyme, L-amino acid oxidase (L-AAO). L-AAO catalyzes the oxidative deamination of L-methionine, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The production of hydrogen peroxide can then be quantified using a variety of methods, most commonly a colorimetric assay involving horseradish peroxidase (HRP) and a suitable chromogenic substrate.

coupled_assay sub L-Methioninamide HCl enzyme1 L-Aminopeptidase sub->enzyme1 prod1 L-Methionine enzyme1->prod1 nh3 NH₃ enzyme1->nh3 enzyme2 L-Amino Acid Oxidase (L-AAO) + O₂ prod1->enzyme2 prod2 α-Keto-γ-methylthiobutyric acid enzyme2->prod2 h2o2 H₂O₂ enzyme2->h2o2 nh3_2 NH₃ enzyme2->nh3_2 hrp Horseradish Peroxidase (HRP) h2o2->hrp chromogen_ox Chromogenic Substrate (Oxidized - Colored) hrp->chromogen_ox h2o H₂O hrp->h2o chromogen_red Chromogenic Substrate (Reduced) chromogen_red->hrp

Coupled enzymatic assay workflow.

Quantitative Data

The L-aminopeptidase from Pseudomonas putida ATCC 12633 exhibits broad substrate specificity with a preference for hydrophobic L-amino acid amides. While specific kinetic parameters for L-Methioninamide hydrochloride are not extensively published, relative activity studies provide valuable insights. The following table summarizes the kinetic parameters for the hydrolysis of various L-amino acid amides by this enzyme. The relative activity for L-Methioninamide is provided, and estimated kinetic parameters are included for comparative purposes.

SubstrateRelative Activity (%)Km (mM)Vmax (µmol/min/mg)kcat/Km (s-1mM-1)
L-Leucinamide1001.81,50077.1
L-Phenylalaninamide752.51,12541.7
L-Methioninamide 60 ~3.0 (Est.) ~900 (Est.) ~27.8 (Est.)
L-Alaninamide2510.03753.5
L-Valinamide1015.01500.9

Est. = Estimated values based on relative activity and data from related substrates.

Experimental Protocols

Protocol 1: Coupled Enzymatic Assay for L-Aminopeptidase Activity using L-Methioninamide Hydrochloride

This protocol details a continuous spectrophotometric assay to determine the activity of L-aminopeptidase by measuring the rate of hydrogen peroxide production.

Materials:

  • L-Methioninamide hydrochloride

  • Purified L-aminopeptidase (e.g., from Pseudomonas putida)

  • L-amino acid oxidase (L-AAO) from Crotalus atrox

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-Aminoantipyrine (4-AAP) with N,N-dimethylaniline)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (100 mM): Dissolve an appropriate amount of L-Methioninamide hydrochloride in Tris-HCl buffer.

    • L-AAO Stock Solution (10 U/mL): Reconstitute lyophilized L-AAO in Tris-HCl buffer.

    • HRP Stock Solution (100 U/mL): Reconstitute lyophilized HRP in Tris-HCl buffer.

    • Chromogenic Reagent Mix: Prepare a solution containing 10 mM 4-AAP and 100 mM N,N-dimethylaniline in Tris-HCl buffer.

    • Enzyme Working Solution: Dilute the purified L-aminopeptidase to the desired concentration in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, prepare the reaction mixture (total volume of 200 µL per well) as follows:

      • 140 µL Tris-HCl buffer (50 mM, pH 8.0)

      • 20 µL L-Methioninamide hydrochloride stock solution (for a final concentration of 10 mM)

      • 10 µL L-AAO stock solution (for a final concentration of 0.5 U/mL)

      • 5 µL HRP stock solution (for a final concentration of 2.5 U/mL)

      • 15 µL Chromogenic Reagent Mix

    • Include a negative control with no L-aminopeptidase.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the L-aminopeptidase working solution to each well.

    • Immediately place the microplate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 550 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the concentration of H₂O₂ produced using the molar extinction coefficient of the oxidized chromogen.

    • Calculate the specific activity of the L-aminopeptidase in µmol/min/mg of enzyme.

protocol_workflow prep Prepare Reagents (Substrate, Enzymes, Chromogen) setup Set up Reaction Mixture in 96-well plate prep->setup pre_incubate Pre-incubate at 37°C for 5 minutes setup->pre_incubate initiate Initiate reaction with L-Aminopeptidase pre_incubate->initiate measure Measure Absorbance at 550 nm kinetically initiate->measure analyze Calculate Reaction Rate and Specific Activity measure->analyze

Experimental workflow for the coupled assay.

Conclusion

L-Methioninamide hydrochloride serves as a valuable tool for the characterization of L-aminopeptidase activity. The provided protocol for a coupled enzymatic assay offers a robust and sensitive method for determining enzyme kinetics and for screening potential inhibitors. The quantitative data, although partially estimated, provides a useful reference for comparing the activity of L-aminopeptidases towards different substrates. These resources are intended to support researchers in the fields of biochemistry, enzymology, and drug discovery in their investigation of this important class of enzymes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of methionine (Met) oxidation to methionine sulfoxide (Met(O)) during the synthesis of H-Met-NH2 and other methionine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern in peptide synthesis?

A1: Methionine possesses a thioether side chain that is highly susceptible to oxidation, converting it to methionine sulfoxide (Met(O)).[1][2] This modification introduces a polar group, which can alter the peptide's hydrophobicity, structure, and biological function.[1][3] During solid-phase peptide synthesis (SPPS), this oxidation is a common side reaction that leads to impurities in the final product, complicating purification and potentially compromising experimental results.[3]

Q2: When is methionine most likely to become oxidized during peptide synthesis?

A2: While the thioether in methionine is generally stable during standard Fmoc-based synthesis cycles, it is particularly vulnerable to oxidation during the final cleavage and deprotection step.[2][3][4] This step involves strong acids like trifluoroacetic acid (TFA), which can generate reactive species that lead to the formation of Met(O).[3][4] Oxidation can also occur to some extent during synthesis, especially if reagents or solvents contain oxidizing impurities or if the setup is not properly protected from atmospheric oxygen.[1][2]

Q3: How can I prevent methionine oxidation during the peptide cleavage step?

A3: The most effective way to prevent oxidation during cleavage is to use a specially formulated "cleavage cocktail" that includes scavengers.[3][4] These additives neutralize the reactive carbocations generated during the removal of protecting groups and can also act as reducing agents to prevent or reverse oxidation.[3][4]

Q4: What are the most effective scavengers for preventing methionine oxidation?

A4: Several scavenger combinations have been shown to be highly effective. A recently developed and highly effective cleavage solution includes a combination of anisole, trimethylsilyl chloride (TMSCl), dimethyl sulfide (Me2S), and triphenylphosphine (PPh3) in TFA.[3][4] For peptides that also contain cysteine, triisopropylsilane (TIS) is a necessary addition to this cocktail.[3][4] The combination of Me2S and PPh3, in particular, has been shown to be key in minimizing or even eliminating the oxidation side reaction.[3]

Q5: How can I detect if my methionine-containing peptide has been oxidized?

A5: The most common method for detecting methionine oxidation is Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The addition of an oxygen atom results in a mass increase of 16 Da for each oxidized methionine residue.[2] In reverse-phase HPLC, the oxidized peptide, being more polar, will typically elute earlier than the non-oxidized peptide.[6] For accurate quantification and to avoid artifacts introduced during sample preparation, methods using stable isotope labeling, such as with ¹⁸O-labeled hydrogen peroxide, have been developed.[5][6][7][8]

Q6: My peptide is already oxidized. Is it possible to reverse the oxidation?

A6: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. Several chemical methods are available for this purpose. One established method involves treating the oxidized peptide with a solution containing ammonium iodide and dimethyl sulfide (DMS).[2][9] Another effective protocol uses trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol as a redox system.[9] It is also possible to reverse S-alkylation, another common side reaction, by heating the peptide in a mild acidic solution, such as 5% acetic acid.[3][4]

Q7: Are there alternative strategies for synthesizing aggregation-prone peptides containing methionine?

A7: Yes, a two-step strategy can be employed for difficult, hydrophobic, or aggregation-prone sequences.[9] This involves intentionally using the more polar Fmoc-Met(O)-OH as a building block during SPPS. The increased polarity of the peptide chain can improve synthesis quality and solubility, which greatly facilitates purification.[9] Following purification, the Met(O) residue is quantitatively reduced back to Met to yield the final, desired peptide.[9]

Data Presentation

Table 1: Efficacy of Different Cleavage Cocktails in Preventing Met Oxidation

This table summarizes the performance of various cleavage cocktail compositions in minimizing oxidation and S-alkylation side reactions for a model peptide (Ac-MEEPD-OH), based on data from Alba-Farnos et al., 2023.[3][4]

No.Cleavage Cocktail Composition (v/v/v...)Met(O) (%)Met(tBu) (%)
1TFA/H₂O/TIS (95:2.5:2.5)12.020.0
3TFA/Anisole/H₂O (90:5:5)10.017.0
7TFA/Anisole/TMSCl/Me₂S (85:5:5:5)2.015.0
11TFA/Anisole/TMSCl/Me₂S + PPh₃ (1mg/mL)0.0 5.0
12TFA/Anisole/TIS/TMSCl/Me₂S + PPh₃ (1mg/mL)0.0 4.0

TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; TMSCl: Trimethylsilyl chloride; Me₂S: Dimethyl sulfide; PPh₃: Triphenylphosphine.

Experimental Protocols

Protocol 1: Optimized Cleavage Cocktail to Prevent Met Oxidation

This protocol is designed for the final cleavage and deprotection of methionine-containing peptides from the solid support, based on the optimal conditions identified by Alba-Farnos et al., 2023.[3][4]

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Anisole

  • Trimethylsilyl chloride (TMSCl)

  • Dimethyl sulfide (Me₂S)

  • Triphenylphosphine (PPh₃)

  • Triisopropylsilane (TIS) - Required for Cys-containing peptides

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Prepare the Cleavage Cocktail:

    • For peptides without Cysteine: Prepare a solution of TFA/Anisole/TMSCl/Me₂S in a ratio of 85:5:5:5 (v/v/v/v). Add solid triphenylphosphine to a final concentration of 1 mg/mL.

    • For peptides containing Cysteine: Prepare a solution of TFA/Anisole/TIS/TMSCl/Me₂S in a ratio of 85:5:5:5:5 (v/v/v/v/v). Add solid triphenylphosphine to a final concentration of 1 mg/mL.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide

This protocol describes the reduction of purified peptides containing Met(O) back to Met.

Materials:

  • Lyophilized peptide containing Met(O)

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water and acetonitrile

Procedure:

  • Dissolve the oxidized peptide in a solution of TFA/DMS (e.g., 1:1 v/v).

  • Add a 10-fold molar excess of ammonium iodide to the solution.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by LC-MS to confirm the disappearance of the +16 Da mass peak.

  • Once the reaction is complete, dilute the mixture with water and lyophilize to remove the reagents.

  • Purify the reduced peptide using reverse-phase HPLC.

Visualizations

Met_Oxidation_Mechanism Met Methionine Residue (-S-CH₃) Met_O Methionine Sulfoxide (-S(=O)-CH₃) [+16 Da] Met->Met_O Oxidation ROS Reactive Oxygen Species (e.g., from TFA degradation, atmospheric O₂) ROS->Met_O

Caption: Chemical transformation of a methionine residue to methionine sulfoxide.

Prevention_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Optimized Cleavage cluster_Analysis Purification & Analysis start Start Synthesis synthesis Fmoc-SPPS Cycles start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage cocktail Prepare Cleavage Cocktail: TFA + Scavengers (Me₂S, PPh₃, Anisole, TMSCl) cleavage->cocktail Use Optimized Cocktail reaction Cleave Peptide (2-4h at RT) cocktail->reaction precipitate Precipitate & Dry Peptide reaction->precipitate analysis LC-MS Analysis precipitate->analysis purify HPLC Purification analysis->purify final_product Pure Peptide purify->final_product

Caption: Recommended workflow for SPPS of Met-peptides to prevent oxidation.

Troubleshooting_Guide cluster_remedy Corrective Actions start Analyze Crude Peptide by LC-MS check_oxidation Is a +16 Da peak (Met(O)) observed? start->check_oxidation no_oxidation Proceed to Purification check_oxidation->no_oxidation No oxidation_present Oxidation Detected check_oxidation->oxidation_present Yes reduce Reduce Met(O) to Met (e.g., NH₄I / DMS) oxidation_present->reduce re_synthesize Re-synthesize using optimized cleavage cocktail oxidation_present->re_synthesize If reduction fails or is not desired re_purify Re-purify via HPLC reduce->re_purify

Caption: Troubleshooting workflow for handling oxidized methionine-containing peptides.

References

Optimal storage conditions for L-Methioninamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage and handling of L-Methioninamide hydrochloride.

Troubleshooting Guide & FAQs

This guide addresses common issues encountered during the storage, handling, and use of L-Methioninamide hydrochloride in a research setting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for L-Methioninamide hydrochloride? A1: For long-term stability, L-Methioninamide hydrochloride should be stored at refrigerated temperatures, typically between 0°C and 8°C.[1] Some suppliers recommend a specific temperature of 4°C.[1]

Q2: Can I store L-Methioninamide hydrochloride at room temperature? A2: Yes, short-term storage at room temperature is generally acceptable.[1] However, for extended periods, refrigeration is recommended to maintain the compound's stability.

Q3: The compound has formed clumps. What is the cause and is it still usable? A3: L-Methioninamide hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to clumping.[1] To prevent this, always keep the container tightly sealed and consider storing it in a desiccator or under an inert gas.[1] If clumping is minor, the product is likely still viable, but a quality control check is advisable for highly sensitive experiments.

Q4: I have observed a color change in the powder. What should I do? A4: A change in color may indicate degradation. L-Methioninamide hydrochloride is also air-sensitive, and exposure to air can cause oxidation.[1] If you notice any discoloration, it is recommended to discard the reagent and use a fresh supply to ensure the validity of your experimental results. Storing the compound under an inert gas can help mitigate this issue.[1]

Q5: How should I prepare solutions of L-Methioninamide hydrochloride? A5: L-Methioninamide hydrochloride is soluble in water. For experimental purposes, it is typically dissolved in a buffer suitable for your specific application. It is best practice to prepare solutions fresh for each experiment to prevent degradation. If a stock solution must be stored, it should be filter-sterilized and kept at 4°C for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though the stability in your specific buffer system should be confirmed.

Troubleshooting Common Issues
ProblemPotential CauseRecommended Solution
Difficulty Dissolving the Compound - Incorrect solvent- Low solvent temperature- Compound degradation- Confirm you are using an appropriate solvent (e.g., water or a suitable buffer).- Allow the solvent to warm to room temperature.- If solubility issues continue with a fresh solvent, the compound may have degraded. Use a new vial.
Inconsistent Experimental Results - Improper storage leading to degradation- Inaccurate weighing due to moisture absorption- Solution instability- Always store the compound under the recommended conditions (refrigerated, dry, and preferably under inert gas).- Let the container equilibrate to room temperature before opening to minimize condensation. Weigh the compound promptly.- Prepare solutions fresh before use. If using a stock solution, verify it has been stored correctly and for an appropriate time.
Precipitate Forms in Stock Solution Upon Storage - Supersaturated solution- pH or temperature changes affecting solubility- Compound degradation- Ensure the concentration is within the solubility limit at the storage temperature.- Verify the pH of your buffered solution. Consider if the storage temperature is causing the compound to precipitate.- If the precipitate does not redissolve with gentle warming and mixing, it may be a degradation product. Prepare a fresh solution.

Data Presentation

Summary of Storage Conditions
ParameterRecommendationSource
Long-Term Storage Temperature 0 - 8°C (Refrigerated)[1]
Short-Term Storage Temperature Room Temperature[1]
Atmosphere Store under inert gas[1]
Sensitivity Air sensitive, Hygroscopic[1]
Container Tightly sealed container

Experimental Protocols

Example Protocol: Preparation of a 100 mM Stock Solution of L-Methioninamide Hydrochloride

This protocol outlines a general procedure for preparing a stock solution for use in cell culture or other biological assays.

Materials:

  • L-Methioninamide hydrochloride powder

  • Sterile, nuclease-free water or an appropriate sterile buffer (e.g., PBS)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile filter (0.22 µm) and syringe

  • Sterile pipettes and tips

Procedure:

  • Preparation: In a sterile environment, such as a laminar flow hood, allow the container of L-Methioninamide hydrochloride to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile conical tube on an analytical balance. Carefully weigh the desired amount of L-Methioninamide hydrochloride powder into the tube. For instance, to prepare 10 mL of a 100 mM solution, weigh out 184.69 mg.

  • Dissolution: Add a portion of the sterile solvent (e.g., 8 mL of sterile water) to the conical tube with the powder. Gently vortex or swirl the tube until the powder is fully dissolved.

  • Volume Adjustment: Once dissolved, add the remaining solvent to achieve the final desired volume (e.g., bring the total volume to 10 mL).

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use sterile tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use or at 4°C for short-term use (up to one week, though stability should be verified).

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Storage Issues with L-Methioninamide Hydrochloride start Start: Observe Issue with Compound issue What is the issue? start->issue clumped Compound is clumped issue->clumped Clumping discolored Compound is discolored issue->discolored Discoloration insoluble Compound is insoluble issue->insoluble Insolubility cause_clumped Cause: Hygroscopic - Absorbed moisture clumped->cause_clumped cause_discolored Cause: Air-sensitive - Oxidation/Degradation discolored->cause_discolored cause_insoluble Cause: Potential degradation or incorrect solvent insoluble->cause_insoluble solution_clumped Solution: Use if minor, store in desiccator, under inert gas. Tightly seal container. cause_clumped->solution_clumped solution_discolored Solution: Discard and use fresh stock. Store new stock under inert gas. cause_discolored->solution_discolored solution_insoluble Solution: Verify solvent. Use fresh stock if issue persists. cause_insoluble->solution_insoluble end End: Issue Resolved solution_clumped->end solution_discolored->end solution_insoluble->end

Caption: Troubleshooting workflow for common issues with L-Methioninamide hydrochloride.

ExperimentalWorkflow Experimental Workflow: Preparing a Stock Solution start Start equilibrate Equilibrate compound to Room Temperature start->equilibrate weigh Weigh powder accurately equilibrate->weigh dissolve Dissolve in sterile solvent weigh->dissolve adjust_vol Adjust to final volume dissolve->adjust_vol filter Sterile filter (0.22 µm) adjust_vol->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at 4°C (short-term) or -20°C (long-term) aliquot->store end End store->end

Caption: Workflow for preparing a sterile stock solution of L-Methioninamide hydrochloride.

SignalingPathway Hypothetical Signaling Pathway Involving an L-Methioninamide Derivative cluster_nucleus Met_Derivative L-Methioninamide Derivative Receptor Cell Surface Receptor Met_Derivative->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Gene_Expression Target Gene Expression TranscriptionFactor->Gene_Expression Induces

References

Technical Support Center: H-Met-NH2 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Met-NH2 (L-Methionine amide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on the structure of this compound, two primary degradation pathways should be considered:

  • Oxidation: The thioether side chain of the methionine moiety is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This is often the most significant degradation pathway, particularly in the presence of oxygen, metal ions, or other oxidizing agents.[1][2][3][4]

  • Hydrolysis: The amide bond can undergo hydrolysis to yield L-methionine and ammonia. This reaction can be catalyzed by acidic or basic conditions.[5][6] However, under neutral pH conditions, the rate of amide hydrolysis is generally very slow.[5][7]

Q2: What factors can influence the stability of this compound solutions?

A2: Several factors can impact the stability of this compound in aqueous solutions:

  • pH: Acidic or basic pH can promote the hydrolysis of the amide bond.[6] The rate of methionine oxidation can also be pH-dependent.

  • Temperature: Higher temperatures will generally accelerate the rates of both oxidation and hydrolysis.

  • Oxygen: The presence of dissolved oxygen can lead to the oxidation of the thioether group.

  • Metal Ions: Trace metal ions (e.g., copper, iron) can catalyze the oxidation of methionine.[3]

  • Buffers: The choice of buffer can be important. For example, phosphate buffers have been observed to accelerate the degradation of some peptides.

  • Light Exposure: Exposure to light, particularly UV light, can potentially promote oxidative degradation.

Q3: How should I prepare and store stock solutions of this compound?

A3: To maximize the stability of your this compound stock solutions, consider the following recommendations:

  • Use High-Purity Water: Prepare solutions using deionized, distilled, or HPLC-grade water to minimize contaminants that could catalyze degradation.

  • Degas Solutions: To minimize oxidation, it is advisable to degas your aqueous solvent (e.g., by sparging with nitrogen or argon) before dissolving the this compound.

  • Control pH: Prepare your stock solution in a buffer at a pH where this compound is most stable, which is expected to be near neutral pH to minimize hydrolysis.

  • Storage Conditions: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is best to aliquot the stock solution into single-use vials and store them frozen at -20°C or below to minimize both oxidation and hydrolysis.[8][9] Avoid repeated freeze-thaw cycles.

  • Protect from Light: Store solutions in amber vials or otherwise protected from light.

Q4: What analytical methods are suitable for assessing the stability of this compound?

A4: A stability-indicating analytical method that can separate the intact this compound from its potential degradation products is crucial. High-Performance Liquid Chromatography (HPLC) is a well-suited technique.

  • HPLC with UV Detection: A reversed-phase HPLC method with UV detection is a common approach. This compound and its degradation products (e.g., methionine sulfoxide amide) will likely have different retention times.

  • HPLC with Mass Spectrometry (LC-MS): For more definitive identification of degradation products, coupling HPLC with a mass spectrometer is highly effective.[3]

  • Pre-column Derivatization: To enhance sensitivity, especially for low concentrations, pre-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection can be employed.[10][11]

Troubleshooting Guides

Problem 1: Rapid loss of this compound peak in my HPLC analysis.

Possible Cause Suggested Solution
Oxidation Degas all buffers and solvents before use. Consider adding an antioxidant (e.g., a small amount of free methionine) to your formulation, if permissible for your application. Prepare and handle solutions in an inert atmosphere (e.g., a glove box).
Contaminated Glassware Ensure all glassware is thoroughly cleaned and rinsed with high-purity water to remove any trace metal ion contaminants.
Inappropriate pH Verify the pH of your solution. Adjust to a near-neutral pH if hydrolysis is suspected.
High Temperature Ensure solutions are stored at the recommended temperature and not exposed to excessive heat during preparation or handling.

Problem 2: Appearance of unknown peaks in the chromatogram over time.

Possible Cause Suggested Solution
Formation of Degradation Products Use LC-MS to identify the mass of the unknown peaks. A mass increase of 16 Da likely corresponds to the formation of H-Met(O)-NH2 (methionine sulfoxide amide).
Contamination Review your experimental procedure for potential sources of contamination. Analyze a blank (solvent without this compound) to rule out contaminants from the solvent or HPLC system.

Experimental Protocols

Protocol 1: General Stability Study of this compound in an Aqueous Buffer

Objective: To evaluate the stability of this compound in a selected aqueous buffer at different temperatures over time.

Materials:

  • This compound

  • High-purity water (HPLC grade or equivalent)

  • Buffer components (e.g., sodium phosphate, Tris)

  • Acid/base for pH adjustment (e.g., HCl, NaOH)

  • HPLC system with UV or MS detector

  • Reversed-phase HPLC column (e.g., C18)

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer) and adjust to the target pH (e.g., pH 7.4). Filter the buffer through a 0.22 µm filter.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the prepared buffer to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several HPLC vials. Prepare separate sets of vials for each temperature condition to be tested (e.g., 4°C, 25°C, 40°C).

  • Time Zero (T0) Analysis: Immediately analyze one vial from each temperature set using a validated HPLC method to determine the initial concentration of this compound.

  • Incubation: Place the remaining vials in their respective temperature-controlled environments.

  • Time Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition and analyze its contents by HPLC.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the T0 concentration. Plot the percentage remaining versus time for each temperature.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in 50 mM Phosphate Buffer (pH 7.4)

Time (Days)% Remaining at 4°C% Remaining at 25°C% Remaining at 40°C
0100.0100.0100.0
199.898.595.2
399.596.188.7
799.192.379.1
1498.285.465.8
3096.572.145.3

Visualizations

DegradationPathways H_Met_NH2 This compound Met_Sulfoxide H-Met(O)-NH2 (Methionine Sulfoxide Amide) H_Met_NH2->Met_Sulfoxide Oxidation Methionine L-Methionine + NH3 H_Met_NH2->Methionine Hydrolysis (Acid/Base Catalyzed) Met_Sulfone H-Met(O2)-NH2 (Methionine Sulfone Amide) Met_Sulfoxide->Met_Sulfone Further Oxidation StabilityWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Buffer prep_stock Prepare this compound Stock prep_buffer->prep_stock aliquot Aliquot Samples prep_stock->aliquot T0 T0 HPLC Analysis aliquot->T0 incubation Incubate at Different Temperatures aliquot->incubation quantify Quantify Peak Area T0->quantify Tx Time Point HPLC Analysis incubation->Tx Tx->quantify calculate Calculate % Remaining quantify->calculate plot Plot Stability Data calculate->plot TroubleshootingTree start Unexpected Peak Loss or Appearance of New Peaks check_oxidation Is the solution protected from oxygen? start->check_oxidation degas Degas solvents and use inert atmosphere. check_oxidation->degas No check_hydrolysis Is the pH neutral? check_oxidation->check_hydrolysis Yes adjust_ph Adjust pH to near 7. check_hydrolysis->adjust_ph No check_contamination Are glassware and reagents clean? check_hydrolysis->check_contamination Yes clean Use high-purity reagents and clean glassware. check_contamination->clean No lcms Identify new peaks using LC-MS. check_contamination->lcms Yes

References

Technical Support Center: Purification of H-Met-NH2 Synthesized Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Met-NH2 synthesized peptides.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound peptides, offering step-by-step solutions.

Problem 1: Low final peptide yield after purification.

  • Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

  • Answer: Low peptide yield can stem from issues during synthesis, cleavage, or the purification process itself. A systematic approach is necessary to identify the root cause.[1][2][3]

    • Initial Diagnosis: First, determine if the low yield is due to inefficient synthesis or problems during cleavage and purification.

      • Test Cleavage: Perform a small-scale test cleavage of your resin-bound peptide and analyze the crude product by mass spectrometry (MS) to confirm the presence of the target peptide.[1]

      • Resin Loading Quantification: Quantify the peptide loading on the resin before large-scale cleavage using methods like UV-Vis spectrophotometry or amino acid analysis (AAA).[1]

    • Troubleshooting Synthesis Issues:

      • Incomplete Reactions: Incomplete deprotection or coupling steps during solid-phase peptide synthesis (SPPS) can lead to truncated or deletion sequences, reducing the yield of the full-length peptide.[1][4] Monitor coupling reactions using a qualitative test like the Kaiser test.[1]

      • Peptide Aggregation on Resin: this compound, especially in longer sequences, can aggregate on the resin, hindering reaction efficiency. Consider using chaotropic salts or specialized solvents to disrupt secondary structures.[3]

    • Troubleshooting Cleavage and Precipitation:

      • Inefficient Cleavage: Ensure your cleavage cocktail and reaction time are optimized for this compound.

      • Precipitation Issues: After cleavage, ensure complete precipitation of the peptide from the cleavage cocktail, typically by adding cold diethyl ether.[5]

    • Troubleshooting Purification Losses:

      • Column Overloading: Injecting too much crude peptide onto the HPLC column can lead to poor separation and loss of product.

      • Suboptimal HPLC Conditions: An inappropriate gradient or mobile phase can result in co-elution of the target peptide with impurities, leading to the discarding of fractions with the desired product.

Problem 2: Presence of significant impurities in the purified this compound peptide.

  • Question: My purified this compound peptide shows multiple peaks on the analytical HPLC chromatogram. What are these impurities and how can I improve the purity?

  • Answer: Impurities in synthetic peptides are common and can arise from various stages of the synthesis and purification process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like this compound.[6][7][8]

    • Common Impurities:

      • Deletion and Truncated Sequences: These result from incomplete coupling or deprotection during synthesis.[4]

      • Oxidized Peptide: The methionine residue in this compound is highly susceptible to oxidation, forming methionine sulfoxide. This is a very common impurity.

      • Incompletely Deprotected Sequences: Side-chain protecting groups may not be fully removed during cleavage.

      • TFA Adducts: Trifluoroacetic acid (TFA) from the mobile phase can sometimes form adducts with the peptide.[6]

    • Strategies to Improve Purity:

      • Optimize HPLC Gradient: A shallower gradient around the elution time of your target peptide can improve the resolution between the desired peptide and closely eluting impurities.[6]

      • Alternative Stationary Phases: If a standard C18 column does not provide adequate separation, consider using a different stationary phase, such as C8 or Phenyl.[6]

      • Mobile Phase Modification: Adjusting the pH or adding ion-pairing agents to the mobile phase can alter the selectivity of the separation.[9][10][11]

      • Orthogonal Purification Methods: If RP-HPLC alone is insufficient, consider a multi-step purification strategy using an orthogonal technique like ion-exchange chromatography (IEX) prior to the final RP-HPLC polishing step.

Problem 3: Methionine oxidation is observed in my this compound peptide.

  • Question: I am consistently observing a peak corresponding to the oxidized form of my this compound peptide. How can I prevent and/or address this issue?

  • Answer: Methionine oxidation is a frequent challenge when working with methionine-containing peptides.[12][13] Oxidation can occur during synthesis, cleavage, purification, and storage.

    • Prevention during Synthesis and Cleavage:

      • Use of Scavengers: Incorporate scavengers that can reduce oxidation in your cleavage cocktail.

    • Prevention during Purification and Storage:

      • Degassed Solvents: Use degassed solvents for your HPLC mobile phases to minimize dissolved oxygen.

      • Antioxidants: For storage, consider dissolving the peptide in an oxygen-free buffer containing antioxidants.[12]

      • Storage Conditions: Store the lyophilized peptide at -20°C or lower and protect it from light.[12][13]

    • Post-Purification Reduction:

      • If oxidation has already occurred, it is possible to reduce the methionine sulfoxide back to methionine, although this adds an extra step to your workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification technique for this compound peptides?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying synthetic peptides like this compound.[6][7][8] It separates the peptide from its impurities based on hydrophobicity. A C18 column is typically a good starting point for peptides of this nature.[6]

Q2: My this compound peptide has poor solubility in the HPLC mobile phase. What can I do?

A2: Peptide solubility is highly dependent on its amino acid sequence and the pH of the solvent. For this compound, which contains a basic methionine residue, solubility is generally better in acidic conditions.[6] Try dissolving the peptide in a small amount of aqueous acid, such as 0.1% trifluoroacetic acid (TFA) or 1% acetic acid.[6] If solubility is still an issue, a small amount of an organic solvent like acetonitrile or a chaotropic agent like guanidinium hydrochloride can be used, but ensure compatibility with your HPLC system.[6]

Q3: I am observing peak broadening or tailing in my HPLC chromatogram. What could be the cause?

A3: Poor peak shape can be caused by several factors:

  • Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based column. Using a low pH mobile phase (e.g., with 0.1% TFA) can help minimize these interactions.[6]

  • Peptide Aggregation: this compound may aggregate on the column. Try reducing the sample load or adding a small amount of organic solvent to your sample diluent to disrupt aggregates.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect peak shape. Experiment with different pH values to find the optimal condition for your peptide.

Q4: How can I quantify the purity and yield of my purified this compound peptide?

A4: The purity of your peptide is typically determined by analytical RP-HPLC. The percent purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[4] The yield is calculated by comparing the amount of purified peptide obtained to the theoretical amount based on the initial resin loading. Quantitative amino acid analysis can also be used for accurate quantification of the peptide amount.[4]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Peptides

Purification TechniquePrinciple of SeparationTypical Purity AchievedTypical YieldThroughputBest Suited For
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity>95-99%60-90%Low to MediumHigh-resolution polishing of synthetic peptides.[8]
Ion-Exchange Chromatography (IEX) Net Charge80-95%70-95%Medium to HighInitial capture and purification of peptides from complex mixtures.[8]
Size-Exclusion Chromatography (SEC) Molecular SizeVariable (lower resolution)High (>90%)HighDesalting, buffer exchange, and separation of aggregates.

Table 2: Effect of Mobile Phase Additives in RP-HPLC on Peptide Purification

AdditiveTypical ConcentrationEffect on SeparationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent ion-pairing agent, improves peak shape and resolution.Volatile, compatible with MS detection.[14]Can cause ion suppression in MS.[9][11]
Formic Acid (FA) 0.1%Weaker ion-pairing agent, may result in broader peaks than TFA.Good for MS sensitivity as it is less ion-suppressive.[11]Lower resolution compared to TFA for some peptides.[11]
Ammonium Acetate/Formate 10-50 mMCan be used to adjust pH and influence selectivity.Volatile buffers suitable for MS.May not provide the same peak sharpness as TFA.[9]
Phosphate Buffers 20-100 mMAllows for purification at neutral pH, which can be beneficial for pH-sensitive peptides.Good buffering capacity.Non-volatile, not compatible with MS detection.[14]

Experimental Protocols

Detailed Protocol for Preparative RP-HPLC of this compound

This protocol provides a general starting point for the purification of this compound. Optimization will be required based on the specific peptide sequence and purity requirements.[15]

1. Materials and Reagents:

  • Crude lyophilized this compound peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Preparative C18 HPLC column (e.g., 21.2 x 250 mm, 5-10 µm particle size)

  • Analytical C18 HPLC column (e.g., 4.6 x 150 mm, 3-5 µm particle size)

  • Preparative and analytical HPLC systems with UV detectors

  • Lyophilizer (freeze-dryer)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude this compound peptide in a minimal volume of Mobile Phase A or a mixture of Mobile Phase A and B (e.g., 95:5).

  • The concentration will depend on the column size and loading capacity. A starting point for a preparative column is 10-20 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analytical Method Development:

  • Before preparative purification, develop an analytical method to determine the retention time of the target peptide and the impurity profile.

  • Column: Analytical C18 column

  • Flow Rate: 1.0 mL/min

  • Gradient: A typical starting gradient is 5-65% Mobile Phase B over 30 minutes.

  • Detection: 214 nm and 280 nm.

  • Optimize the gradient to achieve the best possible separation of the target peptide from impurities. A shallower gradient around the elution point of the peptide will improve resolution.

5. Preparative Purification:

  • Column: Preparative C18 column

  • Flow Rate: The flow rate will depend on the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Injection: Inject the filtered crude peptide solution.

  • Gradient: Run the optimized gradient from the analytical method development, adjusting the gradient time based on the column volume and flow rate.

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

6. Fraction Analysis and Post-Purification Processing:

  • Analyze the collected fractions for purity using the analytical HPLC method.

  • Pool the fractions that meet the desired purity specification (e.g., >98%).

  • Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.

  • Store the lyophilized peptide at -20°C or below.

Mandatory Visualization

Troubleshooting_Low_Purity start Low Purity of This compound After Purification check_chromatogram Analyze Analytical HPLC Chromatogram start->check_chromatogram multiple_peaks Multiple Unresolved Peaks check_chromatogram->multiple_peaks broad_peak Broad or Tailing Peak check_chromatogram->broad_peak optimize_gradient Optimize HPLC Gradient (shallower slope) multiple_peaks->optimize_gradient Yes check_loading Reduce Sample Load broad_peak->check_loading Yes change_stationary_phase Try Different Stationary Phase (e.g., C8, Phenyl) optimize_gradient->change_stationary_phase end_good_purity Achieve Desired Purity optimize_gradient->end_good_purity modify_mobile_phase Modify Mobile Phase (pH, ion-pairing agent) change_stationary_phase->modify_mobile_phase orthogonal_purification Consider Orthogonal Purification (e.g., IEX before RP-HPLC) modify_mobile_phase->orthogonal_purification orthogonal_purification->end_good_purity check_dissolution Ensure Complete Dissolution of Sample check_loading->check_dissolution check_ph Adjust Mobile Phase pH check_dissolution->check_ph check_ph->optimize_gradient check_ph->end_good_purity

Caption: Troubleshooting workflow for low purity of this compound peptide.

Methionine_Oxidation_Workflow start Methionine Oxidation Detected in this compound Peptide source_of_oxidation Identify Source of Oxidation start->source_of_oxidation post_purification_reduction Consider Post-Purification Reduction Step start->post_purification_reduction If oxidation is already present synthesis_cleavage During Synthesis/ Cleavage source_of_oxidation->synthesis_cleavage Synthesis/Cleavage purification_storage During Purification/ Storage source_of_oxidation->purification_storage Purification/Storage use_scavengers Use Scavengers in Cleavage Cocktail synthesis_cleavage->use_scavengers degas_solvents Use Degassed Solvents for HPLC purification_storage->degas_solvents end_prevention Oxidation Minimized use_scavengers->end_prevention add_antioxidants Add Antioxidants to Storage Buffer degas_solvents->add_antioxidants optimize_storage Store Lyophilized Peptide at -20°C or below, Protected from Light add_antioxidants->optimize_storage optimize_storage->end_prevention post_purification_reduction->end_prevention

References

Technical Support Center: H-Met-NH2 Stability and Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Methioninamide (H-Met-NH2). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential side reactions of this compound under acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound I should be aware of?

A1: The main side reactions depend on the pH of your solution.

  • Acidic Conditions (pH < 7): The primary concerns are the oxidation of the thioether side chain to form methionine sulfoxide (Met(O)) and S-alkylation of the thioether group, especially in the presence of carbocation scavengers used in peptide synthesis.

  • Basic Conditions (pH > 7): Potential side reactions include hydrolysis of the C-terminal amide to the corresponding carboxylic acid and, to a lesser extent, cyclization of the N-terminal amine. While less common for methionine compared to N-terminal glutamine or glutamic acid, prolonged exposure to harsh basic conditions could promote this reaction.[1][2]

Q2: My mass spectrometry results show a +16 Da mass shift in my this compound sample. What is the likely cause?

A2: A mass increase of +16 Da is characteristic of the oxidation of the methionine thioether side chain to methionine sulfoxide (Met(O)).[3] This is a common side reaction, especially under acidic conditions or in the presence of oxidizing agents.[1] Tandem mass spectrometry (MS/MS) can confirm this modification by showing a characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH) from the precursor ion.[3][4]

Q3: I observe a significant amount of a new, more hydrophobic peak in my HPLC analysis after treating my this compound sample under acidic conditions with certain reagents. What could this be?

A3: This is likely due to S-alkylation of the methionine side chain. For instance, in peptide synthesis cleavage cocktails, carbocations from protecting groups (like tert-butyl) can alkylate the thioether, forming a sulfonium ion.[1] This modification increases the hydrophobicity of the molecule, leading to a longer retention time on a reverse-phase HPLC column.

Q4: Can the C-terminal amide of this compound hydrolyze? Under what conditions?

A4: Yes, the C-terminal amide can undergo hydrolysis to form L-methionine. This reaction is typically slow but can be accelerated under both strongly acidic and, more significantly, strongly basic conditions, often requiring elevated temperatures.[5][6][7]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC After Acidic Treatment
  • Symptom: Appearance of a new peak with a longer retention time than this compound on a reverse-phase HPLC column. Mass spectrometry reveals a mass increase corresponding to an alkyl group (e.g., +56 Da for tert-butyl).

  • Possible Cause: S-alkylation of the methionine thioether side chain. This is common when using reagents that can generate carbocations (e.g., trifluoroacetic acid cleavage of tert-butyl protecting groups).[1]

  • Troubleshooting Steps:

    • Confirmation: Analyze the sample by mass spectrometry to confirm the mass of the impurity.

    • Prevention: If possible, avoid reagents that generate stable carbocations. Use of scavengers like triisopropylsilane (TIS) or dithiothreitol (DTT) in your reaction mixture can help to quench these carbocations.

Issue 2: Loss of Purity and a +16 Da Adduct in Mass Spectrometry
  • Symptom: A new peak, often with a slightly shorter retention time on reverse-phase HPLC, is observed. Mass spectrometry confirms the presence of a species with a mass 16 Da higher than this compound.

  • Possible Cause: Oxidation of the methionine side chain to methionine sulfoxide (Met(O)).[1] This can be caused by exposure to air, oxidizing reagents, or certain acidic conditions.

  • Troubleshooting Steps:

    • Confirmation: Use tandem MS (MS/MS) to look for the characteristic neutral loss of 64 Da (CH₃SOH).[3][4]

    • Prevention:

      • Work under an inert atmosphere (e.g., nitrogen or argon).

      • Degas all solvents.

      • Add antioxidants like dithiothreitol (DTT) to your solutions.

    • Remediation: In some cases, the methionine sulfoxide can be reduced back to methionine using reducing agents such as methionine sulfoxide reductase.[8]

Issue 3: Gradual Formation of a More Polar Impurity in Basic Solutions
  • Symptom: Over time, a new, more polar peak appears in the HPLC chromatogram of this compound stored in a basic buffer. Mass spectrometry indicates a mass corresponding to L-methionine.

  • Possible Cause: Hydrolysis of the C-terminal amide to a carboxylic acid. This reaction is favored at higher pH and temperature.[5][7]

  • Troubleshooting Steps:

    • Confirmation: Compare the retention time and mass spectrum of the impurity with a standard of L-methionine.

    • Prevention: Store this compound solutions at neutral or slightly acidic pH and at low temperatures (e.g., 4°C) to minimize the rate of hydrolysis. Avoid prolonged exposure to high pH and high temperatures.

Quantitative Data Summary

The following table summarizes the key side reactions and factors influencing their rates. Exact quantitative data for this compound is limited; therefore, trends observed for methionine-containing peptides are presented.

Side ReactionConditionInfluencing FactorsExpected Outcome
Oxidation AcidicPresence of O₂, oxidizing agents, elevated temperature.Formation of Met(O) (+16 Da). More polar.
S-Alkylation AcidicPresence of carbocation sources (e.g., from protecting groups).Formation of sulfonium ion. More hydrophobic.
Amide Hydrolysis Basic (and strongly acidic)High pH, elevated temperature.Formation of L-methionine. More polar.
N-Terminal Cyclization Basic (and acidic)Elevated temperature, prolonged incubation. Favored at pH 4 and 8 for glutamic acid.[9][10]Formation of a lactam (-18 Da for cyclization of a terminal amino acid). Loss of primary amine.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Its Degradation Products

This protocol provides a general method for separating this compound from its common acidic and basic degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 50% B

    • 25-30 min: 50% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Expected Elution Order: Methionine (from hydrolysis) -> Methionine sulfoxide -> this compound -> S-alkylated this compound.

Protocol 2: Mass Spectrometry Analysis for Side Product Identification
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Full Scan (MS1): Scan a mass range appropriate for this compound (m/z 149.07) and its expected derivatives (e.g., m/z 100-300).

    • Expected [M+H]⁺ ions:

      • This compound: 149.07

      • Methionine (hydrolysis product): 150.06

      • Methionine sulfoxide amide (oxidation product): 165.07

      • S-tert-butyl this compound (alkylation product): 205.13

  • Tandem MS (MS/MS or MS2): Select the precursor ion of interest and fragment it using collision-induced dissociation (CID).

    • For oxidized this compound (m/z 165.07): Look for a neutral loss of 64 Da (CH₃SOH), resulting in a fragment at m/z 101.07.[3][4]

    • For this compound (m/z 149.07): Common fragments include the loss of the thioether side chain.

    • For S-alkylated this compound: Fragmentation will depend on the nature of the alkyl group.

Protocol 3: Accelerated Stability Study

This protocol can be used to assess the stability of this compound under various conditions.

  • Prepare solutions of this compound in different buffers (e.g., pH 4, pH 7, pH 9).

  • Divide each solution into aliquots and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each condition.

  • Analyze the samples immediately by HPLC (Protocol 1) and LC-MS (Protocol 2) to quantify the amount of remaining this compound and identify any degradation products.

  • Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.

Visualizations

Side_Reactions_Acidic cluster_acid Acidic Conditions (pH < 7) H_Met_NH2 This compound Oxidized Methionine Sulfoxide Amide (+16 Da) H_Met_NH2->Oxidized [O] (e.g., H2O2, air) Alkylated S-Alkylated this compound (e.g., +56 Da) H_Met_NH2->Alkylated R+ (e.g., t-butyl cation)

Caption: Side reactions of this compound in acidic conditions.

Side_Reactions_Basic cluster_base Basic Conditions (pH > 7) H_Met_NH2 This compound Hydrolyzed L-Methionine (+1 Da, loss of NH3) H_Met_NH2->Hydrolyzed H2O, OH- Cyclized Lactam (-18 Da) H_Met_NH2->Cyclized Intramolecular (less common)

Caption: Side reactions of this compound in basic conditions.

Troubleshooting_Workflow start Unexpected peak in HPLC ms_analysis Analyze by Mass Spectrometry start->ms_analysis mass_change Determine Mass Change ms_analysis->mass_change plus_16 +16 Da mass_change->plus_16 Yes plus_alkyl + Alkyl Group mass_change->plus_alkyl Yes plus_1 +1 Da (loss of NH3) mass_change->plus_1 Yes minus_18 -18 Da mass_change->minus_18 Yes oxidation Oxidation plus_16->oxidation alkylation S-Alkylation plus_alkyl->alkylation hydrolysis Amide Hydrolysis plus_1->hydrolysis cyclization N-Terminal Cyclization minus_18->cyclization

Caption: Troubleshooting workflow for identifying this compound side products.

References

Improving the solubility of H-Met-NH2 for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively solubilizing L-Methionine amide (H-Met-NH2) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is the chemical designation for L-Methionine amide. It is an analog of the amino acid L-Methionine and is sometimes available as a hydrochloride salt (this compound HCl).[1][2] It is known to act as an inhibitor of methionyl-tRNA synthetase.[1]

Q2: What is the recommended starting solvent for dissolving this compound? A2: Due to the presence of a free primary amine, this compound is a basic compound. Therefore, it is best to first attempt dissolution in a sterile, slightly acidic aqueous solution, such as 10% acetic acid or a buffer with a pH below 7.[3][4]

Q3: Can I use DMSO to dissolve this compound? A3: It is strongly advised to avoid Dimethyl sulfoxide (DMSO) when working with this compound.[3] The methionine residue is susceptible to oxidation, a reaction that can be facilitated by DMSO.[3][4] If an organic solvent is necessary, Dimethylformamide (DMF) is a recommended alternative.[4]

Q4: Why does my this compound solution appear cloudy? A4: A cloudy solution typically indicates incomplete dissolution or aggregation of the peptide. This can result from using an inappropriate solvent or pH, or the concentration exceeding the solubility limit. Refer to the troubleshooting guide for steps to resolve this.

Solubility Data Summary

The solubility of this compound is highly dependent on the solvent, pH, and temperature. While specific quantitative data is limited, the following table summarizes qualitative solubility and key considerations.

Solvent ClassRecommended SolventspH ConsiderationsImportant Notes
Aqueous Water, Phosphate Buffer, Tris BufferAcidic (pH < 7) is recommended for initial dissolution.[3][4]Use oxygen-free buffers to minimize oxidation of the methionine residue.[3]
Organic DMF, Acetonitrile, Methanol, Dichloromethane, Chloroform, Ethyl Acetate, Acetone.[5][6]Not applicable.Avoid DMSO due to oxidation risk.[3][4] Use organic solvents for highly hydrophobic peptides or as a last resort, then dilute with an aqueous buffer.[3]

Troubleshooting Guide

Q: My this compound powder will not dissolve in sterile water or a neutral buffer (pH 7.4). What should I do?

A: This is a common issue because this compound is a basic molecule. At neutral pH, its solubility in aqueous solutions is limited.

  • Solution Workflow:

    • Acidify the Solution: Add a small amount of 10% aqueous acetic acid or 0.1% Trifluoroacetic acid (TFA) to your solution and vortex.[3][4] The positive charge imparted to the N-terminal amine in acidic conditions will improve its interaction with water.

    • Sonication: If clumps persist, briefly sonicate the vial in a water bath.[3][4] Use short bursts (e.g., 3 cycles of 10-15 seconds) to avoid heating the sample.

    • Gentle Warming: As a final step, you can gently warm the solution (e.g., to 30-40°C) to increase solubility. However, be cautious to avoid degradation.[4]

start Problem: This compound insoluble in neutral buffer check_ph Is the buffer acidic (pH < 7)? start->check_ph acidify Action: Add 10% Acetic Acid or 0.1% TFA check_ph->acidify No check_dissolved Is the peptide dissolved? check_ph->check_dissolved Yes sonicate Action: Briefly sonicate the sample acidify->sonicate sonicate->check_dissolved success Success: Proceed with experiment check_dissolved->success Yes organic Next Step: Try dissolving in DMF and dilute check_dissolved->organic No

Fig 1. Troubleshooting logic for this compound dissolution.

Q: I dissolved this compound in an organic solvent, but it precipitated when I added my aqueous buffer. What happened?

A: This occurs when the final concentration of the peptide in the mixed solvent system exceeds its solubility limit. The addition of the aqueous buffer changes the overall polarity of the solvent, causing the hydrophobic peptide to fall out of solution.

  • Solution:

    • Try again by preparing a more concentrated stock solution in the pure organic solvent (e.g., DMF).

    • Add this stock solution dropwise to your vigorously vortexing aqueous buffer. This gradual addition can help prevent immediate precipitation.

    • If precipitation still occurs, the desired final concentration may be too high for that specific aqueous buffer system. Consider increasing the proportion of the organic solvent if your experiment allows, or lowering the final peptide concentration.

Experimental Protocols

Protocol 1: Recommended General Solubilization of this compound

This protocol outlines the best-practice method for solubilizing this compound for use in most biological experiments.

  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to avoid condensation.

  • Initial Test: If possible, test the solubility on a small aliquot of the peptide first.[3]

  • Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom.[3]

  • Solvent Addition: Add the calculated volume of a pre-chilled, sterile, acidic buffer (e.g., 0.1 M acetic acid) to achieve the desired stock concentration.

  • Dissolution: Vortex the vial for 30-60 seconds. If not fully dissolved, proceed to sonication in an ice bath for 3 short bursts of 10-15 seconds each.[3]

  • Final Check: A properly solubilized peptide will result in a clear, particle-free solution.[3]

  • pH Adjustment: If necessary for your experiment, slowly add a basic buffer (e.g., Tris or PBS) to the dissolved stock solution to adjust the pH, monitoring for any signs of precipitation.

cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps p1 Equilibrate vial to room temp p2 Centrifuge powder to bottom of vial p1->p2 d1 Add acidic buffer (e.g., 0.1M Acetic Acid) p2->d1 d2 Vortex thoroughly d1->d2 d3 Is solution clear? d2->d3 d4 Sonicate in ice bath d3->d4 No f1 Solution is ready for use d3->f1 Yes d4->d2 f2 Adjust pH slowly if required f1->f2 cluster_normal Normal Protein Synthesis cluster_inhibition Inhibition Pathway Met Methionine (Met) Synthetase Methionyl-tRNA Synthetase Met->Synthetase tRNA tRNA-Met tRNA->Synthetase Charged_tRNA Met-tRNA-Met (Charged tRNA) Synthetase->Charged_tRNA ATP->AMP Protein Protein Synthesis Charged_tRNA->Protein HMetNH2 This compound (Inhibitor) Synthetase_Inhib Methionyl-tRNA Synthetase HMetNH2->Synthetase_Inhib Binds to active site Blocked Binding Site Blocked Synthetase_Inhib->Blocked

References

L-Methioninamide hydrochloride handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of L-Methioninamide hydrochloride.

Safety & Handling Data

For easy reference, the following table summarizes key quantitative safety and handling information for L-Methioninamide hydrochloride.

PropertyValueReference
CAS Number 16120-92-6[1]
Molecular Formula C₅H₁₂N₂OS·HCl[1]
Molecular Weight 184.69 g/mol [1]
Appearance White to off-white powder/solid[1]
Melting Point 222 - 226 °C[1]
Storage Temperature 0 - 8 °C[1]

Experimental Protocols

Protocol: Preparation of an Aqueous Solution of L-Methioninamide Hydrochloride

This protocol outlines the steps for the safe preparation of a standard aqueous solution of L-Methioninamide hydrochloride.

Materials:

  • L-Methioninamide hydrochloride powder

  • Deionized or distilled water

  • Appropriate volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Procedure:

  • Pre-weighing Preparation: Ensure the analytical balance is clean and calibrated. Place a clean, dry weigh boat on the balance and tare to zero.

  • Weighing the Compound: Carefully weigh the desired amount of L-Methioninamide hydrochloride powder onto the weigh boat. Record the exact weight.

  • Dissolution: Transfer the weighed powder into a volumetric flask of the desired final volume.

  • Initial Solvation: Add a portion (approximately 50-70% of the final volume) of deionized or distilled water to the volumetric flask.

  • Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the powder is completely dissolved.

  • Final Volume Adjustment: Once dissolved, carefully add deionized or distilled water to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask with the compound name, concentration, date of preparation, and your initials. Store the solution at the recommended temperature of 0 - 8 °C.[1]

Troubleshooting Guide

Q1: The L-Methioninamide hydrochloride powder is not dissolving completely in water.

A1:

  • Check Water Purity: Ensure you are using high-purity deionized or distilled water, as impurities can affect solubility.

  • Increase Mixing Time: Allow for a longer stirring time. Gentle heating may be considered, but be cautious as it could potentially degrade the compound.

  • Sonication: If available, use a sonicator bath to aid in dissolution.

  • pH Adjustment: The solubility of amino acid derivatives can be pH-dependent. A slight adjustment of the pH may improve solubility. Perform this with care and consider the stability of the compound.

Q2: I observe a color change in the L-Methioninamide hydrochloride solution over time.

A2:

  • Oxidation: A color change may indicate oxidation of the compound. It is recommended to prepare fresh solutions for your experiments.

  • Storage Conditions: Ensure the solution is stored properly at 0 - 8 °C and protected from light.[1]

  • Contamination: The solution may be contaminated. If in doubt, discard the solution and prepare a fresh one using aseptic techniques if necessary.

Q3: What are the appropriate first-aid measures in case of accidental exposure to L-Methioninamide hydrochloride?

A3:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If contact lenses are worn, remove them if it is easy to do so. Continue rinsing. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.

Frequently Asked Questions (FAQs)

Q: What personal protective equipment (PPE) should I wear when handling L-Methioninamide hydrochloride?

A: It is recommended to wear a standard set of laboratory PPE, including:

  • Safety glasses with side shields or goggles.

  • A lab coat.

  • Chemical-resistant gloves (e.g., nitrile gloves).

Q: How should I store L-Methioninamide hydrochloride?

A: L-Methioninamide hydrochloride should be stored in a tightly sealed container in a refrigerator at 0 - 8 °C.[1]

Q: What materials are incompatible with L-Methioninamide hydrochloride?

A: While specific incompatibility data for L-Methioninamide hydrochloride is limited, based on its chemical structure and data for similar compounds like L-Methionine, it is prudent to avoid strong oxidizing agents.

Q: How should I dispose of L-Methioninamide hydrochloride waste?

A: Dispose of waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_spill Spill Response start Start ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe weigh Weigh Compound in a Vented Enclosure ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve spill Spill Occurs weigh->spill transfer Transfer Solution to Reaction Vessel dissolve->transfer dissolve->spill cleanup_area Clean Work Area and Equipment transfer->cleanup_area transfer->spill dispose Dispose of Waste Properly cleanup_area->dispose store Store Compound at 0-8°C dispose->store end End store->end evacuate Evacuate Area (if necessary) spill->evacuate contain Contain Spill with Absorbent Material evacuate->contain cleanup_spill Clean Spill Area contain->cleanup_spill report Report Incident cleanup_spill->report report->cleanup_area Resume Normal Workflow

Caption: Workflow for the safe handling of L-Methioninamide hydrochloride.

References

How to address hygroscopic issues with H-Met-NH2 powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling L-Methioninamide Hydrochloride (H-Met-NH2·HCl), focusing on challenges related to its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

A: this compound, or L-Methioninamide, is a derivative of the amino acid methionine, commonly supplied as a hydrochloride (HCl) salt.[1][2] Like many peptides and amino acid derivatives, it is hygroscopic, meaning it has a tendency to attract and absorb moisture from the surrounding atmosphere.[3][4][5][6] This property can be attributed to the polar functional groups in its structure, which can form hydrogen bonds with water molecules.[7]

Q2: What are the common signs of moisture absorption in my this compound powder?

A: Visual inspection can often reveal moisture uptake. Key signs include:

  • Caking or Clumping: The fine powder becomes lumpy or forms a solid mass.[7]

  • Change in Appearance: The powder may change from a dry, crystalline solid to a gel-like or even liquid state in cases of severe moisture absorption (deliquescence).[5][6]

  • Difficulty in Handling: The powder may become sticky and difficult to transfer or weigh accurately.[5]

Q3: How does moisture absorption affect my experimental results?

A: Moisture absorption can significantly compromise experimental accuracy and reproducibility in several ways:

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to the preparation of solutions with lower-than-intended concentrations.[3][8] This directly impacts assay results and potency calculations.[9]

  • Chemical Instability: Absorbed water can act as a reactant, potentially leading to hydrolysis or oxidation of the peptide, especially for methionine-containing compounds.[3][4][9] This degrades the material and reduces its efficacy.[7]

  • Physical Instability: Changes in the solid-state form (e.g., from crystalline to amorphous) can occur, affecting properties like solubility and stability.[10]

Q4: What is the proper way to store this compound powder to minimize moisture uptake?

A: Proper storage is critical for maintaining the integrity of this compound powder. Long-term stability is best achieved by storing the lyophilized powder in a tightly sealed container at -20°C or colder.[3][4][5][6][11] For short-term storage, refrigeration at 4°C is acceptable.[4][6] Always store the container with a desiccant to create a dry environment.

Storage Condition Temperature Duration Key Considerations
Long-Term ≤ -20°CMonths to YearsStore lyophilized powder in a tightly sealed vial with desiccant.[4][6][11]
Short-Term 4°CDays to WeeksEnsure the container is tightly sealed.[4][6]
At Room Temperature AmbientNot RecommendedPermissible for brief periods, such as during shipping or immediate use.[4][5]

Q5: My this compound powder has become clumpy. Can I still use it?

A: If the powder is only slightly clumpy but not discolored or deliquescent (turned to liquid), it may still be usable, but with caution. You must first determine the precise water content using a method like Karl Fischer titration to correct for the added mass of the water when preparing solutions.[12] If significant degradation is suspected or if the material has become a gel, it is best to discard it and use a fresh supply to ensure the integrity of your experimental results.

Q6: How can I accurately determine the water content of my this compound powder?

A: The most accurate and widely accepted method for determining water content in pharmaceutical powders is Karl Fischer (KF) Titration .[13] This technique is specific to water and can provide precise quantification. Alternatively, Dynamic Vapor Sorption (DVS) can be used to study the hygroscopic behavior of the material by measuring mass changes with varying relative humidity (RH).[14][15][16] This helps identify critical RH levels at which significant water uptake occurs.

Q7: I suspect moisture is affecting my assay results. How can I troubleshoot this?

A: If you observe inconsistent assay results, such as inter-day variability or lower-than-expected potency, hygroscopicity is a likely cause.[9] Follow a systematic troubleshooting approach to identify and mitigate the issue.

G A Inconsistent or Low Assay Results B Visually Inspect This compound Powder A->B Start C Is powder clumpy, caked, or gel-like? B->C D Quantify Water Content (Karl Fischer Titration) C->D Yes E Review Handling & Storage Protocol C->E No F Water content within spec? D->F H Implement Corrective Actions: - Use Desiccator - Equilibrate Before Opening - Control Lab Humidity E->H G Adjust Sample Weight for Water Content & Re-run Assay F->G Yes I Discard current vial. Use new, properly stored this compound. F->I No J Problem Solved G->J H->J

Troubleshooting workflow for hygroscopicity-related assay issues.

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Weighing Hygroscopic this compound Powder

This protocol minimizes moisture absorption during handling and weighing.

  • Preparation:

    • Place the sealed vial of this compound powder and all necessary labware (spatula, weigh boat) into a desiccator.

    • Allow the vial to equilibrate to ambient room temperature inside the desiccator for at least 30-60 minutes.[3][4][11] This prevents condensation from forming on the cold powder upon opening.

  • Weighing Environment:

    • If possible, perform weighing in an environment with controlled low humidity (e.g., <40% RH) or in a glove box.[12][17]

    • Ensure the analytical balance is clean, dry, and calibrated.[18]

  • Procedure:

    • Transfer the vial from the desiccator to the balance.

    • Work quickly and decisively to minimize the time the vial is open to the atmosphere.[3][18]

    • Open the vial, transfer the desired amount of powder to a pre-tared weighing vessel.

    • Immediately and tightly reseal the this compound vial.

    • Record the stable weight.

  • Post-Weighing:

    • Immediately return the stock vial of this compound to its proper storage condition (e.g., -20°C).

    • Proceed with dissolving the weighed powder without delay. For methionine-containing peptides, use oxygen-free solvents if oxidation is a concern.[4]

G cluster_storage Storage Phase cluster_prep Preparation Phase cluster_weighing Weighing Phase cluster_final Final Steps A Start: This compound vial in -20°C storage B Transfer sealed vial to desiccator A->B C Equilibrate to Room Temperature (30-60 min) B->C D Transfer vial to balance in low-humidity area C->D E Quickly weigh powder into tared vessel D->E F Tightly reseal vial E->F H Immediately dissolve weighed powder for experiment E->H G Return stock vial to -20°C storage F->G

Recommended workflow for handling and weighing this compound powder.

Protocol 2: General Methodology for Water Content Determination by Volumetric Karl Fischer Titration

This protocol provides a general outline for using KF titration. Specific instrument parameters should be optimized.

  • System Preparation:

    • Prepare the KF titrator by filling the titration cell with an appropriate solvent (e.g., methanol or a specialized reagent for amino acids).[19]

    • Run a pre-titration to neutralize any ambient moisture within the solvent and cell, establishing a stable, dry baseline.

  • Titer Determination:

    • Accurately add a known amount of a certified water standard to the cell and perform a titration.

    • The result is used to determine the exact titer (mg of water per mL of titrant) of the KF reagent.[13]

  • Sample Analysis:

    • Accurately weigh a suitable amount of this compound powder (typically aiming for ~1 mg of water content).[20]

    • Quickly introduce the sample into the titration cell.

    • Start the titration. The instrument will automatically dispense titrant until all water from the sample has reacted.

    • Set an appropriate extraction time (e.g., 180 seconds) to ensure all water is released from the sample into the solvent.

  • Calculation:

    • The instrument's software will calculate the percentage of water (% w/w) in the sample based on the volume of titrant used, the reagent's titer, and the initial sample weight.

This compound in a Biological Context

This compound is known to act as an inhibitor of methionyl-tRNA synthetase (MetRS).[1] This enzyme is critical for protein synthesis, as it attaches the amino acid methionine to its corresponding transfer RNA (tRNA).[21] By inhibiting MetRS, this compound can disrupt this process, leading to a halt in protein production and ultimately impacting cell function.[21] This mechanism makes MetRS inhibitors a subject of research for potential therapeutic agents, such as antibiotics.[21][22]

G Met Methionine (Met) MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS ATP ATP ATP->MetRS Met_tRNA Met-tRNA(Met) (Charged tRNA) MetRS->Met_tRNA Catalyzes 'Charging' tRNA tRNA(Met) tRNA->MetRS Protein Protein Synthesis (Translation) Met_tRNA->Protein HMetNH2 This compound HMetNH2->Block

This compound acts as an inhibitor of Methionyl-tRNA Synthetase (MetRS).

References

Validation & Comparative

A Comparative Analysis of the Stability of Methionine Amide (H-Met-NH2) Relative to Other Amino Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical stability of H-Met-NH2 (Methionine Amide) and other common amino acid amides. While the amide bond is fundamentally stable, its susceptibility to degradation is influenced by the amino acid side chain and environmental conditions. This document synthesizes available data and outlines experimental protocols for direct comparison, offering a framework for researchers in drug development and peptide chemistry.

Introduction to Amide Bond Stability

The amide bond is a cornerstone of peptide and protein chemistry, renowned for its kinetic stability. Under neutral physiological conditions (pH 7.4, 37°C), the half-life of a typical peptide bond is estimated to be over 250 years, highlighting its intrinsic resistance to spontaneous hydrolysis[1]. However, factors such as pH, temperature, and the presence of enzymatic or chemical catalysts can significantly accelerate amide bond cleavage[1][2]. Furthermore, the unique chemical properties of amino acid side chains can modulate the stability of the adjacent amide bond.

Recent research has unveiled a fascinating biological role for C-terminal amides as signals for protein degradation. The SCF-FBXO31 ubiquitin ligase has been identified as a specific receptor for C-terminal amides, targeting these proteins for proteasomal degradation[3][4][5][6]. This discovery underscores the importance of understanding the stability and cellular fate of C-terminally amidated peptides and proteins.

The Influence of the Methionine Side Chain

Comparative Stability Data

A direct, quantitative comparison of the half-lives or degradation rate constants for a series of amino acid amides under identical conditions is not extensively documented in publicly available literature. To address this, a standardized experimental approach is necessary. The following table is presented as a template for organizing such comparative data, which would be generated using the experimental protocol outlined below.

Amino Acid AmideStructureHalf-life (t½) at pH 7.4, 37°CDegradation Rate Constant (k)Primary Degradation Product(s)
This compoundMethionine AmideData to be determinedData to be determinedMethionine, Methionine Sulfoxide
H-Gly-NH2Glycine AmideData to be determinedData to be determinedGlycine
H-Ala-NH2Alanine AmideData to be determinedData to be determinedAlanine
H-Leu-NH2Leucine AmideData to be determinedData to be determinedLeucine
H-Phe-NH2Phenylalanine AmideData to be determinedData to be determinedPhenylalanine
H-Ser-NH2Serine AmideData to be determinedData to be determinedSerine
H-Asp-NH2AsparagineData to be determinedData to be determinedAspartic Acid, Isoaspartic Acid
H-Gln-NH2GlutamineData to be determinedData to be determinedGlutamic Acid, Pyroglutamic Acid

Experimental Protocols

To generate the comparative data in the table above, a robust stability-indicating analytical method is required[8][9]. The following protocol describes a general procedure for assessing the chemical stability of amino acid amides in aqueous solution.

Objective: To determine and compare the rate of hydrolysis of this compound and other amino acid amides under controlled physiological conditions.

Materials:

  • This compound and other amino acid amides of high purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator capable of maintaining 37°C

  • UPLC-MS/MS system[10][11][12]

  • Analytical standards for each amino acid amide and its corresponding amino acid

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of each amino acid amide in a suitable solvent (e.g., water or a minimal amount of organic solvent if necessary) at a concentration of 10 mg/mL.

    • Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 1 mg/mL in individual vials.

    • Prepare control samples of each corresponding amino acid for use as analytical standards.

  • Stability Study:

    • Place the vials containing the amino acid amide solutions in an incubator set to 37°C.

    • At predetermined time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), withdraw an aliquot from each vial.

    • Immediately quench any further degradation by freezing the aliquot at -80°C until analysis.

  • Analytical Method:

    • Utilize a validated UPLC-MS/MS method for the separation and quantification of the parent amino acid amide and its primary degradation product (the corresponding amino acid).

    • The UPLC system should be equipped with a suitable column for the separation of polar analytes (e.g., a HILIC or mixed-mode column).

    • The MS/MS detector should be operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. Develop specific MRM transitions for each analyte and its corresponding internal standard.

  • Data Analysis:

    • Construct a calibration curve for each amino acid amide and its corresponding amino acid using the analytical standards.

    • Quantify the concentration of the remaining amino acid amide and the formed amino acid in each sample at each time point.

    • Plot the natural logarithm of the concentration of the amino acid amide versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Experimental Workflow for Comparative Stability Analysis

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare Stock Solutions (10 mg/mL) prep2 Dilute in PBS (pH 7.4) to 1 mg/mL prep1->prep2 inc1 Incubate at 37°C prep2->inc1 inc2 Withdraw Aliquots at Time Points inc1->inc2 inc3 Quench Reaction (Freeze at -80°C) inc2->inc3 ana1 UPLC-MS/MS Analysis inc3->ana1 ana2 Quantify Amide and Amino Acid ana1->ana2 data1 Plot ln[Amide] vs. Time ana2->data1 data2 Calculate Rate Constant (k) and Half-life (t½) data1->data2 G MetNH2 This compound (Methionine Amide) Met Methionine MetNH2->Met Hydrolysis MetO Methionine Sulfoxide MetNH2->MetO Oxidation Ammonia Ammonia

References

A Comparative Guide to L-Methioninamide Hydrochloride and Boc-Met-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of amino acid derivatives is paramount to achieving high-yield and high-purity target peptides. This guide provides an in-depth, objective comparison between two methionine-containing reagents: the standard N-terminally protected Boc-Met-OH and the less conventional L-Methioninamide hydrochloride . The core distinction lies in their primary application within SPPS: Boc-Met-OH is utilized for the sequential elongation of the peptide chain, while L-Methioninamide hydrochloride presents an alternative approach for introducing a C-terminal methionine amide.

This comparison will delve into the performance, experimental considerations, and potential side reactions associated with each reagent, supported by established principles of peptide chemistry.

At a Glance: Key Differences and Applications

FeatureL-Methioninamide hydrochlorideBoc-Met-OH (N-α-tert-Butoxycarbonyl-L-methionine)
Primary Role in SPPS Introduction of a C-terminal methionine amide.Elongation of the peptide chain by one methionine residue.
Protecting Group None on the α-amino group (present as a hydrochloride salt). C-terminus is an amide.N-terminal tert-Butoxycarbonyl (Boc) group. Free C-terminal carboxylic acid.
Typical Synthesis Strategy Coupled to a resin with a carboxyl-functionalized linker (e.g., Wang resin) to initiate synthesis.Coupled to a deprotected N-terminus on the growing peptide chain, typically on an amide-forming resin (e.g., Rink Amide resin) for C-terminal amides.
Conventionality Less common, alternative approach.Standard, widely used reagent in Boc-SPPS.

Performance Comparison: A Tale of Two Strategies

The choice between L-Methioninamide hydrochloride and Boc-Met-OH for generating a C-terminal methionine amide dictates the overall synthetic strategy. Below is a comparison of these two approaches.

Strategy 1: The Conventional Route with Boc-Met-OH and Amide Resin

This is the most common and well-established method for synthesizing peptides with a C-terminal amide. The synthesis commences by coupling the first N-protected amino acid (in this case, Boc-Met-OH or more commonly in modern SPPS, Fmoc-Met-OH) to a specialized amide-producing resin, such as Rink Amide or PAL resin.

Strategy 2: The Alternative Path with L-Methioninamide Hydrochloride

This approach involves attaching the pre-formed amino acid amide to a resin that facilitates linkage through the amide's free amino group. This is a less conventional method and presents unique challenges and considerations. A common resin choice for this would be one with a carboxyl linker, like Wang resin, where the resin's carboxyl group is activated to react with the amino group of L-Methioninamide.

Quantitative Data Summary

Direct head-to-head comparative studies are scarce in published literature. However, based on general principles of SPPS, we can infer the following performance metrics. Coupling efficiencies can be influenced by the specific amino acids being coupled and the length of the peptide chain.[1][2]

ParameterStrategy 1: Boc-Met-OH on Rink Amide ResinStrategy 2: L-Methioninamide on Wang ResinKey Considerations
First Residue Loading Efficiency Generally high and optimized for standard coupling protocols.Potentially lower and more variable. Requires activation of the resin's carboxyl group to couple with the less nucleophilic amino group of the amino acid amide.The efficiency of the first coupling is critical as it determines the maximum possible yield of the final peptide.
Overall Yield Predictable and generally high, dependent on the efficiency of subsequent cycles.Potentially lower due to initial loading challenges and potential side reactions during resin activation.Overall yield in SPPS is a product of the efficiency of each step.[3]
Crude Peptide Purity Typically high, with well-characterized potential side products.May be lower due to incomplete initial coupling and potential for side reactions associated with resin activation.Higher crude purity simplifies the final purification process.
Risk of Racemization Low for the first residue when using standard pre-loaded resins or optimized loading protocols.Higher risk during the activation of the resin's carboxyl group, which can lead to epimerization of the attached L-Methioninamide.Maintaining stereochemical integrity is crucial for the biological activity of the peptide.
Side Reactions Standard methionine-related side reactions (oxidation, S-alkylation) during acidic deprotection steps.[4]In addition to standard methionine side reactions, potential for side reactions related to the activation of the resin's carboxyl group (e.g., formation of unreactive species).Careful selection of scavengers and reaction conditions is necessary to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of a C-Terminal Methionine Amide Peptide using Fmoc-Met-OH on Rink Amide Resin (Conventional Method)

This protocol outlines the standard and more widely adopted Fmoc-strategy for producing C-terminal peptide amides.

  • Resin Preparation:

    • Swell Rink Amide resin (e.g., 100-200 mesh, loading ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc-Deprotection of the Resin:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x), followed by dichloromethane (DCM) (3x), and then DMF (3x).

  • First Amino Acid Coupling (Fmoc-Met-OH):

    • Dissolve Fmoc-Met-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Peptide Chain Elongation:

    • Repeat the Fmoc-deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2: Synthesis of a C-Terminal Methionine Amide Peptide using L-Methioninamide Hydrochloride on Wang Resin (Alternative Method)

This protocol describes a less common approach and requires careful optimization.

  • Resin Preparation:

    • Swell Wang resin (e.g., 100-200 mesh, loading ~1.0 mmol/g) in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Resin Carboxyl Group Activation and L-Methioninamide Coupling:

    • In a separate flask, dissolve a coupling agent such as HBTU (2 eq. relative to resin loading) and HOBt (2 eq.) in DMF. Add this to the swollen resin.

    • In another flask, dissolve L-Methioninamide hydrochloride (2 eq.) and DIEA (4 eq.) in DMF. The DIEA is crucial to neutralize the hydrochloride salt and the carboxylic acid formed during activation.

    • Add the L-Methioninamide solution to the activated resin.

    • Agitate the mixture for 4-12 hours at room temperature. The longer coupling time is often necessary for this less nucleophilic amine.

    • Monitor the reaction progress by taking a small sample of the resin and performing a test cleavage followed by LC-MS analysis of the cleaved product.

    • After coupling, cap any unreacted carboxyl groups on the resin using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

  • N-terminal Deprotection (if a protecting group was used on the amino amide) and Peptide Chain Elongation:

    • For subsequent couplings, the N-terminus of the attached methionine amide must be deprotected (if it was protected post-coupling) and then coupled with the next N-protected amino acid (e.g., Boc-Ala-OH) using standard coupling protocols as described in Protocol 1, step 3.

  • Final Cleavage and Deprotection:

    • Follow the same procedure as described in Protocol 1, step 5, using an appropriate cleavage cocktail for the side-chain protecting groups used during the synthesis.

Mandatory Visualizations

Experimental Workflows

SPPS_Workflow_Comparison cluster_0 Strategy 1: Boc-Met-OH on Rink Amide Resin cluster_1 Strategy 2: L-Methioninamide HCl on Wang Resin S1_Start Start with Rink Amide Resin S1_Deprotect Fmoc Deprotection (Piperidine/DMF) S1_Start->S1_Deprotect S1_Couple Couple Fmoc-Met-OH S1_Deprotect->S1_Couple S1_Elongate Elongate Peptide (Repeat Cycles) S1_Couple->S1_Elongate S1_Cleave Cleave & Deprotect (TFA Cocktail) S1_Elongate->S1_Cleave S1_End C-Terminal Met-Amide Peptide S1_Cleave->S1_End S2_Start Start with Wang Resin S2_Activate Activate Resin Carboxyl Group S2_Start->S2_Activate S2_Couple Couple L-Methioninamide S2_Activate->S2_Couple S2_Elongate Elongate Peptide (Repeat Cycles) S2_Couple->S2_Elongate S2_Cleave Cleave & Deprotect (TFA Cocktail) S2_Elongate->S2_Cleave S2_End C-Terminal Met-Amide Peptide S2_Cleave->S2_End

Caption: Comparative workflow for SPPS of C-terminal methionine amide peptides.

Logical Relationship: Decision-Making in SPPS Strategy

Decision_Tree Start Goal: Synthesize a Peptide with C-Terminal Methionine Amide Conventional Conventional & Reliable Method? Start->Conventional Strategy1 Strategy 1: Use Rink Amide Resin + Fmoc-Met-OH Conventional->Strategy1 Yes Strategy2 Strategy 2: Use Wang Resin + L-Methioninamide HCl Conventional->Strategy2 No (Exploring Alternatives) Considerations1 Considerations: - Well-established protocols - Higher expected yield & purity Strategy1->Considerations1 Considerations2 Considerations: - Requires optimization - Potential for lower yield - Risk of racemization Strategy2->Considerations2

References

A Comparative Guide to the Biological Activity of H-Met-NH2 and Free Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of L-Methionine amide (H-Met-NH2) and its parent amino acid, L-Methionine. The following sections detail their respective roles in key biological processes, present available quantitative data from relevant studies, and outline the methodologies for the key experiments cited.

Introduction

Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the biosynthesis of other sulfur-containing compounds like cysteine and taurine.[1] Its derivative, L-Methionine amide (this compound), features a modification of the carboxyl group into an amide. This structural change has the potential to alter its physicochemical properties, such as solubility and stability, which may, in turn, influence its biological activity.[2] This guide explores the known and potential differences in their biological functions, with a focus on antioxidant activity and metabolic pathways.

Comparative Biological Activity

Antioxidant Properties

Free methionine is known to possess antioxidant properties by directly scavenging reactive oxygen species (ROS).[1][3] The sulfur atom in methionine can be oxidized to methionine sulfoxide, a reaction that neutralizes ROS.[1] This oxidation is reversible, allowing methionine to act as a renewable antioxidant.[4]

Table 1: Comparison of Antioxidant Capacity (Hypothetical Data)

CompoundAntioxidant Capacity (µmol TE/µmol) - ORAC Assay
Free Methionine0.49 ± 0.03[5]
This compoundData not available (Hypothesized to be similar or slightly enhanced due to stability)

Note: The value for free methionine is based on studies of its antioxidant capacity against peroxyl radicals.[5] Data for this compound is not available and is presented here for illustrative purposes pending direct experimental validation.

Metabolic Pathways

Free methionine is a central molecule in several key metabolic pathways.[6] The primary pathways include the Methionine Cycle and the Transsulfuration Pathway.

  • Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions, including DNA and protein methylation.[7]

  • Transsulfuration Pathway: Methionine is converted to cysteine, which is a precursor for the major intracellular antioxidant, glutathione (GSH).[1]

The metabolic fate of this compound has not been extensively studied. It is likely that for this compound to enter these central metabolic pathways, the amide group would need to be hydrolyzed to yield free methionine. The efficiency of this conversion in biological systems would be a critical determinant of its overall biological activity.

Signaling Pathways

Methionine metabolism is intricately linked to various signaling pathways. The availability of SAM, derived from methionine, can influence epigenetic regulation through DNA and histone methylation. Furthermore, methionine is essential for the synthesis of proteins involved in signaling cascades.

One notable signaling pathway involving a protein named "Met" (unrelated to the amino acid methionine) is the HGF/MET signaling pathway, which is crucial for cell growth, motility, and morphogenesis.[8][9][10] While the amino acid methionine is required for the synthesis of the Met receptor and other proteins in this pathway, there is no direct evidence to suggest that this compound would interact differently with this pathway, assuming it is converted to free methionine.

Experimental Protocols

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Preparation of Reagents: Prepare a fluorescein stock solution, AAPH (a peroxyl radical generator), and Trolox (a vitamin E analog) standards.

  • Sample Preparation: Dissolve free methionine and this compound in a suitable buffer to create a series of concentrations.

  • Assay Procedure:

    • Pipette the samples, standards, and a blank into a 96-well plate.

    • Add the fluorescein solution to all wells and incubate.

    • Initiate the reaction by adding AAPH to all wells. .

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox equivalents (TE) per micromole of the compound.

Cellular Uptake Assay

This assay determines the rate at which cells import free methionine versus this compound.

  • Cell Culture: Culture a suitable cell line (e.g., Caco-2 cells for intestinal absorption) to confluence in 24-well plates.[11]

  • Preparation of Labeled Compounds: Use radioactively or stable isotope-labeled L-methionine and this compound.

  • Uptake Experiment:

    • Wash the cells with a pre-warmed uptake buffer.

    • Add the uptake buffer containing the labeled compound to each well and incubate for various time points (e.g., 1, 5, 15, and 30 minutes).

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of labeled compound taken up using a scintillation counter (for radioactive labels) or mass spectrometry (for stable isotopes).

  • Data Analysis: Normalize the uptake to the total protein content in each well. Plot the uptake over time to determine the initial uptake rate.

Visualizations

Methionine Metabolism Pathways

Methionine_Metabolism cluster_cycle Methionine Cycle cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys CBS, CGL GSH Glutathione (GSH) Cys->GSH

Caption: Key metabolic pathways of methionine.

Experimental Workflow for Comparative Analysis

Experimental_Workflow start Start: Compare this compound vs. Free Met antioxidant Antioxidant Activity (e.g., ORAC Assay) start->antioxidant uptake Cellular Uptake (e.g., Caco-2 cells) start->uptake metabolism Metabolic Fate (LC-MS analysis) start->metabolism signaling Effect on Signaling (e.g., Western Blot for p-Met) start->signaling data Quantitative Data Analysis antioxidant->data uptake->data metabolism->data signaling->data conclusion Conclusion on Comparative Biological Activity data->conclusion HGF_MET_Signaling HGF HGF MetReceptor MET Receptor HGF->MetReceptor Binds and activates GRB2 GRB2 MetReceptor->GRB2 Recruits GAB1 GAB1 MetReceptor->GAB1 PI3K PI3K MetReceptor->PI3K STAT3 STAT3 MetReceptor->STAT3 GRB2->GAB1 RAS RAS GRB2->RAS GAB1->PI3K AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Response Cellular Responses (Proliferation, Motility, Survival) STAT3->Response AKT->Response MAPK->Response

References

A Researcher's Guide to the Comparative Analysis of H-Met-NH2 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. H-Met-NH2 (L-Methioninamide hydrochloride), a derivative of the essential amino acid L-methionine, serves as a crucial building block in various research applications.[1] Ensuring the identity, purity, and stereochemical integrity of this compound is critical for the reproducibility and success of experimental outcomes. This guide provides a comprehensive framework for the comparative analysis of this compound sourced from different commercial suppliers, complete with detailed experimental protocols and data presentation templates.

The quality of a chemical reagent can vary significantly between suppliers due to differences in synthesis routes, purification methods, and quality control processes. A thorough in-house validation of new batches or suppliers is a necessary step to mitigate risks and ensure data integrity. This process involves a multi-faceted analytical approach to verify the compound's chemical and physical properties.

Key Quality Attributes for Comparison

When evaluating this compound from various suppliers, four critical quality attributes should be assessed:

  • Identity and Structure: Confirmation that the material is indeed this compound.

  • Purity: Quantitative measurement of the percentage of this compound in the material, identifying any impurities.

  • Enantiomeric Purity: Verification that the compound is the desired L-enantiomer, as the biological activity of stereoisomers can differ significantly.[2]

  • Residual Solvents: Identification and quantification of any organic volatile impurities remaining from the manufacturing process.[3][4]

Data Presentation: Summarizing Analytical Results

Quantitative data should be organized into clear, concise tables to facilitate a direct comparison between suppliers. Below are template tables for summarizing the results of the key analytical tests.

Table 1: Identity and Purity Analysis

Parameter Supplier A Supplier B Supplier C Specification
Molecular Weight (MS) 184.69 g/mol 184.70 g/mol 184.68 g/mol 184.69 ± 0.02 g/mol
¹H NMR Spectrum Conforms Conforms Conforms Conforms to Reference
Purity (HPLC, 220 nm) 99.6% 98.5% 99.8% ≥ 99.0%

| Number of Impurities >0.1% | 1 | 3 | 0 | ≤ 2 |

Table 2: Enantiomeric Purity and Residual Solvent Analysis

Parameter Supplier A Supplier B Supplier C Specification
Enantiomeric Excess (% ee) 99.9% (L) 99.5% (L) >99.9% (L) ≥ 99.5% (L)
Residual Solvents (GC-HS) Acetone: 50 ppm Methanol: 350 ppm None Detected < 500 ppm (Class 3)

| Appearance | White Powder | White Powder | White Powder | White Crystalline Powder |

Experimental Protocols

Detailed and consistent methodologies are crucial for generating reliable and comparable data. The following protocols outline standard procedures for the key analytical tests.

Identity and Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of small molecules, providing detailed information about the connectivity and chemical environment of atoms.[5][6]

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Dissolve 5-10 mg of the this compound sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire a one-dimensional (1D) proton (¹H) NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, splitting patterns, and integrations of the sample spectrum to a certified reference standard or published data for this compound. The spectrum should be consistent with the expected structure.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio of molecules, allowing for the precise determination of molecular weight.[7][8]

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Procedure:

    • Prepare a dilute solution of the this compound sample (approx. 0.1 mg/mL) in a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Infuse the sample directly into the ESI source or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Confirm that the observed mass matches the theoretical mass of the this compound cation (C₅H₁₃N₂OS⁺), which is approximately 149.08.

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) separates components in a mixture, allowing for the quantification of the main compound and any impurities.[9][10]

  • Objective: To quantify the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Procedure:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1 mg/mL.

    • Analysis: Inject 10 µL of the sample. Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Enantiomeric Purity by Chiral Chromatography

This method separates the L- and D-enantiomers to determine the enantiomeric excess (% ee) of the desired L-isomer.[11] This is critical as different enantiomers can have vastly different biological effects.

  • Objective: To determine the enantiomeric purity of this compound.

  • Instrumentation: HPLC or GC system with a chiral column.

  • Chiral HPLC Procedure:

    • Column: A suitable Chiral Stationary Phase (CSP) column (e.g., a macrocyclic glycopeptide-based column).[11]

    • Mobile Phase: Typically a mixture of an organic solvent (e.g., ethanol or isopropanol) and a buffer, optimized for the specific column.

    • Flow Rate: As recommended by the column manufacturer.

    • Detection: UV at 220 nm.

    • Analysis: Inject a solution of the sample. To confirm peak identity, inject a racemic (50:50 L and D) standard if available. Calculate the enantiomeric excess using the formula: % ee = [(Area L - Area D) / (Area L + Area D)] x 100.

Residual Solvent Analysis by Headspace GC (GC-HS)

This technique is used to detect and quantify volatile organic compounds that may be present as residual solvents from the manufacturing process.[12][13][14]

  • Objective: To identify and quantify residual solvents according to USP <467> or ICH Q3C guidelines.[3][12]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Procedure:

    • Accurately weigh about 100 mg of the this compound sample into a headspace vial.

    • Add a specific volume of a suitable solvent (e.g., DMSO or water).

    • Seal the vial and place it in the headspace autosampler.

    • The vial is heated for a set time to allow volatile solvents to partition into the gas phase (headspace).

    • A sample of the headspace gas is automatically injected into the GC.

    • The separated solvents are detected by the FID.

    • Quantification is performed by comparing the peak areas from the sample to those of a certified reference standard containing known concentrations of the expected solvents.

Visualization of Workflows

Visual diagrams are essential for outlining complex processes. The following workflows, generated using the DOT language, illustrate the supplier qualification process and a hypothetical bioassay.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Evaluation cluster_2 Phase 3: In-depth Characterization cluster_3 Phase 4: Final Decision Start Procure this compound Samples (Suppliers A, B, C) QC_Tests Perform Critical QC Tests (Purity, Identity) Start->QC_Tests Decision1 Purity & Identity Meet Specs? QC_Tests->Decision1 Reject1 Reject Supplier Decision1->Reject1 No Proceed1 Proceed to Advanced Testing Decision1->Proceed1 Yes Advanced_Tests Perform Advanced Tests (Enantiomeric Purity, Residual Solvents) Proceed1->Advanced_Tests Bioassay Conduct Functional Bioassay Advanced_Tests->Bioassay Decision2 All Data Meet Requirements? Bioassay->Decision2 Reject2 Reject Supplier Decision2->Reject2 No Qualify Qualify Supplier Decision2->Qualify Yes

Caption: A workflow for qualifying this compound suppliers.

As L-Methioninamide has been identified as an inhibitor of methionyl-tRNA synthetase, a functional assay can be a powerful tool to compare the biological activity of material from different suppliers.[15]

G cluster_0 Preparation cluster_1 Experimental Setup cluster_2 Detection & Analysis cluster_3 Outcome A Prepare Reagents: - Methionyl-tRNA Synthetase - ATP, tRNA, L-Methionine - this compound (from Suppliers) B Incubate Enzyme with This compound Samples (Varying Concentrations) A->B C Initiate Reaction by Adding Substrates (ATP, tRNA, L-Met) B->C D Measure Reaction Rate (e.g., ATP consumption) C->D E Calculate IC50 Values for each Supplier's Lot D->E F Compare IC50 Values to Assess Relative Potency E->F

Caption: A workflow for an enzyme inhibition bioassay.

By systematically applying this analytical framework, researchers can objectively compare this compound from different suppliers, ensuring that the selected material meets the stringent quality standards required for reliable and reproducible scientific research. This diligence in qualifying raw materials is a critical investment in the validity of any experimental program.

References

A Researcher's Guide to the Purity Validation of H-Met-NH2 by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of H-Met-NH2 (L-Methioninamide hydrochloride) purity. We will delve into experimental protocols, present comparative data, and explore alternative analytical techniques, offering a robust resource for your analytical needs.

Comparing HPLC Purity Data for this compound

Commercially available this compound typically boasts a high degree of purity, essential for its applications in pharmaceutical synthesis and research. The table below summarizes the purity specifications from various suppliers as determined by HPLC analysis.

Supplier/SourcePurity Specification (by HPLC)
Supplier A≥ 99.0%
Supplier B≥ 98.0%
Supplier C> 98.0% (area %)
Research Grade Standard≥ 99.5%

Unveiling Potential Impurities

The purity of this compound can be compromised by impurities stemming from the synthetic process or degradation. Based on the synthesis of the related compound L-methionine and general principles of peptide chemistry, potential impurities may include:

  • Methionine Sulfoxide: Oxidation of the sulfur atom in the methionine side chain is a common impurity.

  • N-Acetyl-DL-methionine: An impurity that can arise from the starting materials or side reactions during synthesis.

  • D-Methioninamide: The D-enantiomer of the desired L-isomer, which may be present due to racemization during synthesis.

  • Unreacted L-methionine: Incomplete amidation of the starting material.

  • Dimerization Products: Formation of dimers or other oligomers.

Experimental Protocols for HPLC Purity Analysis

A robust HPLC method is critical for accurately quantifying the purity of this compound and detecting potential impurities. Below is a detailed, representative reversed-phase HPLC (RP-HPLC) protocol.

Protocol 1: Reversed-Phase HPLC for this compound Purity

This method utilizes a C18 stationary phase to separate this compound from its potential impurities based on hydrophobicity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in Water

    • Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Gradient Elution:

      Time (minutes) % Mobile Phase B
      0 5
      25 60
      30 95
      35 95
      36 5

      | 40 | 5 |

Data Analysis:

  • The purity of this compound is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Alternative Analytical Techniques for Comprehensive Purity Assessment

While RP-HPLC is a powerful tool, a multi-faceted approach employing orthogonal methods can provide a more complete picture of this compound purity.

Analytical TechniquePrinciple of SeparationKey Advantages for this compound Analysis
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) High-pressure liquid chromatography with mass detection.Provides molecular weight confirmation of the main peak and impurities, aiding in their identification. Offers higher resolution and faster analysis times compared to conventional HPLC.
Chiral HPLC Utilizes a chiral stationary phase to separate enantiomers.Crucial for determining the enantiomeric purity of this compound and quantifying the presence of the D-isomer.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[1]Offers high separation efficiency and requires minimal sample and reagent volumes.[1] Can be a valuable orthogonal technique to HPLC.[1]

Visualizing the Analytical Workflow and Validation Process

To better understand the experimental and logical processes involved in this compound purity validation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Dissolve Dissolve in Mobile Phase A Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample into HPLC Filter->Inject MobilePhase Prepare Mobile Phases A & B Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Method_Validation cluster_parameters Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

Comparative Analysis of H-Met-NH2 Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of H-Met-NH2 (L-Methioninamide) in the context of a competitive immunoassay designed for the detection of L-Methionine. Due to a lack of publicly available experimental data on the cross-reactivity of this compound in specific immunoassays, this document presents a representative comparison based on established principles of immunoassay cross-reactivity. The provided data is illustrative to guide researchers in designing and interpreting their own cross-reactivity studies.

Principles of Immunoassay Cross-Reactivity

Immunoassays are widely used for the detection and quantification of a vast range of molecules. However, a significant challenge in immunoassay development is the potential for cross-reactivity, where substances with similar chemical structures to the target analyte can also bind to the assay's antibodies, leading to inaccurate measurements.[1][2] This is particularly critical for small molecules like amino acid derivatives.[3]

This guide focuses on a competitive immunoassay format, which is common for small molecule detection. In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. Higher concentrations of the analyte in the sample result in a lower signal from the labeled analyte, and vice-versa.

Hypothetical Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for this compound and other structurally related compounds in a competitive ELISA designed for L-Methionine. The cross-reactivity is calculated as:

(Concentration of L-Methionine at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%

CompoundStructurePercent Cross-Reactivity (%)
L-Methionine Target Analyte 100
This compound (L-Methioninamide)Amide derivative of L-Methionine50
L-Methionine SulfoxideOxidized form of L-Methionine15
L-Methionine SulfoneFurther oxidized form of L-Methionine5
N-Acetyl-L-MethionineN-acetylated L-Methionine2
D-MethionineD-isomer of Methionine<1
L-EthionineEthyl analog of L-Methionine8
L-HomocysteineDemethylated L-Methionine<0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibody and assay conditions.

Experimental Protocols

A detailed methodology for a representative competitive ELISA used to determine cross-reactivity is provided below.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Coating of Microplate:

  • A 96-well microplate is coated with a conjugate of L-Methionine and a carrier protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • The plate is incubated overnight at 4°C.

  • After incubation, the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • The plate is washed again three times with the wash buffer.

2. Competitive Reaction:

  • A standard curve is prepared using known concentrations of L-Methionine.

  • Serial dilutions of the potential cross-reacting compounds (e.g., this compound, L-Methionine Sulfoxide) are prepared.

  • The standards or cross-reactant solutions are mixed with a fixed concentration of a primary antibody specific for L-Methionine.

  • This mixture is added to the coated and blocked wells of the microplate.

  • The plate is incubated for 1-2 hours at room temperature to allow for competitive binding.

  • The plate is then washed five times with the wash buffer.

3. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added to each well.

  • The plate is incubated for 1 hour at room temperature.

  • The plate is washed five times with the wash buffer.

  • A substrate solution for the enzyme (e.g., TMB for HRP) is added to each well.

  • The plate is incubated in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.

  • The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

4. Data Analysis:

  • The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • A standard curve is generated by plotting the absorbance versus the concentration of L-Methionine.

  • The concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined.

  • The percent cross-reactivity is calculated using the formula mentioned above.

Visualizations

Competitive Immunoassay Workflow

G cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat Microplate with L-Methionine-BSA Conjugate p2 Wash p1->p2 p3 Block with BSA p2->p3 p4 Wash p3->p4 c1 Prepare Standards & Cross-Reactant Dilutions c2 Mix with Primary Antibody c1->c2 c3 Add to Coated Plate c2->c3 c4 Incubate c3->c4 c5 Wash c4->c5 d1 Add Enzyme-Conjugated Secondary Antibody d2 Incubate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Incubate (Color Development) d4->d5 d6 Add Stop Solution d5->d6 a1 Read Absorbance a2 Calculate % Cross-Reactivity a1->a2

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Logical Relationship of Cross-Reactivity

G L-Met L-Methionine (Target) This compound This compound L-Met->this compound High Similarity (High Cross-Reactivity) Met-SO L-Methionine Sulfoxide L-Met->Met-SO Moderate Similarity (Moderate Cross-Reactivity) Met-SO2 L-Methionine Sulfone L-Met->Met-SO2 Low Similarity (Low Cross-Reactivity) N-Ac-Met N-Acetyl-L-Met L-Met->N-Ac-Met Low Similarity (Low Cross-Reactivity)

Caption: Structural similarity and its impact on cross-reactivity.

Conclusion

This guide outlines the critical considerations for assessing the cross-reactivity of this compound in immunoassays. While specific experimental data is not currently available in the public domain, the provided hypothetical data, experimental protocol, and visualizations serve as a valuable resource for researchers. It is imperative for scientists and drug development professionals to conduct thorough cross-reactivity studies to ensure the specificity and accuracy of their immunoassays. The degree of cross-reactivity is not solely dependent on the antibody but can also be influenced by the specific immunoassay format and reaction conditions.[3] Therefore, careful validation is essential for reliable results.

References

Efficacy of H-Met-NH2 and Other Methionine Derivatives in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Methionine, an essential amino acid, plays a pivotal role in protein synthesis, methylation reactions through its metabolite S-adenosylmethionine (SAM), and the biosynthesis of other sulfur-containing compounds.[1] In cell culture, the choice of methionine source can significantly impact cell growth, viability, and metabolic state.

Comparative Efficacy of Methionine Derivatives

Studies have shown that different forms of methionine and its analogues can have varying effects on cell proliferation and viability. For instance, in murine and quail myoblasts, L-methionine, DL-methionine, and DL-2-hydroxy-4-(methylthio)butanoic acid (DL-HMTBA), a methionine hydroxy analogue, all stimulated cell growth at certain concentrations. However, at higher concentrations (1000 µM), L-methionine and particularly DL-HMTBA began to impede growth, with the latter being associated with increased oxidative stress.[2]

In the context of cancer cell lines, which often exhibit a heightened dependence on methionine, the availability and source of this amino acid can be critical.[3] For example, L-methionine has been shown to inhibit the proliferation of pancreatic cancer cells and induce apoptosis.[1][4] The efficacy of different methionine sources is not always equivalent, with some studies on rainbow trout hepatic cell lines indicating that DL-methionine is more effectively absorbed and metabolized compared to MHA, leading to the activation of different cellular pathways.[5]

While H-Met-NH2 is a known chemical compound, its role as a nutritional supplement in cell culture has not been extensively studied. It has been mentioned in literature primarily as a component in other experimental contexts, such as a quencher in protein footprinting experiments and as a ligand in the development of cyanide countermeasures.[6][7] The biological activity of amidated peptides, such as gastrin-releasing peptide which has a C-terminal methionine amide, can be significantly higher than their free-acid counterparts, suggesting that amidation can be a crucial modification for biological function.[8] However, whether this translates to increased efficacy as a methionine source in cell culture remains to be experimentally validated.

Quantitative Data Summary

The following table summarizes the findings from studies comparing different methionine derivatives. It is important to note the absence of data for this compound.

Methionine DerivativeCell Line(s)Key FindingsReference
L-Methionine Pancreatic cancer cells (HPAC)Increased apoptosis by 40-75%.[1][4][1][4]
Pancreatic cancer cells (BXPC-3, HPAC)Reduced cell proliferation by 31-35% after 7 days.[4][4]
Murine myoblasts (C2C12)Stimulated cell growth at 100 µM, but retarded growth at 1000 µM.[2][2]
DL-Methionine Murine myoblasts (C2C12)Significantly increased cellular activity.[2][2]
Quail myoblasts (QM7)Significantly decreased extracellular H2O2 levels.[2][2]
Methionine Hydroxy Analogue (MHA/DL-HMTBA) Murine and quail myoblasts (C2C12, QM7)Stimulated cell growth at 100 µM, but retarded growth at 1000 µM, accompanied by elevated oxidative stress.[2][2]
Rainbow trout hepatic cell lines (RTH-149, RTL-W1)Less efficiently absorbed and metabolized compared to DL-methionine.[5][5]
This compound (Methionine Amide) Not AvailableNo direct comparative data on cell culture efficacy found.N/A

Experimental Protocols

To evaluate the efficacy of different methionine derivatives, standardized cell-based assays are essential. Below are detailed methodologies for key experiments.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium (methionine-free for specific studies)

  • Methionine derivatives to be tested (e.g., L-methionine, this compound)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to attach overnight.[9]

  • Compound Treatment: Replace the medium with experimental media containing different concentrations of the methionine derivatives. Include a negative control (methionine-free medium) and a positive control (standard medium with L-methionine).[9]

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.[9]

  • Analysis: Express the results as a percentage of the control to determine the relative cell viability.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with methionine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the design and understanding of these comparative studies, the following diagrams illustrate a typical experimental workflow and the central role of methionine in cellular metabolism.

G Experimental Workflow for Comparing Methionine Derivatives cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis A Seed cells in 96-well plates B Prepare experimental media with different methionine derivatives (L-Met, DL-Met, MHA, this compound) C Treat cells with experimental media B->C Add to cells D Incubate for various time points (24, 48, 72h) C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assay (Annexin V/PI) D->F G Cell Proliferation Assay (e.g., Ki-67 staining) D->G H Measure absorbance, fluorescence, etc. E->H F->H G->H I Compare efficacy of derivatives to control (L-methionine) H->I

Caption: A generalized workflow for the in vitro comparison of methionine derivatives.

G Methionine Metabolism and its Impact on Cellular Processes Met Methionine Derivative (e.g., this compound) LMet L-Methionine Met->LMet Cellular uptake & conversion SAM S-Adenosylmethionine (SAM) LMet->SAM Methionine Adenosyltransferase Protein Protein Synthesis LMet->Protein Methylation DNA, RNA, & Histone Methylation SAM->Methylation Methyltransferase Polyamines Polyamine Synthesis SAM->Polyamines Proliferation Cell Proliferation Methylation->Proliferation Regulates gene expression Apoptosis Apoptosis Methylation->Apoptosis Epigenetic regulation of apoptosis genes Polyamines->Proliferation Essential for cell growth Protein->Proliferation

References

Safety Operating Guide

Safe Disposal of H-Met-NH2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling H-Met-NH2 (L-Methioninamide hydrochloride) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this compound and its degradation products are not classified as toxic, responsible chemical waste management is a critical component of laboratory practice.[1] This guide provides a step-by-step protocol for the proper disposal of this compound, aligned with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment:

  • Eye Protection: Splash goggles or safety glasses.[1]

  • Hand Protection: Chemically resistant gloves.[1]

  • Respiratory Protection: A dust respirator should be used, especially when handling the solid form, to avoid inhalation.[1]

  • Body Protection: A full laboratory suit and boots are recommended to prevent skin contact.[1]

Always handle this compound in a well-ventilated area, preferably within a process enclosure or under local exhaust ventilation to control airborne levels.[1] In case of accidental contact, wash the affected skin area with soap and plenty of water, and for eye contact, flush with water as a precaution.[1]

Quantitative Safety Data Summary

While specific quantitative disposal parameters are not detailed, the following table summarizes key safety and handling information for this compound.

PropertyValue/Information
Chemical Formula C5H12N2OS
Synonyms L-Methionine amide
Toxicity The product itself and its degradation products are not considered toxic.[1]
Potential Health Effects May be harmful if inhaled, ingested, or absorbed through the skin. May cause respiratory tract, skin, and eye irritation.[1]
Hazardous Decomposition Upon combustion, may produce oxides of carbon (CO, CO2), nitrogen (NO, NO2), and sulfur (SO2, SO3).[1]
Storage Conditions Keep container tightly closed. Do not store above 5°C (41°F).[1]
Incompatible Materials Strong oxidizing reagents.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[1] The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or waste this compound solid in a designated and clearly labeled waste container. To prevent unforeseen chemical reactions, do not mix it with other chemical wastes.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing boats, gloves, and absorbent pads, should be placed in the same designated solid waste container.

2. Spill Management:

  • In the event of a spill, carefully sweep up the solid material, avoiding the generation of dust.[2]

  • Place the collected material into a designated hazardous waste container.

  • Thoroughly clean the spill area with soap and water.

3. Empty Container Disposal:

  • Ensure the original container is completely empty of any residual this compound.

  • The first rinse of the container should be collected and disposed of as chemical waste.[3]

  • After the initial rinse is collected, the container can be rinsed two more times with water.

  • Before disposing of the container in the regular solid waste, deface or remove the original label.[3]

4. Final Disposal:

  • The sealed and clearly labeled waste container containing solid this compound and any contaminated materials should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

H_Met_NH2_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_type Waste Characterization cluster_solid Solid Waste Handling cluster_container Empty Container Handling cluster_spill Spill Management cluster_final Final Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid Waste empty_container Empty this compound Container waste_type->empty_container Empty Container spill Spill of this compound waste_type->spill Spill collect_solid Collect in a Labeled 'Chemical Waste' Container solid_waste->collect_solid final_disposal Contact EHS or Licensed Waste Disposal Service for Pickup collect_solid->final_disposal triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinse Collect First Rinseate as Chemical Waste triple_rinse->collect_rinse dispose_container Dispose of Rinsed Container in Regular Solid Waste triple_rinse->dispose_container collect_rinse->final_disposal sweep_up Sweep Up Solid Material spill->sweep_up place_in_waste Place in 'Chemical Waste' Container sweep_up->place_in_waste place_in_waste->final_disposal

Caption: Disposal workflow for this compound from generation to final disposal.

References

Essential Safety and Operational Guide for Handling H-Met-NH₂

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with H-Met-NH₂ (L-Methioninamide hydrochloride). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling H-Met-NH₂ to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or glasses.
Skin Protection Protective gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
Respiratory Protection A dust mask or a NIOSH (US) or CEN (EU) approved respirator should be used when handling the powder, especially in poorly ventilated areas or when dust generation is likely.
Operational Plan: Handling and Storage

Handling:

  • Handle H-Met-NH₂ in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.

  • Keep the container tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption.

  • Store away from strong oxidizing agents.

Disposal Plan

All waste containing H-Met-NH₂ must be treated as chemical waste and disposed of according to institutional and local environmental regulations.

  • Solid Waste: Collect solid H-Met-NH₂ and any contaminated materials (e.g., gloves, weighing paper) in a designated and clearly labeled chemical waste container.

  • Liquid Waste: Solutions containing H-Met-NH₂ should be collected in a labeled chemical waste container. Do not dispose of down the drain.

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal.

Experimental Protocols

While specific experimental protocols for novel applications of H-Met-NH₂ are proprietary or not widely published, its primary known biological activity is as a methionyl-tRNA synthetase inhibitor. Below are representative protocols for its synthesis and for an enzyme inhibition assay, which are foundational experiments for its use in research.

Synthesis of H-Met-NH₂ from L-Methionine

This protocol outlines a general method for the synthesis of L-Methioninamide (H-Met-NH₂) from L-Methionine.

Materials:

  • L-Methionine

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Ammonia (NH₃) gas or a solution of ammonia in methanol

  • Dry glassware and magnetic stirrer

Procedure:

  • Esterification: In a round-bottom flask, suspend L-Methionine in methanol. Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise while stirring. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Solvent Removal: Remove the methanol under reduced pressure to obtain the methyl ester of L-Methionine.

  • Amidation: Dissolve the resulting methyl ester in methanol in a pressure-resistant vessel. Cool the solution in an ice bath and bubble ammonia gas through it, or add a chilled solution of ammonia in methanol.

  • Reaction: Seal the vessel and allow the reaction to proceed at room temperature for several hours to days, with continuous stirring. Monitor the reaction progress by TLC.

  • Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude L-Methioninamide can be purified by recrystallization or column chromatography.

Methionyl-tRNA Synthetase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of H-Met-NH₂ on methionyl-tRNA synthetase.

Materials:

  • Purified methionyl-tRNA synthetase (bacterial or human)

  • H-Met-NH₂ (L-Methioninamide hydrochloride)

  • L-Methionine

  • ATP (Adenosine triphosphate)

  • tRNA specific for methionine (tRNAMet)

  • Radioactively labeled L-Methionine (e.g., [³⁵S]-Methionine)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂ and DTT)

  • Trichloroacetic acid (TCA)

  • Filter paper discs

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and radioactively labeled L-Methionine.

  • Inhibitor Addition: Add varying concentrations of H-Met-NH₂ to the reaction mixtures. Include a control with no inhibitor.

  • Enzyme and tRNA Addition: Initiate the reaction by adding the methionyl-tRNA synthetase and tRNAMet.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Reaction Quenching: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the tRNA and any attached radioactively labeled methionine.

  • Filtration: Filter the precipitated material through filter paper discs. Wash the discs with TCA to remove any unincorporated radioactive methionine.

  • Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each concentration of H-Met-NH₂ and calculate the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Logical Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of H-Met-NH₂.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start L-Methionine esterification Esterification (MeOH, SOCl₂) start->esterification amidation Amidation (NH₃ in MeOH) esterification->amidation crude_product Crude H-Met-NH₂ amidation->crude_product purification_step Recrystallization or Column Chromatography crude_product->purification_step Purification pure_product Pure H-Met-NH₂ purification_step->pure_product

Workflow for the synthesis and purification of H-Met-NH₂.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.